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  • Product: 6-Ethynyl-1H-indazole
  • CAS: 1093847-80-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profile and Synthetic Utility of 6-Ethynyl-1H-indazole

Executive Summary 6-Ethynyl-1H-indazole (CAS: 1093847-80-3) has emerged as a high-value scaffold in modern medicinal chemistry, particularly within the oncology sector. Functioning as a "privileged structure," the indazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethynyl-1H-indazole (CAS: 1093847-80-3) has emerged as a high-value scaffold in modern medicinal chemistry, particularly within the oncology sector. Functioning as a "privileged structure," the indazole core mimics the purine ring of adenosine triphosphate (ATP), making it an ideal template for designing ATP-competitive kinase inhibitors.

The strategic placement of the ethynyl group at the C6 position provides a dual-purpose chemical handle:

  • Vector Extension: It allows for rigid extension into the hydrophobic back pockets or solvent-exposed regions of kinase binding sites (e.g., VEGFR, FGFR, BCR-ABL).

  • Bioorthogonal Reactivity: The terminal alkyne serves as a "click chemistry" handle for activity-based protein profiling (ABPP) or the synthesis of 1,2,3-triazole libraries.

This guide details the physicochemical properties, validated synthetic protocols, and reactivity landscape of 6-Ethynyl-1H-indazole, providing a roadmap for its integration into drug development pipelines.

Molecular Architecture & Physicochemical Profile[1]

The utility of 6-Ethynyl-1H-indazole stems from its electronic distribution and tautomeric behavior. The electron-withdrawing nature of the ethynyl group (-C≡CH) influences the acidity of the indazole NH and the electron density of the pyrazole ring.

Structural Properties[1][2]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][2][3]
  • Molecular Weight: 142.16 g/mol [1][2][3]

  • Topological Polar Surface Area (TPSA): 28.7 Ų (Ideal for CNS penetration and cell permeability).

  • LogP (Predicted): ~2.4 (Moderate lipophilicity, ensuring good bioavailability).

Tautomeric Equilibrium

Indazoles exist in a dynamic equilibrium between the 1H- and 2H-tautomers.[4] In the gas phase and solution, the 1H-form (benzenoid) is thermodynamically favored over the 2H-form (quinonoid) by approximately 2–4 kcal/mol. However, upon binding to a protein target, the tautomeric preference can shift to accommodate specific hydrogen bonding networks (e.g., acting as a donor-acceptor vs. acceptor-donor).

Tautomerism cluster_0 Tautomeric Equilibrium node1 1H-Indazole Form (Thermodynamically Favored) Benzenoid Character node2 2H-Indazole Form (Kinetic/Binding Induced) Quinonoid Character node1->node2  Ka  

Figure 1: The 1H-indazole is the dominant species in solution, but the 2H-form is accessible for specific kinase binding modes.

Synthetic Pathways[1][7][8][9][10]

The most robust route to 6-Ethynyl-1H-indazole avoids direct cyclization of ethynyl-anilines due to competing side reactions. Instead, a palladium-catalyzed cross-coupling strategy starting from 6-bromo-1H-indazole is the industry standard.

Retrosynthetic Analysis

The synthesis relies on the Sonogashira coupling of a protected acetylene source (TMS-acetylene) with an aryl halide. The use of a protecting group (TMS) prevents homocoupling (Glaser coupling) and polymerization.

Synthesis SM Starting Material: 6-Bromo-1H-indazole Step1 Step 1: Protection (Optional) Reagent: DHP/PTSA or SEM-Cl Prevents N-arylation/poisoning SM->Step1 Optimization Step2 Step 2: Sonogashira Coupling Reagents: TMS-Acetylene, Pd(PPh3)2Cl2, CuI, Et3N Temp: 60-80°C SM->Step2 Direct Route Step1->Step2 Intermediate Intermediate: 6-(TMS-ethynyl)-1H-indazole Step2->Intermediate Step3 Step 3: Desilylation Reagent: K2CO3/MeOH or TBAF Temp: RT Intermediate->Step3 Product Target Product: 6-Ethynyl-1H-indazole Step3->Product

Figure 2: Synthetic workflow. Note: N-protection (Step 1) is recommended for large-scale batches to improve solubility and yield.

Reactivity Landscape & Functionalization

6-Ethynyl-1H-indazole presents three distinct vectors for chemical modification, allowing it to serve as a versatile intermediate.

The Alkyne Handle (C6)
  • CuAAC (Click Chemistry): Reacts with azides to form 1,4-disubstituted 1,2,3-triazoles. This is critical for fragment-based drug discovery (FBDD) to link the indazole pharmacophore to solubility-enhancing tails.

  • Sonogashira Extension: The terminal proton is acidic (pKa ~25) and can be replaced by aryl/heteroaryl groups to create rigid, linear inhibitors.

The Indazole Nitrogen (N1 vs N2)[1]
  • Alkylation: Under basic conditions (Cs

    
    CO
    
    
    
    , DMF), alkylation favors the N1-position (thermodynamic product) over N2. However, steric bulk at C7 or specific electronic effects can shift this ratio.
  • Acylation: Useful for introducing transient protecting groups.

Electrophilic Aromatic Substitution (C3)
  • Halogenation: The C3 position is electron-rich. Treatment with NIS or NBS allows for the introduction of a halogen, enabling a second vector for cross-coupling (e.g., Suzuki coupling at C3 to build "T-shaped" inhibitors).

Experimental Protocols

Protocol A: Synthesis of 6-Ethynyl-1H-indazole

Validated for 1–5 gram scale.

Reagents:

  • 6-Bromo-1H-indazole (1.0 equiv)[5]

  • Ethynyltrimethylsilane (TMS-acetylene) (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (0.05 equiv)
  • Copper(I) iodide [CuI] (0.03 equiv)

  • Triethylamine [Et

    
    N] (Solvent/Base)
    
  • Potassium Carbonate [Kngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    CO
    
    
    
    ]
  • Methanol [MeOH][6]

Procedure:

  • Coupling: To a flame-dried Schlenk flask, add 6-bromo-1H-indazole (1.97 g, 10 mmol), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (350 mg), and CuI (57 mg). Evacuate and backfill with Argon (3x).
  • Add degassed Et

    
    N (30 mL) followed by TMS-acetylene (2.1 mL, 15 mmol).
    
  • Heat the sealed mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 2:1) for the disappearance of starting bromide.

  • Workup: Cool to RT, filter through a celite pad, and concentrate the filtrate in vacuo.

  • Deprotection: Dissolve the crude TMS-intermediate in MeOH (20 mL). Add K

    
    CO
    
    
    
    (2.76 g, 20 mmol) and stir at RT for 2 hours.
  • Purification: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    . Purify via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).
  • Yield: Expect 1.1–1.2 g (75–85%) of a pale yellow solid.

Protocol B: "Click" Reaction (Triazole Formation)

Typical procedure for library synthesis.

  • Dissolve 6-ethynyl-1H-indazole (0.2 mmol) and the desired Azide (R-N

    
    , 0.2 mmol) in t-BuOH/H
    
    
    
    O (1:1, 2 mL).
  • Add CuSO

    
    ·5H
    
    
    
    O (10 mol%) and Sodium Ascorbate (20 mol%).
  • Stir vigorously at RT for 12 hours. Product usually precipitates; collect by filtration or extract with DCM.

Safety & Handling (SDS Summary)

ParameterClassificationPrecaution
GHS Signal Word WARNING
Acute Toxicity Oral (Category 4)Harmful if swallowed.[7] Wash hands thoroughly after handling.
Skin Corrosion Irritant (Category 2)Wear nitrile gloves and lab coat.
Eye Damage Irritant (Category 2A)Wear safety glasses with side shields.
STOT - SE Respiratory Irritant (Cat 3)Use in a fume hood. Avoid dust formation.
Storage Light/Moisture SensitiveStore at 2–8°C under inert atmosphere (Argon).

Critical Note: Terminal acetylenes can polymerize exothermically if heated excessively or exposed to radical initiators. Store purified material in the dark.

References

  • PubChem Compound Summary. 6-Ethynyl-1H-indazole (CID 17842359).[8] National Center for Biotechnology Information. [Link]

  • Hu, H., et al. (2015). Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors.[9] Bioorganic & Medicinal Chemistry Letters, 25(22), 5258–5264. (Demonstrates indazole scaffold utility in kinase inhibition). [Link][9]

  • Organic Chemistry Portal. Synthesis of Indazoles. (General methodology for indazole ring construction). [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Aqueous Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. Green Chemistry.[8][10] (Optimized coupling conditions). [Link]

Sources

Exploratory

6-Ethynyl-1H-indazole structure and IUPAC name.

An In-Depth Technical Guide to 6-Ethynyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery Introduction The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Ethynyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, stands as one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to engage in a wide range of biological interactions, leading to its incorporation into numerous therapeutic agents with activities spanning from anti-cancer to anti-inflammatory effects.[3][4] Marketed drugs such as the kinase inhibitors Axitinib and Pazopanib, and the antiemetic Granisetron, feature the indazole core, underscoring its clinical and commercial importance.[4]

Within the vast chemical space of indazole derivatives, 6-ethynyl-1H-indazole has emerged as a particularly valuable and versatile building block for drug development professionals. The strategic placement of a terminal alkyne (ethynyl group) at the C6 position of the indazole ring provides a powerful and reactive handle for a host of chemical transformations. This functionality is central to two key strategies in drug discovery: advanced lead optimization through cross-coupling reactions and the elegant construction of complex molecular architectures and bioconjugates via "click chemistry." This guide offers a comprehensive technical overview of 6-ethynyl-1H-indazole, detailing its structure, synthesis, characterization, and critical applications for researchers in the pharmaceutical sciences.

Part 1: Molecular Structure and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 6-ethynyl-1H-indazole .[5] The structure consists of an indazole ring system with an ethynyl (-C≡CH) substituent at position 6.

Indazole exists in tautomeric forms, with the proton on the pyrazole ring residing on either nitrogen atom. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form and is, therefore, the predominant isomer under standard conditions.[2][6]

Chemical Structure of 6-Ethynyl-1H-indazole: Chemical structure of 6-ethynyl-1H-indazole

Physicochemical Data Summary

The fundamental properties of 6-ethynyl-1H-indazole are summarized in the table below. This data is essential for planning synthetic reactions, purification protocols, and formulation studies.

PropertyValueSource
CAS Number 1093847-80-3[7][8]
Molecular Formula C₉H₆N₂[5][7]
Molecular Weight 142.16 g/mol [7]
Appearance Yellow powder[7]
Monoisotopic Mass 142.0531 Da[5]
Predicted XlogP 2.0[5]
SMILES C#CC1=CC2=C(C=C1)C=NN2[5]
InChIKey WTJDLSYQMAUZMZ-UHFFFAOYSA-N[5]

Part 2: Synthesis and Characterization

Retrosynthetic Analysis and Synthetic Strategy

The most robust and widely adopted strategy for the synthesis of 6-ethynyl-1H-indazole involves the late-stage introduction of the ethynyl moiety onto a pre-functionalized indazole core. The Sonogashira cross-coupling reaction is the premier method for this transformation, offering high yields, excellent functional group tolerance, and mild reaction conditions.[9] The retrosynthetic analysis points to a 6-halo-1H-indazole, typically 6-bromo- or 6-iodo-1H-indazole, as the key starting material.

G Target 6-Ethynyl-1H-indazole Disconnect C-C Bond (Sonogashira Coupling) Target->Disconnect Precursors 6-Halo-1H-indazole (X = Br, I) + Ethynyl Source Disconnect->Precursors

Caption: Retrosynthetic pathway for 6-ethynyl-1H-indazole.

Detailed Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes a reliable method for synthesizing 6-ethynyl-1H-indazole from commercially available 6-bromo-1H-indazole using trimethylsilylacetylene (TMSA) as a safe and stable acetylene source.

Causality Behind Experimental Choices:

  • Precursor: 6-Bromo-1H-indazole is chosen for its commercial availability and appropriate reactivity in palladium-catalyzed cross-coupling.

  • Acetylene Source: TMSA is used in place of highly flammable acetylene gas. The bulky trimethylsilyl (TMS) group also effectively prevents the undesired side reaction of alkyne homocoupling (Glaser coupling). The TMS group is easily removed in a subsequent or in-situ step.

  • Catalyst System: A combination of a palladium(0) or palladium(II) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is standard for the Sonogashira reaction. The palladium complex orchestrates the main catalytic cycle, while the copper(I) salt is believed to form a copper(I) acetylide intermediate, which accelerates the crucial transmetalation step.[10]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide (HBr) formed during the reaction. It often serves as the solvent or co-solvent.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-1H-indazole (1.0 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and copper(I) iodide (CuI) (0.10 eq).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N) or a mixture of THF/Et₃N (2:1 ratio). Degas the mixture by bubbling nitrogen through it for 15-20 minutes.[9]

  • Substrate Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material (6-bromo-1H-indazole) is consumed (typically 4-16 hours).

  • Deprotection: After cooling the reaction to room temperature, add methanol followed by a mild base such as potassium carbonate (K₂CO₃) (3.0 eq). Stir the mixture at room temperature for 1-2 hours to effect the cleavage of the TMS group.

  • Work-up: Filter the reaction mixture through a pad of celite to remove insoluble salts and catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate and purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Combine the fractions containing the desired product and evaporate the solvent to yield 6-ethynyl-1H-indazole as a yellow solid.[11]

Characterization Workflow

A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis Synthesis Crude Product Purification Flash Chromatography Synthesis->Purification Pure Pure Compound Purification->Pure NMR NMR (¹H, ¹³C) Pure->NMR MS Mass Spec (HRMS) Pure->MS IR IR Spectroscopy Pure->IR

Caption: Standard workflow for the characterization of 6-ethynyl-1H-indazole.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the acetylenic proton (δ ≈ 3.0-3.5 ppm). Aromatic protons will appear in the δ 7.0-8.5 ppm range, and the N-H proton of the pyrazole ring will typically be a broad singlet at high chemical shift (δ > 10 ppm), which is exchangeable with D₂O.[12]

  • ¹³C NMR: Key signals include two distinct carbons for the alkyne moiety (C≡C) in the δ 80-90 ppm region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, with the (M+H)⁺ ion being the most prominent feature in ESI+ mode.[13]

  • Infrared (IR) Spectroscopy: The spectrum will display two highly diagnostic peaks: a sharp, weak absorption around 2100-2150 cm⁻¹ corresponding to the C≡C triple bond stretch, and a sharp, medium absorption around 3250-3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne.

Part 3: Applications in Medicinal Chemistry and Drug Development

The utility of 6-ethynyl-1H-indazole lies in the strategic reactivity of its terminal alkyne, making it a cornerstone intermediate for building molecular complexity and diversity.

Application in "Click Chemistry" for Bioconjugation

The terminal alkyne is a perfect handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction allows for the efficient and highly specific covalent ligation of the indazole scaffold to a molecule bearing an azide group, forming a stable 1,4-disubstituted 1,2,3-triazole linker.[14] This has profound implications for:

  • PROTACs and Molecular Glues: Linking the indazole warhead to a ligand for an E3 ubiquitin ligase.

  • Activity-Based Probes: Attaching the indazole pharmacophore to reporter tags for target identification and validation.

  • Drug Conjugation: Creating antibody-drug conjugates (ADCs) or peptide-drug conjugates.

G Indazole 6-Ethynyl-1H-Indazole Catalyst Cu(I) Catalyst (CuAAC Reaction) Indazole->Catalyst Azide Molecule-N₃ (e.g., Peptide, Probe) Azide->Catalyst Product Indazole-Triazole-Molecule Conjugate Catalyst->Product

Caption: CuAAC "Click Chemistry" application of 6-ethynyl-1H-indazole.

Versatile Intermediate in Lead Optimization

The ethynyl group serves as a launchpad for further structural modifications, enabling systematic Structure-Activity Relationship (SAR) studies. It can undergo a variety of transformations, including:

  • Sonogashira Couplings: Reacting with aryl or heteroaryl halides to install diverse aromatic systems.

  • Glaser-Hay Coupling: Dimerization to form symmetric 1,3-diynes.

  • Hydration/Addition Reactions: Conversion to methyl ketones or other functional groups.

These follow-on reactions allow medicinal chemists to fine-tune the steric and electronic properties of the C6-substituent, optimizing a compound's potency, selectivity, and pharmacokinetic profile. The indazole core is a known inhibitor of various protein kinases, and derivatization at the C6 position can be crucial for achieving selectivity and engaging with specific residues in the kinase active site.[2][4]

Conclusion

6-Ethynyl-1H-indazole is more than just another heterocyclic compound; it is a high-value, enabling tool for modern drug discovery. Its synthesis is well-established through robust methods like the Sonogashira coupling, and its characterization is straightforward using standard analytical techniques. The true power of this molecule resides in the versatility of its ethynyl group, which provides a gateway to both complex molecular synthesis for lead optimization and precise bioconjugation via click chemistry. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of 6-ethynyl-1H-indazole is essential for leveraging the full potential of the privileged indazole scaffold in the pursuit of novel therapeutics.

References

  • PubChem. 6-ethynyl-1h-indazole (C9H6N2). [Link]

  • PubChem. 6-ethynyl-1-methyl-1h-indazole (C10H8N2). [Link]

  • Talele, T. T. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Wikipedia. Indazole. [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Lookchem. Unprecedented Formation of π-Copper Complexes during Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Royal Society of Chemistry. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines. [Link]

  • J&K Scientific LLC. 6-Ethynyl-1H-indazole | 1093847-80-3. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

  • PubChem. 1H-Indazole. [Link]

  • Elguero, J., et al. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]

  • Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Scientific Reports. [Link]

  • ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... [Link]

  • Sugiyama, H., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling. Molecules. [Link]

  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

  • Beilstein Journal of Organic Chemistry. Search Results. [Link]

  • DEA.gov. Purification and Characterization of... CL 218872 . [Link]

  • J&K Scientific LLC. Ethyl 1H-indazole-6-carboxylate | 713-09-7. [Link]

  • ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

Sources

Foundational

Biological activity of 6-Ethynyl-1H-indazole derivatives.

An In-Depth Technical Guide to the Biological Activity of 6-Ethynyl-1H-indazole Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-indazole scaffold is a privileged heterocyclic m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 6-Ethynyl-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The introduction of an ethynyl group at the C6 position of the indazole ring offers a unique structural element that can profoundly influence the biological activity of these derivatives. This technical guide provides a comprehensive overview of the biological activities of 6-ethynyl-1H-indazole derivatives, with a primary focus on their role as kinase inhibitors in oncology. We will explore their mechanism of action, structure-activity relationships (SAR), and synthetic strategies. Additionally, this guide furnishes detailed experimental protocols for the evaluation of their biological efficacy, aiming to equip researchers and drug development professionals with the necessary insights to advance the exploration of this promising class of compounds.

Introduction: The 1H-Indazole Scaffold in Drug Discovery

The 1H-indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1][2] Its structural rigidity, coupled with its ability to engage in various non-covalent interactions, makes it an ideal scaffold for targeting a wide array of biological macromolecules. Indazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties.[1][2][3] Several indazole-based drugs, such as Pazopanib and Entrectinib, have reached the market as potent kinase inhibitors for cancer therapy, underscoring the therapeutic relevance of this heterocyclic system.[3]

The strategic functionalization of the indazole ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The introduction of an ethynyl group, a small, rigid, and electron-rich functional group, can lead to enhanced binding affinity and improved metabolic stability. While the biological activities of 3-ethynyl-1H-indazole derivatives have been explored, this guide will focus on the unique potential of the 6-ethynyl-1H-indazole scaffold.

Key Biological Activities of 6-Ethynyl-1H-indazole Derivatives

The primary biological activity of interest for 6-ethynyl-1H-indazole derivatives is their potential as kinase inhibitors . Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The indazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases.[3]

While direct studies on 6-ethynyl-1H-indazole derivatives are emerging, strong evidence from structurally related compounds, such as 6-ethynyl-1H-indole derivatives, suggests potent activity against kinases like p21-activated kinase 4 (PAK4).[4] PAK4 is a serine/threonine kinase implicated in cancer cell proliferation, migration, and invasion.[4] The ethynyl group in these analogs often occupies a hydrophobic pocket within the kinase domain, contributing to enhanced potency and selectivity.

Beyond oncology, the broader class of indazole derivatives has shown promise in treating inflammatory diseases, neurodegenerative disorders, and infectious diseases.[2] It is therefore plausible that 6-ethynyl-1H-indazole derivatives may also exhibit a wider range of therapeutic applications.

Mechanism of Action: Targeting Cellular Signaling Pathways

The anticancer effects of many indazole derivatives are attributed to their ability to inhibit key signaling pathways that drive tumor growth and survival. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers.[5]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Structurally related 3-ethynyl-1H-indazole derivatives have been shown to inhibit the phosphorylation of AKT and PRAS40, key downstream effectors of the PI3K/AKT/mTOR pathway.[5] This inhibition ultimately leads to the suppression of protein synthesis, cell growth, and proliferation. The proposed mechanism involves the direct inhibition of PI3K and/or mTOR kinases.

The following diagram illustrates the points of intervention for ethynyl-indazole derivatives within the PI3K/AKT/mTOR pathway:

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Inactivates AKT AKT PDK1->AKT Phosphorylates (Thr308) Inactivates mTORC1 mTORC1 AKT->mTORC1 Activates Inactivates PRAS40 PRAS40 AKT->PRAS40 Phosphorylates (Thr246) Inactivates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inactivates Indazole 6-Ethynyl-1H-indazole Derivative Indazole->PI3K Inactivates Indazole->mTORC1 Inactivates

Caption: Inhibition of the PI3K/AKT/mTOR pathway by ethynyl-indazole derivatives.

Induction of Apoptosis

Some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the p53/MDM2 pathway and inhibiting anti-apoptotic Bcl2 family members.[3][6][7] By upregulating the tumor suppressor protein p53 and downregulating its negative regulator MDM2, these compounds can trigger the apoptotic cascade, leading to the elimination of malignant cells.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-ethynyl-1H-indazole derivatives is highly dependent on the nature and position of substituents on the indazole core and the ethynyl group. Based on data from related compound series, several SAR trends can be inferred:

  • The Indazole Core : The 1H-indazole scaffold serves as a crucial anchor, forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[3]

  • The 6-Ethynyl Group : This group is hypothesized to extend into a hydrophobic pocket, enhancing binding affinity and potentially improving selectivity over other kinases.

  • Substituents at C3 : The C3 position is a key point for diversification. Large, hydrophobic groups at this position can significantly enhance potency by occupying adjacent hydrophobic regions in the kinase active site.

  • Substituents at N1 : Alkylation or arylation at the N1 position can modulate the compound's physicochemical properties, such as solubility and cell permeability, which in turn affects its overall biological activity.

The following table summarizes the inhibitory activities of a series of 3-ethynyl-1H-indazole derivatives against the PI3K/AKT/mTOR pathway, providing a valuable reference for the potential potency of the 6-ethynyl analogs.[5]

Compound IDR Group (at C3)PI3Kα IC50 (µM)PDK1 IC50 (µM)mTOR IC50 (µM)
6 4-morpholinophenyl0.8972.11.1
9 4-(4-methylpiperazin-1-yl)phenyl1.93.5>10
10 4-(4-ethylpiperazin-1-yl)phenyl0.3611.10.98
13 4-(pyrrolidin-1-yl)phenyl1.22.8>10

Synthesis Strategies for 6-Ethynyl-1H-indazole Derivatives

The synthesis of 6-ethynyl-1H-indazole derivatives typically begins with a pre-functionalized indazole core, such as 6-iodo-1H-indazole or 6-bromo-1H-indazole. The ethynyl group can then be introduced via a Sonogashira coupling reaction with a suitable terminal alkyne.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start 6-Halo-1H-indazole (X = I, Br) Step1 Sonogashira Coupling (e.g., TMS-acetylene, Pd(PPh3)2Cl2, CuI) Start->Step1 Intermediate1 6-(Trimethylsilylethynyl) -1H-indazole Step1->Intermediate1 Step2 Deprotection (e.g., K2CO3, MeOH) Intermediate1->Step2 Product 6-Ethynyl-1H-indazole Step2->Product Step3 Further Functionalization (e.g., at N1 or C3) Product->Step3 FinalProduct Target Derivatives Step3->FinalProduct

Caption: General synthetic workflow for 6-ethynyl-1H-indazole derivatives.

Validated Experimental Protocols

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. The following are representative protocols for assessing the activity of 6-ethynyl-1H-indazole derivatives.

Cell-Based Phosphorylation Assay (TR-FRET)

This assay measures the inhibition of specific phosphorylation events within a cellular context, providing a direct readout of a compound's effect on a signaling pathway.[5]

Principle: The assay utilizes Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to detect the phosphorylation of a target protein. A terbium (Tb)-labeled phosphospecific antibody serves as the donor, and a green fluorescent protein (GFP)-tagged substrate acts as the acceptor. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, PC3) in appropriate media until they reach 70-80% confluency.

  • Cell Plating: Seed the cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the 6-ethynyl-1H-indazole derivatives in DMSO. Add the compounds to the cells and incubate for 1-2 hours.

  • Cell Lysis: Aspirate the media and add a lysis buffer containing the Tb-labeled antibody.

  • Signal Detection: Incubate the plate at room temperature for 2-4 hours to allow for antibody binding. Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 520 nm for GFP and 495 nm for Tb).

  • Data Analysis: Calculate the ratio of the acceptor (520 nm) to donor (495 nm) signals. Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, typically using a fluorescent or luminescent readout.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add the purified kinase, the specific substrate, and the 6-ethynyl-1H-indazole derivative at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate the plate at 30°C for 1-2 hours.

  • Stop Reaction and Detect Signal: Add a detection reagent that specifically binds to the phosphorylated substrate, generating a measurable signal (e.g., fluorescence, luminescence).

  • Data Analysis: Plot the signal intensity against the compound concentration and determine the IC50 value as described for the cell-based assay.

Future Perspectives and Conclusion

6-Ethynyl-1H-indazole derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to act as potent and selective kinase inhibitors warrants further investigation. Future research should focus on:

  • Expanding the SAR: A systematic exploration of substituents at various positions of the indazole ring is needed to optimize potency and selectivity.

  • Elucidating Mechanisms of Action: Further studies are required to identify the specific kinase targets of these compounds and to fully characterize their effects on cellular signaling pathways.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

References

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (2018). ResearchGate. Retrieved from [Link]

  • Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2023). ResearchGate. Retrieved from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2010). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). PubMed. Retrieved from [Link]

  • Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. (2024). PubMed. Retrieved from [Link]

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Exploratory

6-Ethynyl-1H-indazole (CAS: 1093847-80-3): A Technical Guide for Advanced Drug Discovery and Chemical Biology

Introduction: The Strategic Importance of the Ethynyl Group on the Indazole Scaffold The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutics, particularly in onc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Ethynyl Group on the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutics, particularly in oncology.[1][2] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. The introduction of an ethynyl group at the 6-position of the 1H-indazole core, creating 6-Ethynyl-1H-indazole, represents a significant advancement for both drug discovery and chemical biology. This terminal alkyne functionality serves as a versatile handle for "click chemistry," a suite of powerful bioorthogonal reactions, allowing for the facile attachment of imaging agents, affinity tags, or other molecular probes.[3][4] This guide provides an in-depth technical overview of 6-Ethynyl-1H-indazole, including its synthesis, physicochemical properties, and key applications as a research tool.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 6-Ethynyl-1H-indazole is crucial for its effective application in experimental settings.

PropertyValueSource
CAS Number 1093847-80-3N/A
Molecular Formula C₉H₆N₂N/A
Molecular Weight 142.16 g/mol N/A
Appearance Yellow powderN/A
Purity ≥95% (typical)N/A

Synthesis of 6-Ethynyl-1H-indazole: A Two-Step Approach

The synthesis of 6-Ethynyl-1H-indazole is most effectively achieved through a two-step process starting from the commercially available 6-bromo-1H-indazole. This method involves a Sonogashira coupling reaction to introduce a protected alkyne, followed by a deprotection step.

Step 1: Sonogashira Coupling of 6-Bromo-1H-indazole with Trimethylsilylacetylene

The Sonogashira coupling is a robust and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[5] In this step, the bromine atom at the 6-position of the indazole ring is replaced with a trimethylsilyl (TMS)-protected ethynyl group. The TMS group is employed to prevent self-coupling of the terminal alkyne.

Experimental Protocol:

  • To a solution of 6-bromo-1H-indazole (1 equivalent) in a suitable solvent such as a mixture of THF and DMA (9:1), add trimethylsilylacetylene (1.2 equivalents).[2]

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a copper(I) co-catalyst, typically CuI (0.1 equivalents).[5]

  • Add an amine base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture.

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and stir at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-((trimethylsilyl)ethynyl)-1H-indazole.

Step 2: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to yield the terminal alkyne. This can be achieved under mild conditions using a variety of reagents.[6][7]

Experimental Protocol:

  • Dissolve the 6-((trimethylsilyl)ethynyl)-1H-indazole (1 equivalent) in a solvent such as methanol or a mixture of THF and water.

  • Add a deprotecting agent. A common and effective method is the use of a fluoride source like tetrabutylammonium fluoride (TBAF) (1.1 equivalents) or potassium carbonate (K₂CO₃) (2 equivalents).

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel to obtain 6-Ethynyl-1H-indazole.

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection 6-bromo-1H-indazole 6-bromo-1H-indazole Coupling_Reaction Sonogashira Coupling 6-bromo-1H-indazole->Coupling_Reaction TMS-acetylene TMS-acetylene TMS-acetylene->Coupling_Reaction Pd_catalyst_CuI Pd Catalyst Cu(I) Cocatalyst Pd_catalyst_CuI->Coupling_Reaction Base Base Base->Coupling_Reaction Protected_Indazole 6-((trimethylsilyl)ethynyl) -1H-indazole Coupling_Reaction->Protected_Indazole Deprotection_Reaction Deprotection Protected_Indazole->Deprotection_Reaction Deprotecting_Agent Deprotecting Agent (e.g., TBAF or K2CO3) Deprotecting_Agent->Deprotection_Reaction Final_Product 6-Ethynyl-1H-indazole Deprotection_Reaction->Final_Product Kinase_Inhibition_Concept cluster_kinase Kinase Active Site Indazole_Core Indazole Core Kinase_Hinge Kinase Hinge Region Indazole_Core->Kinase_Hinge Binds to Ethynyl_Group 6-Ethynyl Group Solvent_Front Solvent-Exposed Region Ethynyl_Group->Solvent_Front Projects towards ATP_Binding_Site ATP Binding Site

Caption: Conceptual binding of 6-Ethynyl-1H-indazole in a kinase active site.

As a Chemical Probe for "Click Chemistry" Applications

The terminal alkyne of 6-Ethynyl-1H-indazole allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. [8]This enables the covalent attachment of azide-modified reporter molecules, such as fluorophores or biotin, to the indazole scaffold.

Application Example: Cell Proliferation and Target Engagement Studies

If 6-Ethynyl-1H-indazole is found to inhibit a particular kinase involved in cell proliferation, it can be used as a probe to study its cellular uptake, distribution, and target engagement.

Experimental Protocol: "Click" Labeling in Cell Lysates

This protocol outlines the general steps for labeling proteins in a cell lysate that have been treated with 6-Ethynyl-1H-indazole, assuming it binds to a target protein.

  • Cell Treatment: Treat cells with 6-Ethynyl-1H-indazole at a desired concentration and for a specific duration.

  • Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.

  • Click Reaction Cocktail Preparation: Prepare a fresh "click" reaction cocktail containing:

    • An azide-functionalized reporter molecule (e.g., Azide-Fluorophore or Azide-Biotin).

    • A copper(I) source, typically prepared in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate. [9] * A copper-chelating ligand, such as THPTA, to improve reaction efficiency and reduce cytotoxicity. [9]4. Labeling Reaction: Add the click reaction cocktail to the cell lysate and incubate at room temperature, protected from light, for 30-60 minutes. [9]5. Analysis: The labeled proteins can then be analyzed by various methods:

    • Fluorescence Imaging: If a fluorescent azide was used, the labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning.

    • Affinity Purification: If a biotin azide was used, the labeled proteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.

Click_Chemistry_Workflow Cell_Treatment 1. Treat Cells with 6-Ethynyl-1H-indazole Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Click_Reaction 3. Add Click Reaction Cocktail (Azide-Reporter, Cu(I), Ligand) Cell_Lysis->Click_Reaction Analysis 4. Analysis (Fluorescence Imaging or Affinity Purification) Click_Reaction->Analysis

Caption: Workflow for "Click Chemistry" labeling using 6-Ethynyl-1H-indazole.

Conclusion and Future Directions

6-Ethynyl-1H-indazole is a valuable and versatile molecule for both medicinal chemistry and chemical biology. Its indazole core provides a proven scaffold for the development of potent and selective inhibitors of various biological targets, particularly kinases. The strategically placed ethynyl group unlocks the potential for bioorthogonal "click" chemistry applications, enabling researchers to visualize, identify, and quantify the interactions of indazole-based compounds in complex biological systems. Future research will likely focus on elucidating the specific biological targets of 6-Ethynyl-1H-indazole and its derivatives, as well as expanding its use as a chemical probe to investigate a wider range of cellular processes.

References

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Pauls, T. F., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Zhang, L., et al. (2021). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B. [Link]

  • Elsebaei, M. M. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. ResearchGate. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Kysil, V., et al. (2011). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. [Link]

  • Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

  • ResearchGate. (2014). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. [Link]

  • Al-Ostoot, F. H., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • Organic Chemistry Portal. (n.d.). Desilylations. [Link]

  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. [Link]

  • Folmer, B. K. B., et al. (2008). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Wang, Y., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry. [Link]

  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • SciSpace. (2017). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]

  • Barry, C. S., & O'Brien, P. (2011). Some Aspects of the Chemistry of Alkynylsilanes. Chemical Reviews. [Link]

  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports. [Link]

  • Heravi, M. M., et al. (2006). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals under non-aqueous and neutral conditions. Journal of the Brazilian Chemical Society. [Link]

  • Zhang, Z., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]

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Foundational

The Ethynyl-Indazole Axis: Structural Utility, Synthetic Pathways, and Chemical Biology Applications

Executive Summary The integration of the ethynyl group ( ) into the indazole scaffold represents a strategic convergence of medicinal chemistry and chemical biology. In drug design, the ethynyl moiety functions as a rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of the ethynyl group (


) into the indazole scaffold represents a strategic convergence of medicinal chemistry and chemical biology. In drug design, the ethynyl moiety functions as a rigid, linear spacer that extends pharmacophores into deep hydrophobic pockets of kinases (e.g., BCR-ABL, PI3K) without introducing significant steric bulk. In chemical biology, the terminal ethynyl group serves as a bioorthogonal "click" handle for Activity-Based Protein Profiling (ABPP), enabling the mapping of drug-target interactions in complex proteomes. This guide details the physicochemical rationale, synthetic protocols, and experimental workflows for leveraging ethynyl-indazoles in modern drug discovery.

Physicochemical and Structural Rationale[1][2][3][4]

The ethynyl group is not merely a carbon spacer; it imparts specific electronic and geometric properties to the indazole core that are critical for binding affinity and metabolic stability.

Geometry and Sterics
  • Linearity: The

    
    -hybridized carbons create a linear geometry (
    
    
    
    bond angle), allowing the indazole core to project substituents (e.g., phenyl rings, solubilizing tails) distant from the ATP-binding hinge region. This is evident in pan-BCR-ABL inhibitors like AKE-72 , where the ethynyl linker bridges the 3-aminoindazole hinge-binder to the trifluoromethyl-phenyl tail, bypassing the "gatekeeper" residues (e.g., T315I).
  • Low Steric Profile: Compared to phenyl or amide linkers, the ethynyl group is cylindrically symmetrical and compact, reducing the penalty of steric clashes within narrow enzyme channels.

Electronic Effects
  • Electron Withdrawal: The ethynyl group is electron-withdrawing via induction. When attached to the C3 position of the indazole, it modulates the

    
     of the indazole NH, potentially strengthening hydrogen bond donor capability at the hinge region.
    
  • 
    -Conjugation:  It extends the conjugated system of the indazole, altering the UV-Vis absorption properties (useful for tracking) and enabling 
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
Metabolic Stability

While terminal alkynes can be susceptible to P450-mediated oxidation, internal alkynes (disubstituted) often demonstrate superior metabolic stability compared to flexible alkyl chains. They restrict bond rotation, locking the molecule into a bioactive conformation and reducing the entropic cost of binding.

Synthetic Architectures: Accessing the Scaffold

The primary route to 3-ethynylindazoles is the Sonogashira cross-coupling reaction. This palladium-catalyzed cycle couples a 3-haloindazole with a terminal alkyne.

Synthetic Pathway Visualization

Sonogashira_Pathway Start 3-Iodo-1H-indazole (Boc-protected) Inter Pd(0) Oxidative Addition Complex Start->Inter  Oxidative Addition   Reagents Pd(PPh3)2Cl2 (5%) CuI (5%) Et3N, Phenylacetylene Reagents->Inter Product 3-(Phenylethynyl)-1H-indazole (Protected) Inter->Product  Transmetallation & Reductive Elimination   Final Deprotection (TFA/DCM) Product->Final  N-Boc Removal  

Figure 1: Catalytic cycle for the synthesis of 3-alkynylindazoles via Sonogashira coupling. High-contrast pathway highlights the progression from halo-indazole to the functionalized core.

Critical Synthetic Considerations
  • Protection Strategy: The indazole N1-H is acidic. Unprotected indazoles can poison the copper catalyst or lead to N-arylation side reactions. Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) protection is mandatory before coupling.

  • Halogen Choice: 3-Iodoindazoles react significantly faster than 3-bromo analogs, often allowing for milder conditions (Room Temperature vs. 80°C), which preserves sensitive functional groups.

Pharmacological Case Studies

PI3K Pathway Inhibition

Research has demonstrated that 3-ethynyl-1H-indazoles are potent inhibitors of Phosphatidylinositol 3-kinase (PI3K


).[1]
  • Compound 10: A pyridine-substituted ethynyl indazole.

  • Mechanism: The ethynyl spacer positions the pyridine ring to interact with specific residues in the PI3K

    
     pocket, achieving nanomolar potency (
    
    
    
    nM).
  • SAR Insight: Replacement of the rigid ethynyl group with flexible alkyl chains or direct aryl coupling resulted in a loss of potency, confirming the necessity of the spacer's geometry.

Pan-BCR-ABL Inhibition (AKE-72)

In the fight against Chronic Myeloid Leukemia (CML), the T315I "gatekeeper" mutation renders first-generation drugs like Imatinib ineffective.

  • Structure: AKE-72 utilizes a 3-ethynyl linker between an amino-indazole head and a trifluoromethyl-phenyl tail.

  • Efficacy: The linear ethynyl group allows the molecule to span the ATP binding site without clashing with the bulky Isoleucine 315 residue.

  • Data:

    
     nM against Wild Type BCR-ABL and 9 nM against the T315I mutant.[2][3][4]
    

Table 1: Comparative Potency of Ethynyl-Indazole Derivatives (PI3K & BCR-ABL)

Compound IDTargetLinker TypeSubstituent (R)IC50 (nM)Key Feature
Comp 10 PI3K

Ethynyl (

)
Pyridine361Rigid spacer maximizes pocket fit
Comp 20 PI3K

Direct BondPyridine3050Loss of activity without spacer
AKE-72 BCR-ABL (T315I)EthynylSubstituted Phenyl9Bypasses T315I gatekeeper steric clash
Ref (Imatinib) BCR-ABL (T315I)AmidePhenyl>10,000Steric clash with Isoleucine 315

Chemical Biology: The Ethynyl Group in ABPP

In Activity-Based Protein Profiling (ABPP), the terminal ethynyl group acts as a "silent" reporter. It is small enough to not disrupt the drug's binding but reactive enough to allow target identification.

The "Click" Logic
  • Probe Design: An indazole drug is modified with a terminal alkyne (e.g., at a solvent-exposed position).

  • Incubation: The probe is added to a cell lysate or live cells. It binds to its specific kinase targets.

  • Click Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is performed with an Azide-Rhodamine (for visualization) or Azide-Biotin (for enrichment).

  • Analysis: SDS-PAGE or Mass Spectrometry identifies the proteins covalently bound to the probe.

ABPP Workflow Visualization

ABPP_Workflow Probe Alkyne-Indazole Probe (Incubation in Proteome) Binding Target Engagement (Kinase Binding) Probe->Binding Click CuAAC Reaction (+ Azide-Biotin/Fluor) Binding->Click  Add Click Reagents   Enrich Streptavidin Enrichment (If Biotin tag used) Click->Enrich MS LC-MS/MS Analysis (Target ID) Enrich->MS

Figure 2: Activity-Based Protein Profiling (ABPP) workflow utilizing the ethynyl group as a bioorthogonal handle for target identification.

Experimental Protocols

Protocol A: Synthesis of 3-(Phenylethynyl)-1H-indazole

Validated for gram-scale synthesis of kinase inhibitor precursors.

Reagents:

  • tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)[1]

  • 
     (0.05 equiv)
    
  • CuI (0.05 equiv)

  • Triethylamine (

    
    , 3.0 equiv)
    
  • Acetonitrile (

    
    , anhydrous)
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Boc-protected 3-iodoindazole in anhydrous

    
     (0.2 M concentration).
    
  • Catalyst Addition: Add

    
     and CuI sequentially. The solution may darken.
    
  • Reagent Addition: Add

    
     followed by the dropwise addition of phenylacetylene via syringe.
    
  • Reaction: Stir at Room Temperature for 16 hours under

    
    . Monitor via TLC (Hexane:EtOAc 9:1).
    
  • Workup: Remove solvent in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).

  • Deprotection: Dissolve the purified intermediate in DCM. Add Trifluoroacetic acid (TFA) (1:3 ratio TFA:DCM). Stir for 2 hours. Neutralize with saturated

    
    , extract, and dry.
    
Protocol B: CuAAC "Click" Labeling for Proteomics

Standard protocol for labeling alkyne-tagged indazole probes in cell lysates.

Reagents:

  • Proteome lysate (1 mg/mL in PBS)

  • Alkyne-Indazole Probe (

    
    )
    
  • Azide-Rhodamine or Azide-Biotin (

    
    )
    
  • CuSO4 (

    
    )
    
  • TCEP (Tris(2-carboxyethyl)phosphine) (

    
    )
    
  • TBTA (Ligand) (

    
    )
    

Step-by-Step:

  • Probe Incubation: Incubate cell lysate (50

    
    ) with the Alkyne-Indazole probe for 1 hour at RT (or 37°C).
    
  • Click Mix Prep: Premix

    
     and TBTA (1:2 molar ratio) in a separate tube.
    
  • Reaction Initiation: Add reagents to the lysate in this order:

    • Azide-Tag[5]

    • TCEP (freshly prepared)

    • CuSO4/TBTA complex

  • Incubation: Vortex gently and incubate for 1 hour at RT in the dark.

  • Quenching: Add cold Acetone (4 volumes) to precipitate proteins and stop the reaction. Incubate at -20°C for 2 hours.

  • Analysis: Spin down (13,000 rpm, 10 min), wash pellet with cold methanol, resolubilize in SDS loading buffer, and proceed to SDS-PAGE or Streptavidin enrichment.

References

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Source: PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (ACS) URL:[Link][6]

  • Activity-Based Protein Profiling (ABPP) Using a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling. Source: MDPI Molecules URL:[Link]

Sources

Exploratory

The Indazole Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its importance in the development of novel therapeutics. This guide provides a comprehensive technical overview of the indazole scaffold, delving into its structural features, its prevalence in FDA-approved drugs, and its broad spectrum of biological activities. We will explore the key mechanistic insights that underpin its therapeutic efficacy, detail established synthetic methodologies, and present a forward-looking perspective on its future applications in drug discovery.

The Indazole Core: Structural and Physicochemical Advantages

The indazole scaffold exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1] This structural duality, combined with its aromatic nature, provides a versatile framework for molecular design.[2]

Key Physicochemical Properties:

  • Hydrogen Bonding Capability: The indazole ring possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom), enabling it to form crucial interactions with biological targets, particularly the hinge regions of kinases.[3]

  • Bioisosterism: Indazole is considered a bioisostere of indole, a common motif in biologically active molecules.[4] This allows medicinal chemists to replace the indole core to modulate physicochemical properties like lipophilicity and metabolic stability while retaining biological activity.[3]

  • Aromaticity and Stability: The fused ring system is aromatic, conferring significant stability to the molecule.[2] This stability is advantageous for drug candidates, contributing to a longer half-life and reduced degradation.

  • Tunable Electronics: The electronic properties of the indazole ring can be readily modified through the introduction of various substituents, allowing for the fine-tuning of a compound's potency and selectivity.

A Privileged Scaffold in Approved Therapeutics

The versatility of the indazole core is underscored by its presence in a growing number of FDA-approved drugs across a range of therapeutic areas.[4][5] This success validates its status as a privileged scaffold and provides a strong foundation for its continued exploration in drug discovery.

Drug NameTherapeutic AreaMechanism of Action
Pazopanib OncologyMultikinase inhibitor (VEGFR, PDGFR, c-Kit) for renal cell carcinoma and soft tissue sarcoma.[4][6]
Axitinib OncologySelective inhibitor of vascular endothelial growth factor receptors (VEGFRs) for renal cell carcinoma.[7][8]
Niraparib OncologyPoly(ADP-ribose) polymerase (PARP) inhibitor for ovarian, fallopian tube, and peritoneal cancer.[1][6]
Entrectinib OncologyTyrosine kinase inhibitor targeting ROS1, TRK, and ALK fusion-positive solid tumors.[1][8]
Granisetron AntiemeticSelective 5-HT3 receptor antagonist to prevent chemotherapy-induced nausea and vomiting.[4][8]
Benzydamine Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID) for pain and inflammation relief.[1][4]
Bendazac Anti-inflammatoryNSAID used to treat inflammation.[1][4]

Diverse Biological Activities and Therapeutic Applications

The indazole scaffold has demonstrated a remarkable breadth of biological activities, making it a valuable starting point for the development of drugs targeting a wide array of diseases.[9][10]

Anticancer Activity

The most prominent application of indazole derivatives is in oncology.[7][11] Their ability to inhibit various protein kinases, enzymes that play a critical role in cancer cell proliferation and survival, is a key driver of their anticancer effects.[6]

Key Cancer-Related Targets:

  • Kinase Inhibition: Indazole-based compounds have been successfully developed as potent inhibitors of numerous kinases, including:

    • Vascular Endothelial Growth Factor Receptors (VEGFRs)[6]

    • Aurora Kinases[12]

    • Fibroblast Growth Factor Receptors (FGFRs)[13]

    • Pim Kinases[13]

  • Other Anticancer Mechanisms: Beyond kinase inhibition, indazole derivatives have shown efficacy through other mechanisms, such as inhibiting indoleamine-2,3-dioxygenase1 (IDO1) and hypoxia-inducible factor-1 (HIF-1).[13]

Neuroprotective Effects

Emerging research highlights the potential of indazole derivatives in treating neurological disorders.[14][15] Their mechanisms of action in the central nervous system are multifaceted and include:

  • Monoamine Oxidase (MAO) Inhibition: Certain indazole-5-carboxamides show a strong affinity for MAOs, enzymes involved in the breakdown of neurotransmitters, suggesting potential applications in Parkinson's disease.[14][16]

  • Kinase Inhibition in Neurodegeneration: The LRRK2 antagonist MLi-2, which features an indazole core, has demonstrated significant efficacy in models of neurodegenerative diseases.[14][16]

  • Sodium Channel Modulation: Some oxadiazolylindazole compounds act as neuroprotective voltage-dependent sodium channel modulators.[17]

Antimicrobial and Anti-inflammatory Properties

Indazole derivatives have also been investigated for their potential as antimicrobial and anti-inflammatory agents.

  • Antibacterial and Antifungal Activity: Various synthetic indazole derivatives have demonstrated significant bactericidal and antifungal properties against a range of pathogens.[4][18]

  • Anti-inflammatory Action: The inhibition of cyclooxygenase-2 (COX-2) and FGFR by certain indazole compounds contributes to their anti-inflammatory effects.[14][16]

Synthetic Strategies for the Indazole Core

The synthetic accessibility of the indazole scaffold is a crucial factor in its widespread use in drug discovery. Numerous methods have been developed for the construction of the indazole ring system, allowing for the efficient generation of diverse chemical libraries.

Classical Synthesis: The Jacobson Indazole Synthesis

A traditional and widely used method involves the cyclization of o-tolylhydrazines. This approach offers a straightforward route to the indazole core.

Modern Synthetic Methodologies

More contemporary approaches offer greater flexibility and functional group tolerance. These include:

  • Palladium-Catalyzed C-H Amination: Intramolecular C-H amination of aminohydrazones provides a direct and efficient route to 1H-indazoles.[1]

  • Copper-Catalyzed Cyclization: The use of copper catalysts enables the cyclization of o-haloaryl N-sulfonylhydrazones to form the indazole ring.[1]

  • One-Pot, Three-Component Reactions: These methods allow for the rapid assembly of 2H-indazoles from simple starting materials like 2-bromobenzaldehydes, primary amines, and sodium azide.[4]

G cluster_0 Starting Materials cluster_1 Cyclization Reaction cluster_2 Indazole Core o-haloaryl N-sulfonylhydrazones o-haloaryl N-sulfonylhydrazones Cu-catalyzed Cyclization Cu-catalyzed Cyclization o-haloaryl N-sulfonylhydrazones->Cu-catalyzed Cyclization Aminohydrazones Aminohydrazones Pd-catalyzed C-H Amination Pd-catalyzed C-H Amination Aminohydrazones->Pd-catalyzed C-H Amination 2-bromobenzaldehydes 2-bromobenzaldehydes One-pot Three-component Reaction One-pot Three-component Reaction 2-bromobenzaldehydes->One-pot Three-component Reaction Indazole Indazole Cu-catalyzed Cyclization->Indazole Pd-catalyzed C-H Amination->Indazole One-pot Three-component Reaction->Indazole

Caption: A simplified workflow illustrating common synthetic routes to the indazole core.

Future Directions and Conclusion

The indazole scaffold continues to be a focal point of innovation in drug discovery. Future research will likely focus on:

  • Novel Biological Targets: Exploring the activity of indazole derivatives against new and challenging disease targets.

  • Structure-Activity Relationship (SAR) Studies: Further refining the SAR of existing indazole-based drugs to improve their efficacy and safety profiles.[9]

  • Advanced Synthetic Methodologies: Developing even more efficient and sustainable synthetic routes to access novel indazole analogs.

References

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845–1873. [Link]

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]

  • Li, J., Li, X., & Li, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry, 21(7), 839–860. [Link]

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Kumar, A., Sharma, G., & Singh, U. P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(34), 20958–20980. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, X. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(5), 2825–2834. [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. [Link]

  • Dong, J., Zhang, Q., Wang, Z., Huang, G., & Li, S. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 25(28), 3334–3367. [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. [Link]

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Ingenta Connect. [Link]

  • Zhang, Y., et al. (2020). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Zhang, Y., Li, D., & Wang, G. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653. [Link]

  • ResearchGate. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

  • Al-Ostoot, F. H., et al. (2025). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Current Medicinal Chemistry. [Link]

  • El-Sayed, M. A.-A. (2010). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Organic Chemistry, 7(8), 628–641. [Link]

  • Lu, Y.-L., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186–199. [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: an overview. European Journal of Medicinal Chemistry, 90, 637–661. [Link]

  • Li, J., Li, X., & Li, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition. [Link]

  • Al-Ostoot, F. H., et al. (2025). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Bentham Science Publishers. [Link]

  • Kumar, A., Sharma, G., & Singh, U. P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • ResearchGate. (n.d.). Importance of Indazole against Neurological Disorders. [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • Jones, S., et al. (2009). Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones. Bioorganic & Medicinal Chemistry Letters, 19(12), 3241–3245. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9342. [Link]

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]

  • ResearchGate. (n.d.). Structure and synthesis of indazole. [Link]

  • Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cellular and Molecular Neurobiology, 26(7-8), 1505–1519. [Link]

  • ResearchGate. (2026). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]

  • Semantic Scholar. (n.d.). Pharmacological properties of indazole derivatives: recent developments. [Link]

  • ResearchGate. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

Sources

Foundational

Technical Guide: Predicted NMR Spectroscopic Profile of 6-Ethynyl-1H-indazole

The following technical guide details the predicted Nuclear Magnetic Resonance (NMR) spectroscopic profile for 6-Ethynyl-1H-indazole . This analysis synthesizes empirical substituent effects, density functional theory (D...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predicted Nuclear Magnetic Resonance (NMR) spectroscopic profile for 6-Ethynyl-1H-indazole . This analysis synthesizes empirical substituent effects, density functional theory (DFT) trends, and characteristic heterocyclic chemical shifts to provide a high-confidence reference for identification and characterization.[1]

Executive Summary

Molecule: 6-Ethynyl-1H-indazole (C₉H₆N₂) Molecular Weight: 142.16 g/mol Core Significance: This compound is a critical "click-ready" intermediate in the synthesis of kinase inhibitors (e.g., JNK, VEGFR) and heterocyclic drug scaffolds.[1] The presence of the terminal alkyne at the C-6 position allows for rapid diversification via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or Sonogashira coupling. Analytical Challenge: Distinguishing the 6-isomer from the 5-isomer is a common synthetic hurdle. This guide provides the specific spectroscopic fingerprints required for unambiguous structural assignment.

Structural Analysis & Numbering Convention

The indazole core consists of a benzene ring fused to a pyrazole ring. The standard IUPAC numbering initiates at the nitrogen bearing the proton (position 1) and proceeds counter-clockwise.[1]

  • N-1: Pyrrole-like nitrogen (protonated in neutral form).[1]

  • N-2: Pyridine-like nitrogen.[1]

  • C-3: Imine-like carbon.[1]

  • C-6: The site of ethynyl substitution.

Electronic Environment

The ethynyl group (-C≡CH) acts as an electron-withdrawing group (EWG) via induction (-I) but can exhibit weak mesomeric donation (+M) in certain conjugated systems.[1] In the indazole system, its primary effect on the NMR spectrum is the deshielding of ortho-protons (H-5 and H-7) due to magnetic anisotropy of the triple bond cone and inductive withdrawal.

IndazoleStructure cluster_0 Structural Logic & Numbering Core 1H-Indazole Core (Aromatic System) Subst 6-Ethynyl Group (Anisotropic Shielding Cone) Core->Subst Substitution at C-6 H4 H-4 (Meta to C≡C) Minimal Shift Core->H4 Remote H7 H-7 (Ortho to C≡C) Deshielded Subst->H7 -I Effect & Anisotropy H5 H-5 (Ortho to C≡C) Deshielded Subst->H5 -I Effect & Anisotropy

Figure 1: Structural correlation showing the impact of the 6-ethynyl substituent on the local proton environment.

Predicted 1H NMR Spectrum (400 MHz, DMSO-d₆)

The following data is predicted based on the incremental substituent effects applied to the experimental base values of unsubstituted 1H-indazole.

Solvent: DMSO-d₆ is the preferred solvent to observe the labile N-H proton and ensure solubility of the planar aromatic system.

Data Summary Table
PositionProton TypePredicted Shift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
Assignment Notes
NH Labile13.10 - 13.30 br s-Exchangeable; broad signal.[1]
H-3 Aromatic8.10 s-Characteristic indazole singlet; minimally affected by C-6 sub.[1]
H-4 Aromatic7.82 d

Doublet; couples strongly to H-5.[1]
H-7 Aromatic7.75 s (or d)

Appears as a singlet or fine doublet (meta coupling).[1]
H-5 Aromatic7.31 dd

Doublet of doublets; ortho to ethynyl.
-C≡CH Acetylenic4.25 s-Sharp singlet; diagnostic for terminal alkyne.[1]
Detailed Analysis
  • The Acetylenic Proton (~4.25 ppm): This is the most diagnostic signal. It appears as a sharp singlet in the 4.1–4.4 ppm range. In CDCl₃, this may shift slightly upfield (~3.2 ppm), but in DMSO-d₆, hydrogen bonding with the solvent often shifts it downfield.[1]

  • The H-7 Singlet (~7.75 ppm): In unsubstituted indazole, H-7 is a doublet (

    
     Hz) due to coupling with H-6.[1] Substitution at C-6 removes this large coupling. H-7 will now appear as a narrow singlet or a fine doublet due to weak meta-coupling (
    
    
    
    Hz) with H-5.[1] This loss of large coupling is the primary confirmation of the 6-position substitution.
  • The H-4/H-5 System: H-4 and H-5 form an ABX-like system (with H-7).[1] H-4 remains a doublet (

    
     Hz), while H-5 becomes a doublet of doublets (dd) due to the large ortho coupling to H-4 and the small meta coupling to H-7.[1]
    

Predicted 13C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon spectrum will display 9 distinct signals: 7 aromatic/heterocyclic carbons and 2 acetylenic carbons.[1]

PositionCarbon TypePredicted Shift (δ, ppm)Notes
C-7a Quaternary139.5 Bridgehead carbon next to N-1.[1]
C-3 CH134.5 Imine-like carbon; typically the most deshielded CH.
C-6 Quaternary120.5 Ipso carbon. Attached to alkyne.
C-5 CH125.8 Ortho to ethynyl; deshielded relative to parent.[1]
C-3a Quaternary122.0 Bridgehead carbon.[1]
C-4 CH121.5 Meta to ethynyl.
C-7 CH114.5 Ortho to ethynyl; shielded relative to benzene analogs due to N-1 proximity.
-C≡ Quaternary84.0 Internal alkyne carbon.[1]
≡CH CH80.5 Terminal alkyne carbon.[1]

Experimental Validation Protocol

To confirm the structure and rule out the 5-ethynyl isomer, the following validation workflow is recommended.

Protocol A: Multiplicity Analysis
  • Acquire a standard 1H NMR (16 scans min) in DMSO-d₆.[1]

  • Check H-7: If the signal at ~7.7 ppm is a doublet with

    
     Hz , the substitution is NOT  at position 6 (likely position 5). If it is a singlet  (or fine doublet 
    
    
    
    Hz), it confirms substitution at C-6.[1]
Protocol B: NOE (Nuclear Overhauser Effect)[1]
  • Irradiate the acetylenic proton signal (~4.25 ppm).[1]

  • Observation: You should observe NOE enhancement at H-7 and H-5 .

  • Differentiation: H-7 is spatially close to the N-H (if tautomer allows) or distinct by its lack of large coupling. Enhancement of two aromatic signals confirms the ethynyl group is between two protons (position 4 or 5 would show different patterns).[1] Correction: At position 6, the ethynyl is between H-5 and H-7.[1] Both will show NOE.[1]

ValidationWorkflow Start Synthesized Material Step1 1H NMR Acquisition (DMSO-d6) Start->Step1 Decision Analyze H-7 Multiplicity Step1->Decision ResultA Broad Singlet / Fine Doublet (J < 2 Hz) Decision->ResultA Observed ResultB Large Doublet (J > 7 Hz) Decision->ResultB Observed ConclusionA CONFIRMED: 6-Ethynyl-1H-indazole ResultA->ConclusionA ConclusionB REJECTED: Likely 5-isomer ResultB->ConclusionB

Figure 2: Logic flow for structural verification using 1H NMR multiplicity.

References

  • Claramunt, R. M., et al. (2009).[1] "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry.

  • Reich, H. J. "Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts."[1] University of Wisconsin-Madison.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9221, 1H-Indazole."[1] PubChem.

  • Baranac-Stojanović, M. (2018).[1][2] "Substituent Effects on Benzene Rings." ChemistryViews.

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 6-Ethynyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Ethynyl-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethynyl-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic indazole core, combined with the reactive ethynyl group, makes it a versatile synthon for the creation of complex molecular architectures. Indazole derivatives have shown a wide array of biological activities, including their use as kinase inhibitors in oncology. The ethynyl moiety serves as a valuable functional handle for various coupling reactions, such as the Sonogashira coupling and click chemistry, enabling the facile introduction of molecular diversity.

Given its utility in the synthesis of novel therapeutic agents, a thorough understanding of the safety and handling of 6-Ethynyl-1H-indazole is paramount for all laboratory personnel. This guide provides an in-depth overview of its hazard profile, proper handling and storage procedures, emergency protocols, and disposal methods, grounded in established safety principles and data from analogous compounds.

Hazard Identification and Assessment

While a comprehensive Material Safety Data Sheet (MSDS) for 6-Ethynyl-1H-indazole is not publicly available, GHS hazard statements from chemical suppliers provide critical safety information. These classifications, combined with data from structurally related indazole compounds, allow for a robust risk assessment.

GHS Classification

Based on supplier information, 6-Ethynyl-1H-indazole is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is Warning .

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₆N₂Huateng Pharma[1]
Molecular Weight 142.16 g/mol Huateng Pharma[1]
Appearance Yellow powderHuateng Pharma[1]
Purity Typically ≥95%Huateng Pharma[1]
Toxicological Profile (Inferred)

Specific toxicological data for 6-Ethynyl-1H-indazole, such as LD50 or LC50 values, are not available. However, the toxicological profile can be inferred from its GHS classification and data on related indazole derivatives.

  • Acute Toxicity: The "Harmful if swallowed" classification (H302) indicates that ingestion of this compound can lead to adverse health effects. Similar indazole compounds can cause gastrointestinal irritation, nausea, and vomiting.[2]

  • Irritation: The compound is a known skin and eye irritant (H315, H319) and may cause respiratory tract irritation (H335).[3] Direct contact with the solid or its dust can cause redness, itching, and pain. Inhalation of dust may lead to coughing and irritation of the nose and throat.

  • Chronic Toxicity: Long-term exposure data is not available. As with many research chemicals, repeated or prolonged exposure should be avoided.

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling of 6-Ethynyl-1H-indazole in a laboratory setting. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Engineering Controls
  • Primary Containment: All handling of solid 6-Ethynyl-1H-indazole should be conducted in a certified chemical fume hood. This is the most critical engineering control as it prevents the inhalation of airborne dust particles. The fume hood should have a face velocity that meets institutional and regulatory standards.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following is a general guideline:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used with the compound. Gloves should be inspected for any signs of degradation or perforation before use and changed frequently.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of spillage, a chemically resistant apron may be necessary.

  • Respiratory Protection: If for any reason handling must occur outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter (N95 or better) is required.

Diagram: Safe Handling Workflow for 6-Ethynyl-1H-indazole

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Certified Chemical Fume Hood b->c d Weigh Solid Carefully to Minimize Dust c->d e Keep Container Tightly Closed When Not in Use d->e f Decontaminate Work Area e->f g Dispose of Waste in Labeled Hazardous Waste Container f->g h Remove PPE and Wash Hands Thoroughly g->h

Caption: Workflow for the safe handling of 6-Ethynyl-1H-indazole.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area within the fume hood for handling 6-Ethynyl-1H-indazole.

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before bringing the chemical into the fume hood.

    • Don the appropriate PPE as described in section 2.2.

  • Weighing and Transfer:

    • When weighing the solid, use a microbalance within the fume hood if possible, or use a draft shield to prevent air currents from dispersing the powder.

    • Use a spatula to carefully transfer the solid. Avoid scooping in a manner that creates dust.

    • If transferring to a reaction vessel containing a solvent, add the solid slowly to the solvent to prevent splashing.

  • Storage:

    • Store 6-Ethynyl-1H-indazole in its original, tightly sealed container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

    • The storage area should be clearly labeled as containing hazardous chemicals.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • In case of Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[3]

  • In case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • In case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.[3]

Diagram: Emergency Response for 6-Ethynyl-1H-indazole Exposure

G cluster_routes cluster_actions start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Wash with Soap and Water (15 min) skin->wash_skin flush_eyes Flush Eyes with Water (15 min) eye->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth, Give Water (if conscious) ingestion->rinse_mouth end Seek Immediate Medical Attention wash_skin->end flush_eyes->end fresh_air->end rinse_mouth->end

Sources

Foundational

Preliminary Biological Screening of 6-Ethynyl-1H-indazole: A Technical Guide

This guide is structured as a strategic technical whitepaper. It treats 6-Ethynyl-1H-indazole not merely as a static compound, but as a high-value Chemical Probe and Pharmacophore Scaffold .

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic technical whitepaper. It treats 6-Ethynyl-1H-indazole not merely as a static compound, but as a high-value Chemical Probe and Pharmacophore Scaffold .

Given the structural properties of the indazole core (privileged kinase inhibitor scaffold) and the C6-ethynyl group (a bioorthogonal "click" handle), this guide focuses on using the molecule for Target Deconvolution and Fragment-Based Drug Discovery (FBDD) .

Content Type: Technical Whitepaper | Version: 1.0 Audience: Medicinal Chemists, Chemical Biologists, and Lead Discovery Scientists

Executive Summary

6-Ethynyl-1H-indazole represents a dual-utility scaffold in early-stage drug discovery. Structurally, the indazole core is a proven pharmacophore for ATP-competitive kinase inhibition (e.g., Axitinib, Pazopanib). Functionally, the C6-ethynyl moiety serves as a sterically non-invasive bioorthogonal handle (alkyne), enabling Activity-Based Protein Profiling (ABPP) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide outlines a rigorous screening workflow to validate the compound's biological activity, moving from quality control to target engagement and phenotypic profiling.

Part 1: Compound Integrity & Preparation (Pre-Screening)

Expertise Note: Screening impure probes leads to false positives in covalent binding assays. The terminal alkyne is reactive; stability must be confirmed.

Before biological introduction, the compound must pass a "Go/No-Go" QC gate.

Solubilization & Storage Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Stock Concentration: 10 mM (Standard) and 50 mM (High-concentration for fragment screening).

  • Storage: Aliquot into single-use amber vials under Argon gas at -20°C to prevent alkyne oxidation or polymerization.

  • QC Check: LC-MS verification of purity (>95%) and NMR confirmation of the terminal alkyne proton (~3.0–3.5 ppm).

Part 2: Primary Biochemical Profiling (Kinome Scan)

Causality: Indazoles mimic the purine ring of ATP. The 6-position often faces the solvent-exposed region or the ribose binding pocket, making this an ideal fragment for kinase selectivity profiling.

The Kinase Panel Strategy

Do not screen randomly. Focus on kinases where indazoles have historical potency.

  • Priority Targets: VEGFR2, JNK1/2/3, PI3K

    
    , and Aurora Kinases.
    
  • Methodology: FRET-based enzymatic assay (e.g., LanthaScreen) or Radiometric

    
    P-ATP assay.
    

Protocol Snapshot:

  • Titration: 10-point dose-response (1 nM to 10

    
    M).
    
  • ATP Concentration:

    
     apparent (to detect ATP-competitive inhibitors).
    
  • Readout: Percent Inhibition & IC

    
     calculation.
    
Data Visualization: Kinase Selectivity

Graphviz Diagram: Indazole Signaling Intervention

KinasePathway GrowthFactor Growth Factor (VEGF/PDGF) RTK RTK (VEGFR/PDGFR) (Indazole Target) GrowthFactor->RTK Activation PI3K PI3K Complex RTK->PI3K Inhibition Block RAS RAS-GTP RTK->RAS AKT AKT (PKB) PI3K->AKT Nucleus Gene Transcription (Proliferation/Survival) AKT->Nucleus RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->Nucleus

Caption: Figure 1.[1][2] Canonical RTK signaling pathways. Indazole scaffolds typically target the ATP-binding pocket of RTKs (blue), disrupting downstream PI3K/AKT and MAPK cascades.

Part 3: Target Engagement via Click Chemistry (ABPP)

Trustworthiness: This is the unique advantage of the 6-ethynyl group. Unlike standard screening, this step validates physical binding in a complex proteome.

In Situ Proteome Profiling Workflow

This experiment answers: Does 6-Ethynyl-1H-indazole enter the cell and bind specific proteins?

Step-by-Step Protocol:

  • Incubation: Treat live cells (e.g., HeLa or HUVEC) with 6-Ethynyl-1H-indazole (1–10

    
    M) for 2–4 hours.
    
  • Lysis: Wash cells and lyse in NP-40 buffer containing protease inhibitors.

  • Click Reaction (CuAAC):

    • Add Reporter Mix: Azide-Biotin (50

      
      M), TCEP (1 mM), TBTA (100 
      
      
      
      M), CuSO
      
      
      (1 mM).
    • Incubate 1 hour at Room Temp (protect from light).

  • Pull-Down: Incubate with Streptavidin-agarose beads.

  • Analysis: Elute proteins and analyze via SDS-PAGE (Western Blot) or LC-MS/MS (Proteomics).

Self-Validating Control:

  • Competition Assay: Pre-treat cells with a 10x excess of non-alkyne indazole (e.g., 1H-indazole or Axitinib). If the signal disappears, the binding is specific to the indazole pharmacophore.

ABPP_Workflow Step1 1. Cell Treatment (6-Ethynyl-Indazole) Step2 2. Lysis Step1->Step2 Step3 3. Click Reaction (+ Biotin-Azide) Step2->Step3 Step4 4. Streptavidin Pull-Down Step3->Step4 Step5 5. Mass Spec Identification Step4->Step5

Caption: Figure 2. Activity-Based Protein Profiling (ABPP) workflow utilizing the 6-ethynyl handle for target identification.

Part 4: Phenotypic Screening (Cell Viability)

Expertise: Indazoles often exhibit cytotoxicity via tubulin polymerization inhibition or kinase modulation.

SRB / MTT Cytotoxicity Assay

Cell Lines:

  • A549 (Lung Cancer): High relevance for indazole derivatives.[1][3][4]

  • HUVEC (Endothelial): To assess anti-angiogenic potential (VEGFR inhibition).

  • HEK293 (Normal): To determine the Selectivity Index (SI).[5][6]

Data Reporting Standard: Summarize results in a comparative table.

Cell LineTissue OriginIC50 (

M)
Interpretation
A549 Lung AdenocarcinomaTo be determined< 10

M indicates Hit potency
MCF-7 Breast CancerTo be determinedAssess hormonal dependence
HUVEC EndothelialTo be determinedProxy for VEGFR2 activity
HEK293 Kidney (Normal)To be determinedToxicity Control (Target > 50

M)

Part 5: References

  • Zhang, L., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances.

  • Fishwick, C.W., et al. (2018). "Structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of PI3K signaling." Journal of Medicinal Chemistry.

  • Li, H., et al. (2023). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules.

  • Speers, A.E., & Cravatt, B.F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology.

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Exploratory

Tautomeric Landscape of 6-Ethynyl-1H-indazole: A Technical Guide for Drug Development Professionals

Abstract Indazole scaffolds are a cornerstone in modern medicinal chemistry, integral to a multitude of approved therapeutics.[1][2][3] The inherent phenomenon of annular tautomerism in the indazole ring system significa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazole scaffolds are a cornerstone in modern medicinal chemistry, integral to a multitude of approved therapeutics.[1][2][3] The inherent phenomenon of annular tautomerism in the indazole ring system significantly influences the molecule's physicochemical properties, receptor binding interactions, and metabolic stability.[1][4] This guide provides an in-depth analysis of the tautomeric behavior of 6-ethynyl-1H-indazole, a promising building block for novel therapeutics. We will explore the fundamental principles of indazole tautomerism, the predicted influence of the 6-ethynyl substituent, and the requisite experimental and computational workflows for definitive characterization. This document is intended to serve as a technical resource for researchers and scientists engaged in the design and development of indazole-based drug candidates.

The Significance of Tautomerism in Indazole-Based Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, predominantly exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[5][6] The position of the mobile proton on one of the two nitrogen atoms gives rise to these distinct isomers, each with a unique electronic distribution, dipole moment, and hydrogen bonding capacity.[4]

It is widely established that the 1H-indazole tautomer is thermodynamically more stable than its 2H counterpart in the unsubstituted parent molecule.[1][7][8] This stability has been attributed to its benzenoid character, in contrast to the quinonoid nature of the 2H form.[4] The energy difference between these two tautomers is generally in the range of 2-4 kcal/mol.[7][8] However, the tautomeric equilibrium can be influenced by various factors including the electronic nature of substituents on the ring, the solvent environment, and the solid-state packing forces.[9]

For drug development professionals, a comprehensive understanding of the tautomeric landscape of a substituted indazole is not merely an academic exercise. The dominant tautomer in a physiological environment will dictate the molecule's interaction with its biological target. A shift in the tautomeric preference can dramatically alter a compound's activity, selectivity, and pharmacokinetic profile. Therefore, the precise characterization of the tautomeric state of any new indazole-based active pharmaceutical ingredient (API) is a critical step in the drug discovery and development pipeline.

Tautomeric Equilibrium in 6-Ethynyl-1H-indazole

The introduction of an ethynyl group at the 6-position of the indazole ring introduces a fascinating electronic perturbation to the system. The ethynyl moiety is known for its linear geometry and its electron-withdrawing character through σ-induction, while also being capable of participating in π-conjugation.

The primary tautomeric forms of 6-ethynyl-indazole are the 1H and 2H tautomers, as illustrated below:

A placeholder diagram illustrating the tautomeric equilibrium.

Based on the established principles of indazole tautomerism, it is hypothesized that the 1H-tautomer of 6-ethynyl-indazole will be the more stable and therefore predominant form.[5] The electron-withdrawing nature of the ethynyl group is not expected to be sufficiently strong to invert the inherent stability preference of the indazole core. However, a quantitative assessment of the tautomeric ratio is essential.

Synthetic and Analytical Strategies

A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. Concurrently, a suite of analytical techniques must be employed to unequivocally determine the structure and tautomeric purity of the final compound.

Proposed Synthesis of 6-Ethynyl-1H-indazole

Experimental Protocol: Sonogashira Coupling for the Synthesis of 6-Ethynyl-1H-indazole

  • Starting Material: 6-Bromo-1H-indazole (commercially available or synthesized via standard methods).

  • Reagents: Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, and a suitable base (e.g., triethylamine or diisopropylethylamine).

  • Solvent: Anhydrous, deoxygenated solvent such as THF or DMF.

  • Procedure: a. To a solution of 6-bromo-1H-indazole in the chosen solvent, add ethynyltrimethylsilane, Pd(PPh₃)₄, and CuI. b. The base is then added, and the reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). c. Upon completion, the reaction is quenched, and the product is extracted. d. The trimethylsilyl protecting group is then removed using a standard deprotection agent such as TBAF or K₂CO₃ in methanol to yield 6-ethynyl-1H-indazole. e. The final product is purified by column chromatography.

synthesis_workflow start 6-Bromo-1H-indazole coupling Sonogashira Coupling start->coupling reagents Ethynyltrimethylsilane, Pd(PPh3)4, CuI, Base reagents->coupling deprotection Deprotection (TBAF or K2CO3) coupling->deprotection purification Column Chromatography deprotection->purification product 6-Ethynyl-1H-indazole purification->product

Caption: Synthetic workflow for 6-ethynyl-1H-indazole.

Spectroscopic and Computational Characterization of Tautomers

A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for the definitive characterization of the tautomeric state of 6-ethynyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the 1H and 2H tautomers. The chemical shifts of the ring protons and carbons, particularly those in the vicinity of the nitrogen atoms, are sensitive to the tautomeric form. In the solid state, Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can provide invaluable information about the dominant tautomer in the crystalline form.[4]

Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum can also provide clues about the tautomeric state. The position and shape of this band can differ between the 1H and 2H isomers due to differences in hydrogen bonding and electronic environment.

Computational Chemistry: Density Functional Theory (DFT) and ab initio calculations are indispensable for predicting the relative stabilities of the tautomers.[10][11] By calculating the ground-state energies of the 1H and 2H forms of 6-ethynyl-indazole, a theoretical tautomeric ratio can be determined. These calculations should be performed both in the gas phase and with the inclusion of a solvent model to simulate solution-phase behavior.

Table 1: Predicted Spectroscopic and Computational Data for Tautomer Identification

Technique 1H-Tautomer 2H-Tautomer Rationale
¹H NMR Distinct chemical shifts for H1, H3, H4, H5, and H7Different chemical shifts, particularly for H1 and H3The electronic environment of the protons is altered by the position of the N-H bond.
¹³C NMR Characteristic chemical shifts for C3, C3a, C4, C5, C6, C7, and C7aShift differences are expected, especially for carbons adjacent to the nitrogen atoms.The change in hybridization and electron density around the nitrogens influences the carbon chemical shifts.
IR Spectroscopy N-H stretching frequency in the range of 3100-3300 cm⁻¹Potentially a different N-H stretching frequency and/or band shape.The hydrogen bonding environment and the electronic nature of the N-H bond differ between tautomers.
Computational (DFT) Lower calculated ground-state energyHigher calculated ground-state energyThe 1H-tautomer is predicted to be the thermodynamically more stable isomer.[8]

Implications for Drug Design and Development

The precise knowledge of the tautomeric state of 6-ethynyl-1H-indazole is a critical determinant for its successful application in drug discovery. The hydrogen bond donor/acceptor pattern, a key feature in molecular recognition by proteins, is fundamentally different between the 1H and 2H tautomers.

  • 1H-Tautomer: Presents a hydrogen bond donor at the N1 position and a hydrogen bond acceptor at the N2 position.

  • 2H-Tautomer: Presents a hydrogen bond donor at the N2 position and a hydrogen bond acceptor at the N1 position.

This seemingly subtle difference can have profound consequences for ligand-receptor binding. A drug molecule designed to interact with a specific set of residues in a protein's active site will only be effective if it exists in the correct tautomeric form.

Furthermore, the tautomeric equilibrium can be influenced by the local environment of the binding pocket. It is conceivable that a less stable tautomer in solution could become the dominant form upon binding to a receptor if that form has a more favorable set of interactions.

Conclusion

The tautomerism of 6-ethynyl-1H-indazole represents a critical area of investigation for its application in drug discovery. While the 1H-tautomer is predicted to be the more stable form, a rigorous experimental and computational characterization is imperative. The synthetic and analytical workflows outlined in this guide provide a robust framework for elucidating the tautomeric landscape of this and other novel indazole derivatives. A thorough understanding of tautomerism will empower medicinal chemists to design more effective and safer therapeutics based on the versatile indazole scaffold.

References

  • Kumar, A., & Sharma, G. (2021). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(10), 1951–1975. Retrieved from [Link]

  • Verma, A., & Dubey, S. K. (2013). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 1, 138-150.
  • Alkorta, I., & Elguero, J. (1998). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2735-2739. Retrieved from [Link]

  • Singh, S., & Gaikwad, D. D. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1251-1282. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Retrieved from [Link]

  • Sopková-de Oliveira Santos, J., et al. (2007). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Tetrahedron Letters, 48(43), 7655-7657. Retrieved from [Link]

  • Sopková-de Oliveira Santos, J., et al. (2007). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. Retrieved from [Link]

  • Gökçe, M., et al. (2006). Quantum chemical studies on the tautomerism of some potentially tautomeric aminoindazole derivatives. Journal of Molecular Structure: THEOCHEM, 767(1-3), 121-128. Retrieved from [Link]

  • Chen, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4968. Retrieved from [Link]

  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical estimation of the annular tautomerism of indazoles. Retrieved from [Link]

  • MDPI. (2021). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(1), 145. Retrieved from [Link]

  • Pérez, C., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Researcher's Guide to the Synthesis of 6-Ethynyl-1H-indazole

Introduction: The Strategic Importance of the Ethynyl Group on the Indazole Scaffold The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Ethynyl Group on the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[1][2] The introduction of an ethynyl group at the C6 position unlocks a versatile chemical handle for researchers. This terminal alkyne is not merely a structural modification; it is a gateway to a vast array of subsequent chemical transformations, most notably "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) and further cross-coupling reactions. This allows for the modular construction of complex molecular architectures and the rapid generation of compound libraries essential for modern drug discovery programs.

This guide provides a detailed, field-tested protocol for the synthesis of 6-ethynyl-1H-indazole from a readily available 6-halo-1H-indazole precursor. We will delve into the rationale behind the chosen methodology—the Sonogashira cross-coupling reaction—and provide step-by-step protocols for both the coupling and subsequent deprotection steps, ensuring scientific integrity and reproducibility for researchers in the field.

Reaction Principle: The Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[4][5]

The Catalytic Cycles: A Tale of Two Metals

Understanding the underlying mechanism is crucial for troubleshooting and optimization. The Sonogashira reaction operates through two interconnected catalytic cycles.[6][7]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 6-halo-1H-indazole. This is followed by a key step, transmetalation, where the acetylide group is transferred from copper to palladium. The cycle concludes with reductive elimination, which forms the desired C-C bond of the product and regenerates the Pd(0) catalyst.[7]

  • The Copper Cycle: The terminal alkyne is deprotonated by the amine base. The resulting acetylide anion reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[3] This copper acetylide is the crucial intermediate that participates in the transmetalation step with the palladium complex.[7] The use of a copper co-catalyst accelerates the reaction, allowing it to proceed under milder conditions.[7]

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Intermediate pd0->pd_complex Ar-X transmetalation Transmetalation Intermediate pd_complex->transmetalation Transmetalation product_pd Product-Pd Complex transmetalation->product_pd cis-trans Isomerization product_pd->pd0 Reductive Elimination product 6-Ethynyl-Indazole product_pd->product Product Release cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) cu_acetylide->transmetalation alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_acetylide + Cu(I), Base base Base base->alkyne aryl_halide 6-Halo-Indazole aryl_halide->pd_complex Experimental_Workflow start Start: 6-Bromo-1H-indazole step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd/Cu Catalyst, Base) start->step1 intermediate Intermediate: 6-(Trimethylsilylethynyl)-1H-indazole step1->intermediate step2 Step 2: TMS Deprotection (Base, e.g., K₂CO₃ in MeOH) intermediate->step2 purification Work-up & Purification (Column Chromatography) step2->purification end Final Product: 6-Ethynyl-1H-indazole purification->end

Caption: Two-step synthesis workflow for 6-ethynyl-1H-indazole.

Protocol Part A: Sonogashira Coupling with Ethynyltrimethylsilane

This protocol details the coupling of 6-bromo-1H-indazole with TMS-acetylene. 6-Iodo-1H-indazole can also be used and may require milder conditions or lower catalyst loading due to its higher reactivity.

Materials & Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
6-Bromo-1H-indazole>97%Sigma-AldrichStarting material.
Ethynyltrimethylsilane (TMS-acetylene)>98%Sigma-AldrichAlkyne source. Handle in a fume hood.
Dichlorobis(triphenylphosphine)palladium(II)Catalyst gradeStrem ChemicalsPd(II) precatalyst. Can be substituted with Pd(PPh₃)₄. [7]
Copper(I) Iodide (CuI)>98%Acros OrganicsCo-catalyst. Use freshly opened or stored under inert gas.
Triethylamine (Et₃N)Anhydrous, >99.5%Sigma-AldrichBase and solvent. Use a freshly opened bottle or distilled.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichCo-solvent.
Round-bottom flask, condenser------Ensure glassware is oven-dried.
Magnetic stirrer, heating mantle---------
Inert gas line (Nitrogen or Argon)------Essential for preventing catalyst degradation and side reactions. [3]

Step-by-Step Procedure:

  • Setup: Assemble an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add 6-bromo-1H-indazole (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.03 eq), and copper(I) iodide (0.06 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous triethylamine (20 mL) and anhydrous THF (20 mL) via syringe. Stir the mixture to form a suspension.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 65-70 °C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting 6-bromo-1H-indazole spot indicates reaction completion.

Protocol Part B: TMS Deprotection & Product Isolation

Materials & Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
Potassium CarbonateAnhydrousFisher ScientificBase for deprotection.
Methanol (MeOH)ACS GradeVWRSolvent.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Saturated NaCl (Brine)------For washing.
Anhydrous MgSO₄ or Na₂SO₄------For drying the organic layer.
Silica Gel60 Å, 230-400 meshSiliCycleFor column chromatography. [8]

Step-by-Step Procedure:

  • Cooling & Concentration: Once the Sonogashira reaction is complete, cool the mixture to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.

  • Deprotection Setup: Dissolve the crude residue in methanol (40 mL). Add potassium carbonate (2.0 eq) to the solution.

  • Deprotection Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the conversion of the silylated intermediate to the final product by TLC.

  • Work-up:

    • Once deprotection is complete, remove the methanol by rotary evaporation.

    • Add deionized water (50 mL) to the residue and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%). [8]6. Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. Dry the resulting solid under vacuum to obtain 6-ethynyl-1H-indazole as a solid.

Data Summary & Troubleshooting

Expected Characterization Data for 6-Ethynyl-1H-indazole:

  • ¹H NMR: Expect characteristic peaks for the indazole ring protons, a singlet for the N-H proton (which may be broad), and a singlet for the acetylenic proton around 3-4 ppm.

  • ¹³C NMR: Expect signals for the aromatic carbons of the indazole ring and two distinct signals for the alkyne carbons (C≡CH) typically in the 70-90 ppm range.

  • IR Spectroscopy: Look for a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and another sharp absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₉H₆N₂ should be observed.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality base/solvent; insufficient temperature.Use fresh, anhydrous solvents and triethylamine. Ensure the Pd catalyst is active. Increase reaction temperature slightly if necessary.
Messy TLC / Multiple Spots [9]Catalyst decomposition; side reactions.Ensure the reaction is run under a strictly inert atmosphere. Degas solvents before use.
Formation of Alkyne Dimer Presence of oxygen promoting Glaser homocoupling. [3]Thoroughly degas all solvents and ensure a positive pressure of inert gas throughout the reaction. Use fresh CuI.
Incomplete TMS Deprotection Insufficient base or reaction time.Add more potassium carbonate or increase the reaction time. Gentle warming (to ~40 °C) can also facilitate the reaction.

References

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  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. Available from: [Link]

  • pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Semantic Scholar. Available from: [Link]

  • The Sonogashira coupling reaction mechanism. ResearchGate. Available from: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 6-Ethynyl-1H-indazole in Sonogashira Coupling Reactions for Drug Discovery

Introduction: The Strategic Importance of the Indazole Moiety The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique bicyclic structure, compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Moiety

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows it to act as a versatile pharmacophore, engaging in a wide range of biological interactions.[1] Consequently, indazole derivatives have found applications as potent antitumor, anti-inflammatory, and anti-HIV agents.[1] In the landscape of targeted therapies, particularly kinase inhibitors, the indazole core is a recurrent and highly valued motif. Molecules like Pazopanib, an FDA-approved tyrosine kinase inhibitor for renal cell carcinoma, underscore the therapeutic significance of this heterocyclic system.[1]

6-Ethynyl-1H-indazole, the subject of this guide, is a particularly valuable building block for drug discovery. The terminal alkyne group at the 6-position serves as a reactive handle for carbon-carbon bond formation, most notably through the palladium and copper-catalyzed Sonogashira cross-coupling reaction.[2][3] This reaction enables the direct linkage of the indazole core to a diverse array of aryl or vinyl halides, providing a powerful and modular route to novel, complex molecular architectures for screening and lead optimization.

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 6-ethynyl-1H-indazole in Sonogashira coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a robust and validated protocol, and discuss the critical parameters that ensure high-yield, reproducible synthesis of advanced indazole-based compounds.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] The transformation is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, in the presence of a base.[3][4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Causality Behind the Catalytic System:

  • Palladium Catalyst: The primary role of the palladium catalyst is to activate the aryl/vinyl halide. A Pd(0) species undergoes oxidative addition with the halide (R-X) to form a Pd(II) intermediate.[3] Common and effective palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, the latter of which is reduced in situ to the active Pd(0) species.[3]

  • Copper(I) Co-catalyst: The copper(I) salt, typically copper(I) iodide (CuI), activates the terminal alkyne.[2] It reacts with the alkyne in the presence of a base to form a copper(I) acetylide intermediate.[2][3] This step is crucial as it increases the nucleophilicity of the alkyne, facilitating the subsequent transmetalation step.[5] The use of a copper co-catalyst accelerates the reaction, often allowing it to proceed at room temperature.[6]

  • Base: A base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential for two reasons.[2] First, it deprotonates the terminal alkyne, enabling the formation of the copper acetylide.[5] Second, it neutralizes the hydrogen halide (HX) that is formed as a byproduct during the reaction.[2]

The key event that links the two cycles is transmetalation , where the acetylide ligand is transferred from the copper to the palladium(II) complex.[3] This is often the rate-determining step of the overall reaction.[3][7] Following transmetalation, the resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_Alkyne R-Pd(II)L₂-C≡CR' PdII_RX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Coupled Product (R-C≡CR') PdII_Alkyne->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR' CuX->Cu_Alkyne Deprotonation (Base) Cu_Alkyne->PdII_RX Cu_Alkyne->CuX Regeneration Base_out Base·HX RX Aryl/Vinyl Halide (R-X) RX->PdII_RX Alkyne 6-Ethynyl-1H-indazole (H-C≡CR') Alkyne->Cu_Alkyne Base_in Base Base_in->CuX

Caption: Fig. 1: The Dual Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling of 6-Ethynyl-1H-indazole

This protocol provides a reliable starting point for the coupling of 6-ethynyl-1H-indazole with a generic aryl iodide. Optimization may be required for different aryl halides or specific substrates.

Self-Validation and Trustworthiness: The protocol is designed to be self-validating. Successful execution will result in the consumption of starting materials (visualized by TLC or LC-MS) and the formation of a new, less polar product. The described workup and purification steps are standard procedures for isolating arylethynyl products.

Materials and Reagents:

  • 6-Ethynyl-1H-indazole

  • Aryl Iodide (e.g., 4-Iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas line with a manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Step-by-Step Methodology:

Experimental_Workflow Fig. 2: Experimental Workflow for Sonogashira Coupling cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Combine 6-Ethynyl-1H-indazole, Aryl Iodide, PdCl₂(PPh₃)₂, and CuI in a Schlenk flask. B Evacuate and backfill the flask with N₂/Ar (3x). A->B C Add anhydrous THF and TEA via syringe. B->C D Stir the mixture at room temperature. C->D E Monitor reaction progress by TLC (e.g., every 1-2 hours). D->E F Quench with water/brine. E->F Upon Completion G Extract with Ethyl Acetate (3x). F->G H Combine organic layers, wash with brine, and dry over Na₂SO₄. G->H I Filter and concentrate under reduced pressure. H->I J Purify the crude residue by silica gel column chromatography. I->J

Caption: Fig. 2: Experimental Workflow for Sonogashira Coupling.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-ethynyl-1H-indazole (1.0 eq), the aryl iodide (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.06 eq, 6 mol%).

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the undesirable Glaser-Hay homocoupling of the alkyne.[6]

  • Reagent Addition:

    • Through the septum, add anhydrous THF (to achieve a concentration of approx. 0.1 M with respect to the limiting reagent) via a dry syringe.

    • Add anhydrous triethylamine (3.0 eq) via a dry syringe. The solution may become a yellowish slurry.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS. The starting materials are typically more polar than the coupled product. A suitable eluent for TLC is often a mixture of hexanes and ethyl acetate.

    • The reaction is typically complete within 2-12 hours, depending on the reactivity of the aryl halide.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and filter it through a short plug of celite to remove catalyst residues.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Separate the organic layer, and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: Guideline Reaction Parameters

The success of the Sonogashira coupling is highly dependent on the choice of catalyst, base, solvent, and the nature of the halide. The following table summarizes typical conditions and provides insights for optimization.

ParameterRecommended ChoiceRationale & Expert Insights
Aryl Halide (R-X) R-I > R-Br > R-OTf >> R-ClReactivity follows the order I > Br > OTf >> Cl.[2] Iodides are most reactive and are recommended for initial trials. Bromides may require higher temperatures or more active catalyst systems.
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, reliable, and commercially available catalysts.[3] Pd(0) is the active species; Pd(II) precatalysts are reduced in situ.[2] Catalyst loading is typically 1-5 mol%.
Copper Co-catalyst Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst for activating the alkyne.[2] Loading is typically 2-10 mol%.
Base Triethylamine (TEA), DIPEAAmine bases are crucial for alkyne deprotonation and neutralizing the HX byproduct.[2][4] Using the amine as a co-solvent is also a common practice.
Solvent THF, DMF, AcetonitrileAnhydrous polar aprotic solvents are generally preferred.[2] The choice of solvent can influence reaction rates and solubility of reagents.
Temperature Room Temp. to 80 °CThe mild conditions are a key advantage of the Sonogashira reaction.[2] For less reactive halides (e.g., aryl bromides), moderate heating may be necessary.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Inert Atmosphere: Ensure the reaction was set up under strictly anaerobic conditions. Oxygen can deactivate the Pd(0) catalyst and promote alkyne homocoupling.[2]

    • Reagent Quality: Use high-purity, anhydrous solvents and bases. Water can interfere with the catalytic cycle.

    • Catalyst Activity: The palladium catalyst may be old or deactivated. Use a fresh batch or a different source.

  • Formation of Homocoupled Alkyne (Glaser Product):

    • This side reaction is promoted by oxygen in the presence of the copper catalyst.[6] Improve the degassing procedure (evacuate/backfill cycles).

    • Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue, although this may require higher temperatures and different ligands.[2][8]

  • Indazole N-H Reactivity:

    • The N-H proton of the indazole ring is acidic and could potentially interfere with the reaction, although it is generally not reactive under these basic conditions. If side reactions at the nitrogen are suspected, protection of the N-H group (e.g., as a Boc or SEM derivative) prior to the coupling can be considered. A literature example shows that for coupling at the 3-position of an iodoindazole, N-1 protection was necessary to achieve a high yield.[6]

Conclusion

The Sonogashira coupling is an exceptionally robust and versatile tool for the functionalization of 6-ethynyl-1H-indazole. By understanding the mechanistic roles of the palladium catalyst, copper co-catalyst, and base, researchers can effectively construct novel C(sp²)-C(sp) bonds and rapidly access diverse libraries of indazole-containing compounds. The protocol and insights provided herein serve as a comprehensive guide for medicinal chemists and drug development professionals to harness the power of this reaction in the synthesis of next-generation therapeutics.

References

  • Baviskar, A. T., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Li, W., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available at: [Link]

  • Raji, R., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • Bi, S., et al. (2020). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Available at: [Link]

  • El-Damasy, A.K., et al. (2020). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

  • Palimkar, S. S., et al. (2007). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry. Available at: [Link]

  • Svatunek, D., et al. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

Sources

Method

Chemical derivatization of 6-Ethynyl-1H-indazole at the N-1 position.

Application Note: Precision Derivatization of 6-Ethynyl-1H-indazole at the N-1 Position Executive Summary The 6-ethynyl-1H-indazole scaffold is a high-value pharmacophore in medicinal chemistry, particularly prevalent in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Derivatization of 6-Ethynyl-1H-indazole at the N-1 Position

Executive Summary

The 6-ethynyl-1H-indazole scaffold is a high-value pharmacophore in medicinal chemistry, particularly prevalent in the design of tyrosine kinase inhibitors (e.g., FGFR, VEGFR) and covalent warhead probes. The C-6 ethynyl group serves as a critical handle for bioorthogonal ligation (Click chemistry) or Sonogashira cross-coupling. However, the derivatization of the indazole nitrogen (N-1 vs. N-2) presents a classic regioselectivity challenge.[1][2][3]

This guide provides validated protocols for the N-1 selective derivatization of 6-ethynyl-1H-indazole. It addresses the specific chemoselectivity required to preserve the terminal alkyne while achieving high regiocontrol between the N-1 (thermodynamic) and N-2 (kinetic) isomers.

Strategic Analysis: The Chemoselectivity Challenge

Successful derivatization requires navigating two competing reactivity profiles:[1]

  • Regioselectivity (N-1 vs. N-2): Indazoles exist in a tautomeric equilibrium.[1][4] While the 1H-tautomer is thermodynamically favored by ~4.5 kcal/mol, the N-2 position is often more nucleophilic under kinetic conditions or specific solvent interactions.

  • Chemoselectivity (NH vs. C≡CH):

    • Indazole NH pKa: ~13.8 (DMSO).

    • Terminal Alkyne pKa: ~25.

    • Risk: While standard bases (K₂CO₃, Cs₂CO₃) will selectively deprotonate the nitrogen, the presence of Copper (Cu) catalysts (often used in N-arylation) can trigger oxidative homocoupling of the alkyne (Glaser coupling).

Decision Matrix: Method Selection

MethodSelection Start Target: N-1 Derivatization of 6-Ethynyl-1H-indazole Substrate Electrophile Type Start->Substrate Alkyl Alkyl Halide/Mesylate (R-X) Substrate->Alkyl Aryl Aryl Boronic Acid (Ar-B(OH)2) Substrate->Aryl Alcohol Primary/Secondary Alcohol (R-OH) Substrate->Alcohol MethodA Method A: Thermodynamic Alkylation (Cs2CO3, DMF, 60-80°C) Alkyl->MethodA Preferred MethodB Method B: Chan-Lam Coupling (REQUIRES ALKYNE PROTECTION) Aryl->MethodB Cu(II) risks Alkyne MethodC Method C: Mitsunobu Reaction (Often N-2 Selective - Use Caution) Alcohol->MethodC Stereoinversion

Figure 1: Strategic decision tree for selecting the optimal derivatization pathway based on electrophile type.

Detailed Protocols

Protocol A: Thermodynamic N-1 Alkylation (General Purpose)

Best for: Primary and secondary alkyl halides.

Mechanism: The use of Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) at elevated temperatures promotes thermodynamic equilibration. Even if the N-2 product forms kinetically, the reversibility of the reaction under these conditions favors the more stable N-1 isomer over time.

Reagents:

  • Substrate: 6-Ethynyl-1H-indazole (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-Ethynyl-1H-indazole in anhydrous DMF under an Argon atmosphere.

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 30 minutes. The solution typically turns yellow/orange, indicating anion formation.

  • Alkylation: Add the alkyl halide dropwise.

  • Thermodynamic Equilibration: Heat the reaction mixture to 60–80°C for 4–12 hours.

    • Note: Monitoring by LCMS is critical. If N-2 product is observed, prolong heating to encourage rearrangement to N-1.

  • Workup: Cool to RT. Dilute with EtOAc and wash extensively with water/LiCl (5%) to remove DMF. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The N-1 isomer is typically less polar (higher Rf) than the N-2 isomer.

Critical Control Point: Do not use NaH unless necessary. While NaH is faster, it is irreversible and often locks in the kinetic N-1/N-2 mixture (often ~60:40). Cs₂CO₃ allows for equilibration.

Protocol B: N-1 Arylation via Modified Chan-Lam Coupling

Best for: Introducing aryl or heteroaryl groups.

Warning: Standard Chan-Lam conditions use Cu(OAc)₂ and O₂. These are exact conditions for Glaser Coupling (alkyne dimerization). You MUST protect the alkyne (e.g., TMS, TIPS) or use a copper-free method (e.g., S_NAr if the aryl group is electron-deficient).

Recommended Pathway (Protection-First Strategy):

  • Protection: React 6-ethynyl-1H-indazole with TMSCl/LiHMDS to generate 6-((trimethylsilyl)ethynyl)-1H-indazole.

  • Coupling (Chan-Lam):

    • Reagents: Protected Indazole (1.0 equiv), Arylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).

    • Solvent: DCM or DCE (Open to air).

    • Conditions: Stir at RT for 24–48 hours.

  • Deprotection: Removal of TMS with K₂CO₃/MeOH or TBAF.

Analytical Validation (Isomer Differentiation)

Distinguishing N-1 from N-2 isomers is the most frequent point of failure. Do not rely solely on LCMS (masses are identical).

Table 1: NMR Diagnostic Criteria

FeatureN-1 Isomer (Desired)N-2 Isomer (Byproduct)
TLC (Hex/EtOAc) Higher Rf (Less Polar)Lower Rf (More Polar)
¹H NMR (NOE/ROESY) Strong NOE between N-CH₂ and C7-H Strong NOE between N-CH₂ and C3-H
¹³C NMR (C-3 shift) Typically

133–135 ppm
Typically

120–125 ppm
HMBC Correlation Alkyl protons correlate to C-7a (Bridgehead)Alkyl protons correlate to C-3

Visualization of NMR Correlations:

NMR_Validation cluster_N1 N-1 Isomer Diagnostics cluster_N2 N-2 Isomer Diagnostics N1_Alkyl N1-Alkyl Protons C7_H C7-Proton N1_Alkyl->C7_H NOE Signal C7a C7a-Carbon (Bridgehead) N1_Alkyl->C7a HMBC (3-bond) N2_Alkyl N2-Alkyl Protons C3_H C3-Proton N2_Alkyl->C3_H NOE Signal C3 C3-Carbon N2_Alkyl->C3 HMBC (3-bond)

Figure 2: Key NMR correlations for structural assignment. The N1-Alkyl to C7-H NOE is the definitive confirmation of the desired product.

Troubleshooting & Optimization

  • Issue: Low Regioselectivity (significant N-2 formation).

    • Solution: Switch solvent to Acetone or MeCN (lower boiling) if kinetic control is suspected, but for thermodynamic N-1 preference, ensure high temp (80°C) in DMF.

    • Alternative: Use the N-Acylation/Reduction sequence . Acylate with anhydride (gives N-1), then reduce the amide to the alkyl amine.

  • Issue: Alkyne Degradation.

    • Solution: Degas all solvents. Add radical scavengers (BHT) if using radical-based mechanisms. Ensure base stoichiometry does not exceed 2.5 equivalents.

  • Issue: Poor Solubility.

    • Solution: 6-Ethynylindazole is moderately soluble. If precipitation occurs during reaction, add 10% DMSO or use microwave irradiation to accelerate the reaction before precipitation locks in the mixture.

References

  • Regioselective N-alkyl

    • Source: Beilstein J. Org.[5] Chem. 2021, 17, 1969–1984.

    • Context: Detailed study on base/solvent effects favoring N-1 vs N-2.[2][3][4][6]

  • Differentiation of regioisomeric N-alkylation of indazoles by advanced NMR techniques.

    • Source: Magn.[4][7] Reson. Chem. 2024, 62(11), 765-774.

    • Context: Definitive guide on NOE and HMBC interpret
  • Mechanism of Highly Selective N2 Alkyl

    • Source: WuXi Biology Applic
    • Context: Explains the kinetic factors driving N-2 alkyl
  • Copper-promoted N-arylation of nitrogen-containing heterocycles (Chan-Lam).

    • Source: Tetrahedron Lett. 1998, 39, 2941-2944.[8][9]

    • Context: Foundational text for Method B, highlighting the oxid

Sources

Application

Application Notes &amp; Protocols: 6-Ethynyl-1H-indazole for Advanced Protein Labeling and Bioconjugation

Authored by: A Senior Application Scientist Part 1: Foundational Overview of 6-Ethynyl-1H-indazole in Bioconjugation 6-Ethynyl-1H-indazole is a heterocyclic compound featuring a terminal alkyne group, a key functionality...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Part 1: Foundational Overview of 6-Ethynyl-1H-indazole in Bioconjugation

6-Ethynyl-1H-indazole is a heterocyclic compound featuring a terminal alkyne group, a key functionality for bioorthogonal chemistry. The indazole scaffold itself is a significant pharmacophore, known for its role in various therapeutic agents, particularly kinase inhibitors.[1][2][3] This dual-functionality makes 6-ethynyl-1H-indazole a compelling tool for researchers in chemical biology and drug development. Its utility stems from the ability to be covalently attached to proteins of interest through highly specific and efficient "click chemistry" reactions.[4] This enables a wide range of applications, from tracking protein localization and function to constructing antibody-drug conjugates (ADCs).

The core principle behind the application of 6-ethynyl-1H-indazole is the bioorthogonal nature of the ethynyl (alkyne) group. This group is largely inert to the functional groups found in biological systems, but it can react specifically with an azide-modified molecule under specific catalytic conditions.[5] This allows for the precise labeling of proteins in complex biological mixtures, such as cell lysates or even in living cells, with minimal off-target reactions.

There are two primary strategies for labeling proteins using 6-ethynyl-1H-indazole:

  • Direct Labeling of Azide-Modified Proteins: In this approach, the protein of interest is first modified to contain an azide group. This can be achieved through various methods, such as the site-specific incorporation of an azide-containing unnatural amino acid or the chemical modification of reactive amino acid side chains (e.g., lysine or cysteine) with an azide-containing reagent. The azide-modified protein is then reacted with 6-ethynyl-1H-indazole.

  • "Reverse" Labeling of Alkyne-Modified Proteins: While less common for this specific molecule, it is also possible to incorporate an alkyne-containing amino acid into a protein and then react it with an azide-derivatized 6-ethynyl-1H-indazole.

This guide will focus on the direct labeling of azide-modified proteins, as it is the more common and versatile approach.

Part 2: The Chemical Cornerstone: Azide-Alkyne Cycloaddition Reactions

The covalent linkage of 6-ethynyl-1H-indazole to an azide-modified protein is achieved through a 1,3-dipolar cycloaddition reaction between the terminal alkyne of the indazole and the azide on the protein. This reaction forms a stable triazole ring.[4][6] Two main catalytic methods are employed for this reaction in a biological context: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction.[7] It utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, with rate accelerations of 107 to 108 compared to the uncatalyzed reaction.[6] The reaction is highly specific for terminal alkynes, proceeds well in aqueous environments over a wide pH range (4-12), and is tolerant of most functional groups found in proteins.[6]

Mechanism of CuAAC: The reaction mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate then rearranges to form the stable triazole product, regenerating the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Indazole_Alkyne 6-Ethynyl-1H-indazole (R-C≡CH) Cu_Acetylide Copper-Acetylide Intermediate Indazole_Alkyne->Cu_Acetylide + Cu(I) Azide_Protein Azide-Modified Protein (R'-N3) Cupracycle Six-Membered Cupracycle Azide_Protein->Cupracycle Cu_I Cu(I) Cu_Acetylide->Cupracycle + Azide Triazole_Product Triazole-Linked Protein Conjugate Cupracycle->Triazole_Product Rearrangement Triazole_Product->Cu_I Regenerates Catalyst

Causality Behind Experimental Choices in CuAAC:

  • Copper Source: Copper(II) salts, such as copper(II) sulfate (CuSO₄), are often used as the precursor for the active copper(I) catalyst.[6] This is because copper(II) is more stable and less prone to disproportionation than copper(I) salts.

  • Reducing Agent: A reducing agent, most commonly sodium ascorbate, is required to reduce the copper(II) to the active copper(I) state in situ.[6][8]

  • Ligand: A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial for stabilizing the copper(I) catalyst, preventing its oxidation, and increasing the reaction rate.[9] For biological applications, water-soluble ligands like THPTA are preferred.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly well-suited for applications in living systems where the potential toxicity of copper is a concern.[10][11] This reaction utilizes a strained cyclooctyne instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[12]

To use 6-ethynyl-1H-indazole in a SPAAC reaction, it would first need to be derivatized with a strained cyclooctyne, or more commonly, the protein would be labeled with a strained cyclooctyne and the indazole would be derivatized with an azide. For the purposes of this guide, we will focus on the more direct application of 6-ethynyl-1H-indazole via CuAAC.

Part 3: Detailed Protocols for Protein Labeling with 6-Ethynyl-1H-indazole

The following protocols are designed to be self-validating systems, with an emphasis on proper controls and characterization steps.

Protocol 1: Labeling of Purified Azide-Modified Protein with 6-Ethynyl-1H-indazole via CuAAC

This protocol is suitable for labeling a purified protein that has been modified to contain an azide group.

Materials:

  • Azide-modified protein

  • 6-Ethynyl-1H-indazole

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving 6-ethynyl-1H-indazole)

  • Protein purification supplies (e.g., dialysis cassettes, size-exclusion chromatography columns)

Stock Solutions:

ReagentConcentrationSolvent
6-Ethynyl-1H-indazole10 mMDMSO
Copper(II) sulfate (CuSO₄)20 mMWater
THPTA100 mMWater
Sodium ascorbate300 mMWater (prepare fresh)

Step-by-Step Methodology:

  • Prepare the Protein Solution: Dissolve the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

  • Prepare the Click-iT® Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in the order listed. This cocktail should be prepared fresh for each experiment. The volumes below are for a 200 µL final reaction volume.

ReagentVolumeFinal Concentration
PBSto 150 µL-
6-Ethynyl-1H-indazole (10 mM)4 µL200 µM
THPTA (100 mM)10 µL5 mM
Copper(II) sulfate (20 mM)10 µL1 mM
  • Initiate the Reaction: Add 20 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction cocktail. Vortex briefly to mix.

  • Add Protein: Immediately add 50 µL of the azide-modified protein solution to the reaction cocktail.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the excess labeling reagents and byproducts by dialysis, spin filtration, or size-exclusion chromatography.

  • Characterization: Confirm the successful labeling of the protein using the analytical techniques described in Part 5.

Self-Validation and Controls:

  • Negative Control 1: A reaction containing the azide-modified protein but no 6-ethynyl-1H-indazole.

  • Negative Control 2: A reaction containing a non-azide-modified version of the protein with all the click chemistry reagents.

  • Positive Control: A known successful click chemistry reaction, if available.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol is for labeling a protein or proteins that have been metabolically labeled with an azide-containing amino acid in cell culture.

Materials:

  • Cell lysate containing azide-modified proteins

  • All reagents from Protocol 1

  • Protease inhibitor cocktail

Step-by-Step Methodology:

  • Prepare Cell Lysate: Lyse the cells in a suitable buffer containing a protease inhibitor cocktail. Clarify the lysate by centrifugation.

  • Determine Protein Concentration: Use a standard protein assay (e.g., BCA) to determine the total protein concentration of the lysate. Adjust the concentration to 1-5 mg/mL.

  • Prepare the Click-iT® Reaction Cocktail: Prepare the reaction cocktail as described in Protocol 1, adjusting the volumes as needed for your desired final reaction volume. A final concentration of 20-40 µM of the 6-ethynyl-1H-indazole is a good starting point for cell lysates.[13]

  • Initiate the Reaction and Add Lysate: Initiate the reaction with sodium ascorbate and immediately add the cell lysate.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Analysis: The labeled proteins in the lysate are now ready for downstream analysis, such as 1D or 2D gel electrophoresis followed by in-gel fluorescence scanning or western blotting.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Azide-Modified Protein or Cell Lysate Add_Protein Add Protein/Lysate to Reaction Cocktail Protein_Prep->Add_Protein Reagent_Prep Prepare Click Chemistry Reagent Stocks Mix_Reagents Combine Indazole, CuSO4, THPTA Reagent_Prep->Mix_Reagents Initiate Add Sodium Ascorbate Mix_Reagents->Initiate Initiate->Add_Protein Incubate Incubate at RT Add_Protein->Incubate Purify Purify Labeled Protein (for purified protein protocol) Incubate->Purify Characterize Characterize Labeled Protein (SDS-PAGE, MS, etc.) Incubate->Characterize For cell lysate Purify->Characterize

Part 4: Applications and Downstream Analysis

The successful conjugation of 6-ethynyl-1H-indazole to a protein opens up a multitude of applications:

  • Protein Visualization: If the indazole is further derivatized with a fluorophore, the labeled protein can be visualized in cells or tissues using fluorescence microscopy.

  • Affinity Purification: If the indazole is derivatized with a biotin tag, the labeled protein can be purified from a complex mixture using streptavidin-coated beads.

  • Drug Development: The indazole moiety itself can act as a pharmacophore.[1][2][3] By attaching it to a targeting protein (e.g., an antibody), it is possible to create targeted drug conjugates.

  • Proteomics: Labeled proteins can be identified and quantified using mass spectrometry-based proteomics techniques.

Part 5: Characterization of Labeled Proteins

Confirming the successful and specific labeling of the target protein is a critical step. Several analytical techniques can be employed:

  • SDS-PAGE: A noticeable shift in the molecular weight of the labeled protein compared to the unlabeled protein can sometimes be observed, especially if the indazole is conjugated to a larger tag (e.g., a fluorophore or PEG).

  • Mass Spectrometry (MS): This is the most definitive method for confirming labeling. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can be used to determine the exact mass of the labeled protein, confirming the addition of the indazole conjugate.

  • UV-Vis Spectroscopy: The indazole ring has a characteristic UV absorbance that can be used to quantify the degree of labeling, provided the extinction coefficient of the indazole conjugate is known.

  • Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy: These techniques can be used to detect the vibrational modes of the newly formed triazole ring, providing further evidence of successful conjugation.[14]

Part 6: Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inactive reagentsUse freshly prepared sodium ascorbate. Ensure proper storage of all reagents.
Suboptimal reagent concentrationsTitrate the concentrations of 6-ethynyl-1H-indazole, copper, and ligand.
Steric hindrance at the labeling siteIf possible, try labeling a different site on the protein.
High Background/Non-specific Labeling Aggregation of labeling reagentsCentrifuge the reaction cocktail before adding the protein.
Insufficient purificationUse a more stringent purification method (e.g., HPLC).
Protein precipitationPerform the reaction at a lower temperature or with a lower protein concentration.

References

  • Chen, G., Hu, M., & Peng, Y. (2018). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... ResearchGate. [Link]

  • YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Proteome labelling and protein identification in specific tissues and at specific developmental stages in an animal. National Institutes of Health. [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Oreate AI Blog. (n.d.). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. [Link]

  • ResearchGate. (n.d.). (PDF) 1-(6-Nitro-1H-indazol-1-yl)ethanone. ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Royal Society of Chemistry. (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • PubMed. (n.d.). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. [Link]

  • National Institutes of Health. (n.d.). Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Click chemistry for labeling and detection of biomolecules. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols: A Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 6-Ethynyl-1H-indazole

Introduction: Bridging Privileged Scaffolds with Click Chemistry In the landscape of modern drug discovery and medicinal chemistry, the convergence of efficient synthetic methodologies with biologically significant molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Privileged Scaffolds with Click Chemistry

In the landscape of modern drug discovery and medicinal chemistry, the convergence of efficient synthetic methodologies with biologically significant molecular frameworks is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," represents the pinnacle of synthetic efficiency.[1] This reaction is celebrated for its reliability, stereospecificity, mild aqueous reaction conditions, and high yields, transforming the synthesis of complex molecular architectures.[1][2][3]

Concurrently, the 1H-indazole nucleus stands as a "privileged scaffold" in medicinal chemistry.[4] Its derivatives are integral components of numerous therapeutic agents, demonstrating a vast spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and antiviral properties.[4][5][6] The unique ability of the triazole ring to act as a stable, hydrogen-bonding pharmacophore further enhances its appeal in drug design.[7][8]

This application note provides a comprehensive, field-proven protocol for the synthesis of novel 1,4-disubstituted 1H-1,2,3-triazoles by coupling 6-Ethynyl-1H-indazole with various organic azides. By leveraging the power of CuAAC, researchers can rapidly generate libraries of indazole-triazole hybrids, a compound class of significant interest for screening and development in pharmaceutical research.[9]

The CuAAC Reaction: Mechanism and Rationale

The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[1][10] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and grants complete control over regioselectivity, exclusively forming the 1,4-disubstituted triazole product.[3][11]

The catalytic cycle, in a simplified view, involves the following key steps:

  • Formation of Copper(I) Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne (6-Ethynyl-1H-indazole), lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[10]

  • Coordination and Cyclization: The organic azide coordinates to the copper center, bringing it into proximity with the activated alkyne. This is followed by a stepwise cyclization to form a six-membered copper-containing ring.[3][]

  • Protonolysis and Catalyst Regeneration: The final triazole product is released upon protonolysis, regenerating the Cu(I) catalyst to continue the cycle.

A crucial aspect of this protocol is the in situ generation of the active Cu(I) catalyst. While Cu(I) salts like CuI can be used directly, they are prone to oxidation. A more convenient and widely adopted method involves using a stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in the presence of a reducing agent, most commonly sodium ascorbate, which reduces Cu(II) to the catalytically active Cu(I) state.[3] This approach avoids the need to handle air-sensitive reagents and ensures a consistent supply of the active catalyst throughout the reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of 6-Ethynyl-1H-indazole with a representative organic azide (Benzyl Azide) on a 1.0 mmol scale.

Materials and Equipment
Reagent/MaterialGradeSupplier
6-Ethynyl-1H-indazole≥97%Commercially Available
Benzyl Azide≥97%Commercially Available
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent GradeStandard Chemical Supplier
Sodium L-Ascorbate≥99%Standard Chemical Supplier
tert-Butanol (t-BuOH)ACS Reagent GradeStandard Chemical Supplier
Deionized Water (H₂O)High PurityLaboratory Supply
Ethyl Acetate (EtOAc)ACS Reagent GradeStandard Chemical Supplier
Brine (Saturated NaCl solution)-Laboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Standard Chemical Supplier
Silica Gel230-400 meshStandard Chemical Supplier
25 mL Round-bottom flask or Reaction Vial-Laboratory Glassware Supplier
Magnetic Stir Plate and Stir Bar-Laboratory Equipment Supplier
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Standard Chemical Supplier
Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product indazole 6-Ethynyl-1H-indazole plus + azide Benzyl Azide (R-N3) conditions CuSO4·5H2O (cat.) Sodium Ascorbate t-BuOH/H2O, Room Temp. azide->conditions product 1-Benzyl-4-(1H-indazol-6-yl)-1H-1,2,3-triazole conditions->product G CuAAC Experimental Workflow start Start dissolve 1. Dissolve Alkyne & Azide in tBuOH/H2O start->dissolve add_ascorbate 2. Add Aqueous Sodium Ascorbate dissolve->add_ascorbate add_copper 3. Add Aqueous CuSO4 to Initiate add_ascorbate->add_copper stir 4. Stir at Room Temp (Monitor by TLC) add_copper->stir quench 5. Quench with H2O & Extract with EtOAc stir->quench dry 6. Dry Organic Layer & Concentrate quench->dry purify 7. Purify via Silica Gel Chromatography dry->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Sources

Application

Application Notes and Protocols for Developing PROTACs Using a 6-Ethynyl-1H-indazole Linker

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands dictates target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3]

The linker's primary function is to orchestrate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of this ternary complex and ultimately leads to efficient ubiquitination and degradation of the POI.[1]

This guide focuses on the application of a novel, rigid linker, 6-ethynyl-1H-indazole , in the development of PROTACs. We will explore the rationale behind using a rigid, heterocyclic linker and provide detailed protocols for its synthesis and incorporation into a model PROTAC.

The Rationale for a Rigid, Heterocyclic Linker: The Case for 6-Ethynyl-1H-indazole

While flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, are synthetically accessible, they can lead to poor physicochemical properties and a high degree of conformational flexibility, which may not always be conducive to forming a stable ternary complex.[4][5] In contrast, rigid linkers can pre-organize the PROTAC molecule into a conformation that favors ternary complex formation, potentially leading to improved selectivity and potency.[3][5]

The 6-ethynyl-1H-indazole scaffold offers several advantages as a PROTAC linker:

  • Rigidity and Linearity: The indazole ring provides a rigid scaffold, and the ethynyl group introduces a linear element, which can help to control the spatial orientation of the POI and E3 ligase ligands.[4] This conformational restriction can reduce the entropic penalty of ternary complex formation.

  • "Click Chemistry" Handle: The terminal alkyne serves as a versatile handle for the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6][] This allows for the modular and rapid assembly of PROTAC libraries.

  • Physicochemical Properties: Indazole is a "privileged scaffold" in medicinal chemistry, known for its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding interactions.[8][9] These properties can translate to improved cell permeability and pharmacokinetic profiles of the resulting PROTAC.[10]

  • Modulation of Solubility: The indazole moiety, with its two nitrogen atoms, can influence the solubility of the PROTAC molecule.[11]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The overarching mechanism of action for a PROTAC is to hijack the cell's ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this process.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Proteasome 26S Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->Ternary_Complex [Degraded Peptides] [Degraded Peptides] Proteasome->[Degraded Peptides] Ternary_Complex->PROTAC Recycled Ternary_Complex->POI Ubiquitination

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

This section provides a detailed, step-by-step guide for the synthesis of a model PROTAC utilizing the 6-ethynyl-1H-indazole linker. The overall workflow is depicted below.

Synthesis_Workflow A Step 1: Synthesis of 6-Ethynyl-1H-indazole Linker D Step 4: PROTAC Assembly via CuAAC ('Click Chemistry') A->D B Step 2: Synthesis of Azide-Functionalized Warhead (e.g., JQ1-N3) B->D C Step 3: Synthesis of Azide-Functionalized E3 Ligase Ligand (e.g., Pomalidomide-N3) C->D E Step 5: Purification and Characterization D->E

Caption: Overall synthetic workflow for the PROTAC.

Protocol 1: Synthesis of 6-Ethynyl-1H-indazole

This protocol describes a two-step synthesis of the 6-ethynyl-1H-indazole linker from commercially available 6-bromo-1H-indazole via a Sonogashira coupling with (trimethylsilyl)acetylene, followed by deprotection of the trimethylsilyl (TMS) group.

Step 1a: Sonogashira Coupling of 6-Bromo-1H-indazole with (Trimethylsilyl)acetylene

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
6-Bromo-1H-indazole197.021.0 g5.081.0
(Trimethylsilyl)acetylene98.220.75 mL5.331.05
Pd(PPh₃)₂Cl₂701.90178 mg0.250.05
Copper(I) iodide (CuI)190.4548 mg0.250.05
Triethylamine (TEA)101.1915 mL--
Tetrahydrofuran (THF)72.1115 mL--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromo-1H-indazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and TEA. Degas the mixture by bubbling with N₂ or Ar for 15 minutes.

  • Add (trimethylsilyl)acetylene dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 6-((trimethylsilyl)ethynyl)-1H-indazole.

Step 1b: Deprotection of the Trimethylsilyl (TMS) Group [2][12]

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
6-((trimethylsilyl)ethynyl)-1H-indazole214.341.0 g4.661.0
Potassium carbonate (K₂CO₃)138.21129 mg0.930.2
Methanol (MeOH)32.0420 mL--
Dichloromethane (DCM)84.9320 mL--

Procedure:

  • Dissolve 6-((trimethylsilyl)ethynyl)-1H-indazole in methanol.

  • Add potassium carbonate to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-ethynyl-1H-indazole. The product is often used in the next step without further purification if deemed sufficiently pure by NMR and LC-MS.

Protocol 2: Synthesis of an Azide-Functionalized Warhead (JQ1-N₃)

This protocol is a representative example for the synthesis of an azide-functionalized BET bromodomain inhibitor, JQ1.[13][14]

Procedure:

A scalable synthesis of JQ1 has been previously reported.[13] To introduce an azide handle, a common strategy is to modify the tert-butyl ester of JQ1. For example, hydrolysis of the ester followed by amide coupling with an amino-linker containing a terminal azide can be employed. Alternatively, a precursor to the JQ1 molecule with a suitable functional group for azide introduction can be utilized. For the purpose of this guide, we will assume the availability of a JQ1 derivative with a suitable leaving group (e.g., a tosylate or halide) for nucleophilic substitution with sodium azide.

Protocol 3: Synthesis of an Azide-Functionalized E3 Ligase Ligand (Pomalidomide-N₃)

This protocol outlines the synthesis of an azide-functionalized pomalidomide, a ligand for the E3 ligase Cereblon (CRBN).[1]

Procedure:

  • Alkylation of Pomalidomide: To a solution of pomalidomide in DMF, add potassium carbonate and an excess of a dihaloalkane (e.g., 1,5-dibromopentane). Stir at room temperature until the starting material is consumed. Purify the mono-alkylated product by flash chromatography.[1]

  • Azide Formation: Dissolve the bromo-functionalized pomalidomide derivative in DMF and add sodium azide. Heat the reaction mixture (e.g., to 60 °C) and stir for several hours. After workup and purification by flash chromatography, pomalidomide-linker-azide is obtained.[1]

Protocol 4: PROTAC Assembly via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the 6-ethynyl-1H-indazole linker with the azide-functionalized warhead and E3 ligase ligand. This can be done in a stepwise or one-pot fashion. Here, we describe a stepwise approach.

Step 4a: Ligation of 6-Ethynyl-1H-indazole to the Azide-Functionalized Warhead

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
6-Ethynyl-1H-indazole142.1671 mg0.51.0
JQ1-N₃ (example warhead)Varies-0.51.0
Copper(II) sulfate pentahydrate249.696.2 mg0.0250.05
Sodium ascorbate198.119.9 mg0.050.1
t-BuOH/H₂O (1:1)-5 mL--

Procedure:

  • In a vial, dissolve 6-ethynyl-1H-indazole and JQ1-N₃ in the t-BuOH/H₂O mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature for 4-8 hours. Monitor by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product (Warhead-Linker conjugate) by flash chromatography.

Step 4b: Ligation of the Warhead-Linker Conjugate to the Azide-Functionalized E3 Ligase Ligand

This step would be analogous to Step 4a, using the product from the previous step and the azide-functionalized E3 ligase ligand. The reaction conditions would be similar.

Protocol 5: Purification and Characterization of the Final PROTAC

Due to the typically high molecular weight and complex nature of PROTACs, a multi-step purification strategy is often necessary.[15]

Purification:

  • Flash Chromatography: An initial purification of the crude PROTAC can be performed using automated flash chromatography on a silica gel column. A gradient of methanol in dichloromethane is often effective.[16][17]

  • Preparative HPLC: For final polishing and to achieve high purity (>95%), reversed-phase preparative HPLC (RP-HPLC) is recommended. A C18 column with a water/acetonitrile gradient containing a small amount of formic acid or trifluoroacetic acid is a common choice.[15][18]

Characterization: [19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is essential to confirm the exact mass and elemental composition of the PROTAC.[20]

Conclusion

The 6-ethynyl-1H-indazole linker represents a promising scaffold for the development of novel PROTACs. Its rigidity, defined geometry, and facile incorporation via "click chemistry" provide a powerful tool for medicinal chemists to rationally design and synthesize potent and selective protein degraders. The protocols outlined in this guide offer a comprehensive framework for researchers to explore the potential of this and other rigid heterocyclic linkers in the exciting field of targeted protein degradation.

References

  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS.
  • Bric-Furlong, E., & Glick, M. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273-312.
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
  • Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. (2005). European Journal of Organic Chemistry.
  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. (n.d.). RSC Publishing.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • Benchchem. (n.d.). The Alchemist's Toolkit: A Guide to Click Chemistry Reagents for PROTAC Synthesis.
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of PROTACs Containing a PEG-Based Linker.
  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne.
  • Scalable syntheses of the BET bromodomain inhibitor JQ1. (2015). Tetrahedron Letters.
  • Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding. (n.d.).
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • Scalable syntheses of the BET bromodomain inhibitor JQ1. (2015). PubMed.
  • General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) - ResearchGate. (n.d.).
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). PubMed.
  • Scalable syntheses of the BET bromodomain inhibitor JQ1 - ResearchGate. (2025).
  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. (2020). ACS Central Science.
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  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Future Science.
  • Synthesis of (±)-JQ1 via a one-pot method. - ResearchGate. (n.d.).
  • Classification of most common linkers used in PROTAC design based on... - ResearchGate. (n.d.).
  • Some Aspects of the Chemistry of Alkynylsilanes. (2018). Chemical Reviews.
  • Stereoselective synthesis of allele-specific BET inhibitors. (2020). PubMed.
  • The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+. (2024).
  • PROTAC Synthesis | Click Chemistry - MedchemExpress.com. (n.d.).
  • Click chemistry in the development of PROTACs. (2023). PubMed.
  • Native mass spectrometry can effectively predict PROTAC efficacy. (2019). bioRxiv.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI.
  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate. (2026).
  • Flash and Prep-HPLC purification : a successful demonstration - Interchim – Blog. (2013).
  • Why is purification via flash chromatography preferred over, say, HPLC? - Reddit. (2016).
  • Pharmacological properties of indazole derivatives: recent developments. (n.d.). Mini-Reviews in Medicinal Chemistry.
  • Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. (2025).
  • Facile synthesis of an azido-labeled thalidomide analogue. (2003). PubMed.
  • Pomalidomide-C5-azide | E3 Ligase Ligand-Linker Conjugate | MedChemExpress. (n.d.).
  • Prep HPLC vs. reversed-phase flash chromatography: How to choose? (2023). Biotage.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews.
  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace.
  • Palladium-Catalyzed Coupling of Aryl Halides and. (2001). ECSOC-5.
  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate. (2016).
  • A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. (2010). PubMed.
  • High-Efficiency Protein Purification by HPLC - Phenomenex. (2025).

Sources

Method

Application Notes and Protocols: Synthesis of Novel Anti-Inflammatory Agents Utilizing 6-Ethynyl-1H-indazole

Introduction: The Therapeutic Potential of the Indazole Scaffold The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a privileged scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to the development of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Notably, the functionalization of the indazole core allows for the fine-tuning of pharmacological activity, making it an attractive starting point for drug discovery campaigns. This application note focuses on the synthetic utility of a key building block, 6-Ethynyl-1H-indazole, in the generation of novel anti-inflammatory agents, with a particular emphasis on the strategic implementation of the Sonogashira cross-coupling reaction.

The ethynyl group at the 6-position of the indazole ring serves as a versatile handle for molecular elaboration. The carbon-carbon triple bond provides a rigid linker to introduce various aryl or heteroaryl moieties, enabling the exploration of a broad chemical space to optimize interactions with biological targets. One of the most powerful and widely utilized methods for the formation of a C(sp²)-C(sp) bond is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction proceeds under relatively mild conditions and exhibits a broad substrate scope, making it an invaluable tool in modern organic synthesis and drug discovery.[6]

This guide will provide a detailed protocol for the synthesis of a model anti-inflammatory compound derived from 6-Ethynyl-1H-indazole, discuss the rationale behind the experimental design, and present methods for the biological evaluation of the synthesized compounds, focusing on the inhibition of key inflammatory mediators.

Synthetic Strategy: The Sonogashira Coupling of 6-Ethynyl-1H-indazole

The core of our synthetic approach is the Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst, typically in the presence of a copper(I) co-catalyst and an amine base.[5] The catalytic cycle, a well-established mechanism in organometallic chemistry, involves the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) co-catalyst), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[7]

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_product Product & Purification 6-Ethynyl-1H-indazole 6-Ethynyl-1H-indazole Reaction_Conditions Pd Catalyst (e.g., PdCl2(PPh3)2) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., TEA) Solvent (e.g., THF/DMF) 6-Ethynyl-1H-indazole->Reaction_Conditions Aryl_Halide Aryl Halide (e.g., 4-Iodophenol) Aryl_Halide->Reaction_Conditions Coupled_Product 6-(Arylethynyl)-1H-indazole Reaction_Conditions->Coupled_Product Purification Column Chromatography Coupled_Product->Purification

Caption: A generalized workflow for the Sonogashira coupling of 6-Ethynyl-1H-indazole.

Experimental Protocol: Synthesis of a 6-(Arylethynyl)-1H-indazole Derivative

This protocol details the synthesis of a representative 6-(arylethynyl)-1H-indazole derivative. The selection of the aryl halide coupling partner is critical and should be guided by the desired structure-activity relationship (SAR) for the target biological endpoint. For instance, coupling with a substituted phenol could introduce a key hydrogen-bonding moiety often found in inhibitors of cyclooxygenase (COX) enzymes.

Materials and Reagents
  • 6-Ethynyl-1H-indazole

  • Substituted Aryl Halide (e.g., 4-Iodophenol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Ethynyl-1H-indazole (1.0 eq).

  • Addition of Reagents: Add the substituted aryl halide (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous THF or DMF via syringe, followed by the addition of freshly distilled triethylamine (3.0 eq). The reaction mixture should be a suspension.

  • Reaction Progression: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 60-80 °C), depending on the reactivity of the aryl halide. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(arylethynyl)-1H-indazole derivative.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Biological Evaluation: Assessing Anti-Inflammatory Activity

The synthesized 6-(arylethynyl)-1H-indazole derivatives can be evaluated for their anti-inflammatory potential through a variety of in vitro and in vivo assays. A primary target for many non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[8] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while COX-1 plays a role in maintaining the integrity of the gastrointestinal lining.[8]

Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general guideline for assessing the COX-2 inhibitory activity of the synthesized compounds using a commercially available screening kit.[9][10][11][12]

  • Reagent Preparation: Prepare all reagents, including the human recombinant COX-2 enzyme, assay buffer, and arachidonic acid (substrate), according to the manufacturer's instructions.[10]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, a solution of the COX-2 enzyme, and the diluted test compounds. Include wells for a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (vehicle only).

  • Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection: Measure the product formation (e.g., prostaglandin E₂) using a suitable detection method, such as a colorimetric or fluorometric readout, at a specific wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Table 1: Representative Anti-Inflammatory Activity of Indazole Derivatives
CompoundTargetIC₅₀ (µM)Reference
IndazoleCOX-223.42[13]
5-AminoindazoleCOX-212.32[13]
6-NitroindazoleCOX-219.22[13]
Celecoxib (Reference)COX-20.049[14]

Mechanism of Action: Targeting Pro-Inflammatory Signaling Pathways

The anti-inflammatory effects of many small molecule inhibitors, including indazole derivatives, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A central player in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16][17]

Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state by its inhibitor, IκB.[14] Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB.[16] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[15]

Visualizing the NF-κB Signaling Pathway

G cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by 6-(Arylethynyl)-1H-indazole Stimuli Cytokines (e.g., TNF-α) LPS IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p Ub Ubiquitination & Degradation IkB_p->Ub NFkB Active NF-κB Ub->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression promotes Inhibitor 6-(Arylethynyl)-1H-indazole Inhibitor->IKK inhibits

Caption: The NF-κB signaling pathway and a potential point of inhibition by novel indazole derivatives.

Conclusion and Future Directions

6-Ethynyl-1H-indazole is a highly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The Sonogashira coupling provides a robust and efficient method for the introduction of diverse molecular fragments at the 6-position, enabling the systematic exploration of structure-activity relationships. The resulting 6-(arylethynyl)-1H-indazole derivatives have the potential to inhibit key mediators of inflammation, such as COX-2, and modulate pro-inflammatory signaling pathways like NF-κB.

Future work in this area should focus on the synthesis of a diverse library of 6-(arylethynyl)-1H-indazole derivatives and their comprehensive biological evaluation. This should include screening against a panel of inflammatory targets to identify potent and selective inhibitors. Promising lead compounds can then be advanced into more complex cellular and in vivo models of inflammation to assess their therapeutic potential. The insights gained from these studies will be instrumental in the development of the next generation of indazole-based anti-inflammatory drugs.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). NF-κB Small Molecule Guide. Retrieved from [Link]

  • Esterhuizen, K., & Woodward, C. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia, 91(9), 1172-1175.
  • Gokhale, S. M., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01–FC06.
  • Li, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17169-17180.
  • Mishra, A., et al. (2023). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Rao, P. N. P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s–110s.
  • RSC Publishing. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1889.
  • Sethi, G., et al. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1825(1), 1-17.
  • Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved from [Link]

  • Sun, S.-C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545–558.
  • Vallabhapurapu, S., & Karin, M. (2009). Regulation and function of IKK and IKK-related kinases. Annual Review of Immunology, 27, 693–733.
  • Bekhit, A. A., & Abdel-Aziem, T. (2007). Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry, 42(10), 1285-1295.
  • Zhang, Y., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1789–1801.
  • Wang, Y., et al. (2023).
  • Viatour, P., et al. (2020). Small Molecule NF-κB Pathway Inhibitors in Clinic. Cancers, 12(7), 1937.

Sources

Application

Analytical methods for the characterization of 6-Ethynyl-1H-indazole products.

Application Note: High-Performance Characterization of 6-Ethynyl-1H-indazole Executive Summary & Strategic Context Subject: 6-Ethynyl-1H-indazole (CAS: 106437-06-7) Primary Application: Key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Characterization of 6-Ethynyl-1H-indazole

Executive Summary & Strategic Context

Subject: 6-Ethynyl-1H-indazole (CAS: 106437-06-7) Primary Application: Key intermediate in the synthesis of FGFR inhibitors (e.g., Erdafitinib) and other kinase-targeting oncological agents.[1] Analytical Challenge: This molecule presents a dual challenge: the dynamic tautomerism of the indazole core and the high reactivity of the terminal alkyne.

This guide provides a multi-modal analytical framework designed to ensure structural integrity and purity. Unlike standard small molecules, 6-ethynyl-1H-indazole requires orthogonal validation to distinguish it from potential regioisomers (e.g., 5-ethynyl) and to quantify specific impurities like the Glaser-coupling dimer or residual heavy metals from Sonogashira synthesis.[1]

Structural Identification: The "Identity" Pillar

The first tier of characterization establishes the chemical identity. We employ a "Triangulation Strategy" using NMR, IR, and HRMS.[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the definitive tool for resolving the indazole tautomerism and confirming the regiochemistry of the ethynyl group.

  • Solvent Selection: DMSO-d6 is mandatory.

    • Why? Chloroform (

      
      ) often causes broadening of the N-H signal due to rapid exchange. DMSO stabilizes the 1H-tautomer via hydrogen bonding, yielding sharp, integrable signals.[1]
      
  • Key Diagnostic Signals (1H NMR, 400+ MHz):

    • The Alkyne Singlet: Look for a sharp singlet (

      
       ~4.1–4.3 ppm). This confirms the terminal alkyne is intact and not internal.
      
    • The Indazole N-H: A broad singlet downfield (

      
       13.0–13.5 ppm). Absence suggests N-alkylation or deprotonation.
      
    • Aromatic Coupling (Regio-confirmation):

      • H7 (Singlet-like/Doublet): The proton at position 7 (ortho to the ethynyl, meta to N1) appears as a doublet with a small meta-coupling constant (

        
         Hz) or a broadened singlet.[1]
        
      • H4 & H5: Look for an AB system or distinct doublets (

        
         7.0–8.0 ppm) representing the protons on the benzene ring.
        
B. Infrared Spectroscopy (FT-IR)

Rationale: IR provides the fastest "fingerprint" for the ethynyl functionality, which can be ambiguous in low-resolution MS.

  • Critical Bands:

    • 
      C-H Stretch:  A sharp, diagnostic band at 3200–3300 cm⁻¹ .[1]
      
    • C

      
      C Stretch:  A weak-to-medium band at 2100–2150 cm⁻¹ .
      
    • N-H Stretch: Broad absorption at 3100–3400 cm⁻¹ (often overlaps with C-H but is broader).[1]

C. Mass Spectrometry (HRMS)
  • Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Target Ion:

    
     = 143.0609 (Calculated for 
    
    
    
    ).[1]
  • Fragment Logic: Loss of

    
     (acetylene) or 
    
    
    
    is common in indazole fragmentation pathways.

Purity & Impurity Profiling: The "Quality" Pillar

A. HPLC-DAD-MS Methodology

Rationale: UV detection (DAD) quantifies organic impurities, while MS confirms their identity.[1] The method must separate the product from the starting material (6-bromo-1H-indazole) and the homocoupling dimer (1,3-butadiyne derivative).

Table 1: Recommended HPLC Method Parameters

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (primary) and 220 nm (secondary)
Injection Vol 5–10 µL

Gradient Profile:

  • 0–2 min: 5% B (Isocratic hold to elute polar salts)[1]

  • 2–15 min: 5%

    
     95% B (Linear gradient)[1]
    
  • 15–20 min: 95% B (Wash to elute dimers/oligomers)

  • 20–25 min: 5% B (Re-equilibration)

B. Impurity Library
  • Starting Material (SM): 6-Bromo-1H-indazole.[1][2]

    • Behavior: Elutes before the ethynyl product in reverse phase due to the polarizability of the C-Br bond vs. the lipophilic alkyne, though they are close.

  • Glaser Dimer: 1,2-bis(1H-indazol-6-yl)ethyne.

    • Origin: Oxidative coupling of two terminal alkynes (catalyzed by Cu/O2).

    • Behavior: Highly lipophilic; elutes late (high %B).[1]

Visualization of Analytical Workflow

The following diagram outlines the decision logic for characterizing a batch of 6-Ethynyl-1H-indazole.

CharacterizationWorkflow Start Crude 6-Ethynyl-1H-indazole NMR 1H NMR (DMSO-d6) Start->NMR IR FT-IR Spectroscopy Start->IR HPLC HPLC-DAD-MS Start->HPLC Decision1 Alkyne Singlet @ ~4.2 ppm? NMR->Decision1 Decision2 Band @ 3300 cm-1? IR->Decision2 Decision3 Purity > 98%? HPLC->Decision3 Pass RELEASE BATCH Decision1->Pass Yes Fail_Regio REJECT: Internal Alkyne or Isomer Decision1->Fail_Regio No (Multiplet/Absent) Decision2->Pass Yes Decision2->Fail_Regio No Decision3->Pass Yes Fail_Pur REPROCESS: Recrystallize/Chromatography Decision3->Fail_Pur No (High Dimer/SM)

Caption: Analytical Decision Tree for Batch Release. Green paths indicate acceptance criteria; red paths indicate failure modes requiring remediation.

Detailed Protocols

Protocol A: High-Fidelity NMR Sample Preparation

Objective: To obtain a spectrum suitable for quantitative integration and tautomer assignment.

  • Massing: Weigh 5–10 mg of the dried solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the DMSO is "dry" (stored over molecular sieves) to prevent the water peak (~3.33 ppm) from obscuring the alkyne region.

  • Homogenization: Sonicate for 30 seconds. Indazoles can be crystalline and slow to dissolve.

  • Acquisition:

    • Set temperature to 298 K (25°C) .

    • Set relaxation delay (d1) to 5 seconds (essential for accurate integration of the acidic alkyne proton).

    • Acquire minimum 16 scans.

Protocol B: HPLC System Suitability Test (SST)

Objective: Verify the chromatographic system is capable of detecting the critical impurities before running samples.

  • Standard Preparation: Prepare a mix containing:

    • 6-Ethynyl-1H-indazole (0.5 mg/mL)[1]

    • 6-Bromo-1H-indazole (0.05 mg/mL - Impurity Marker)[1]

  • Injection: Inject 5 µL of the mix.

  • Acceptance Criteria:

    • Resolution (Rs): > 2.0 between the Bromo-SM and Ethynyl-Product peaks.

    • Tailing Factor: < 1.5 for the main peak.

    • S/N Ratio: > 10 for the impurity peak.

Scientific Rationale: Tautomerism[3][4][5]

Indazoles exist in an annular tautomeric equilibrium between 1H- and 2H-forms.[1]

  • Thermodynamics: The 1H-tautomer is generally more stable (by ~3-5 kcal/mol) in the solid state and polar aprotic solvents (DMSO).

  • Reporting: Unless specific N-alkylation locks the structure, analytical data is conventionally reported as the 1H-tautomer.

  • Visualizing the Equilibrium:

Caption: Indazole Tautomeric Equilibrium. In solution, the proton rapidly exchanges between N1 and N2. DMSO stabilizes the 1H form. (Note: Diagram is schematic; Graphviz cannot render chemical structures natively, but the logic flow represents the equilibrium concept).

References

  • Indazole Synthesis & Reactivity

    • BenchChem.[2] Large-Scale Synthesis of 6-Bromo-1H-indazole. (2025). Retrieved from .[1]

    • Synthesis of 1H-Indazoles from N-Tosylhydrazones. Royal Society of Chemistry (RSC) Advances. Retrieved from .[1]

  • Tautomerism Analysis

    • Claramunt, R. M., et al.[1][3] A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. Retrieved from .[1]

    • Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry. Retrieved from .[1]

  • IR & Spectral Data

    • UCLA Chemistry. Table of Characteristic IR Absorptions. Retrieved from .[1]

    • ChemicalBook. Indazole 1H NMR Spectrum. Retrieved from .[1]

Sources

Method

6-Ethynyl-1H-indazole as a bioorthogonal probe for in-cell studies.

Application Note & Protocol Guide | Version 2.4 Executive Summary 6-Ethynyl-1H-indazole (6-EI) is a specialized bioorthogonal fragment probe designed for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Executive Summary

6-Ethynyl-1H-indazole (6-EI) is a specialized bioorthogonal fragment probe designed for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) . Unlike broad-spectrum metabolic probes (e.g., EdU for DNA), 6-EI functions as a "privileged scaffold" probe. The indazole core mimics the adenine ring of ATP, allowing it to interact with the ATP-binding pockets of kinases and nucleotide-binding proteins. Simultaneously, the C-6 ethynyl group serves two critical functions:

  • Bioorthogonal Handle: Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for fluorescence visualization or biotin-streptavidin enrichment.

  • Mechanism-Based Pharmacophore: In Cytochrome P450 (CYP) studies, the ethynyl moiety acts as a suicide substrate, covalently modifying the active site (specifically CYP1A isoforms) for irreversible target mapping.

This guide details the application of 6-EI for in-cell target engagement assays , distinguishing specific binders from non-specific background in complex proteomes.

Mechanism of Action & Experimental Logic

The "Privileged Scaffold" Hypothesis

The 1H-indazole core is a structural isostere of the purine ring found in ATP. This allows 6-EI to reversibly occupy the ATP-binding cleft of kinases (e.g., VEGFR2, Tie2, PAK4) and other nucleotide-dependent enzymes.

  • Step 1: Incubation: 6-EI enters the cell via passive diffusion and equilibrates within ATP-binding pockets.

  • Step 2: Covalent Capture (Optional/Context-Dependent):

    • Kinases: Often requires UV-crosslinking (photo-affinity) if the probe is purely reversible, unless the ethynyl group is positioned to react with a proximal cysteine (rare but possible).

    • CYPs: The ethynyl group is oxidized to a reactive ketene intermediate, covalently modifying the heme or protein backbone.

  • Step 3: Click Chemistry: Post-lysis, the alkyne handle reacts with an Azide-Tag (Fluorophore or Biotin) via CuAAC, creating a stable triazole linkage for detection.

Visualization of the Workflow

G cluster_0 Live Cell Incubation cluster_1 Sample Processing cluster_2 Readout Cell Live Cells (Adherent/Suspension) Equil Equilibration (1-4 Hours) Cell->Equil Target Binding Probe 6-EI Probe (10-50 µM) Probe->Cell Passive Diffusion Lysis Cell Lysis (NP-40/RIPA) Equil->Lysis Harvest Click CuAAC Reaction (Azide-Tag + CuSO4) Lysis->Click Proteome Labeling Gel In-Gel Fluorescence (SDS-PAGE) Click->Gel Visualization MS Mass Spectrometry (Target ID) Click->MS Enrichment

Figure 1: Workflow for 6-EI Target Profiling. The probe is applied to live cells, binds targets, and is subsequently visualized via click chemistry after cell lysis.[1][2][3][4][5][6][7][8][9][10]

Detailed Experimental Protocols

Materials Preparation
  • 6-EI Stock Solution: Dissolve 6-Ethynyl-1H-indazole in anhydrous DMSO to 50 mM. Store at -20°C. Avoid freeze-thaw cycles (aliquot if necessary).

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail. Note: Avoid EDTA/EGTA as they chelate Copper required for the click reaction.

  • Click Cocktail (Freshly Prepared):

    • CuSO4: 50 mM in water.

    • THPTA Ligand: 100 mM in water (Stabilizes Cu(I) state).

    • Sodium Ascorbate: 100 mM in water (Reducing agent).

    • Azide-Tag: Azide-Rhodamine (for gels) or Azide-Biotin (for Mass Spec), 5 mM in DMSO.

Protocol A: In-Cell Probe Incubation

Objective: Establish equilibrium binding of 6-EI to intracellular targets.

  • Cell Culture: Seed cells (e.g., HEK293, A549) to 80-90% confluency.

  • Treatment:

    • Dilute 6-EI stock into fresh, warm media to a final concentration of 10–50 µM .

    • Negative Control:[1] DMSO vehicle only.

    • Competition Control (Critical for Specificity): Pre-incubate cells with 10x excess of a known indazole inhibitor (e.g., Axitinib) for 1 hour before adding 6-EI to prove binding specificity.

  • Incubation: Incubate at 37°C / 5% CO2 for 2–4 hours .

  • Harvest:

    • Aspirate media.

    • Wash cells 2x with ice-cold PBS to remove unbound probe.

    • Add Lysis Buffer (200 µL per 6-well plate well), scrape, and collect on ice.

    • Centrifuge (15,000 x g, 10 min, 4°C) to clarify lysate.

    • Quantify protein concentration (BCA Assay). Adjust all samples to 1–2 mg/mL .

Protocol B: CuAAC Click Reaction (Lysate Labeling)

Objective: Covalently attach the detection tag to the probe-bound proteins.

  • Reaction Setup: In 1.5 mL tubes, aliquot 50 µL of lysate (50–100 µg protein).

  • Sequential Addition: Add reagents in the exact order below to prevent Cu(I) oxidation or precipitation.

    • Step 1: Azide-Tag (20 µM final): Add 0.2 µL of 5 mM stock. Vortex.

    • Step 2: CuSO4 (1 mM final): Add 1 µL of 50 mM stock.

    • Step 3: THPTA Ligand (2 mM final): Add 1 µL of 100 mM stock. Premixing CuSO4 and THPTA before adding to lysate is recommended.

    • Step 4: Sodium Ascorbate (2 mM final): Add 1 µL of 100 mM stock. This initiates the reaction. [11][12]

  • Incubation: Vortex gently. Incubate at Room Temperature for 1 hour in the dark.

  • Termination: Add 4x SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol) to quench the reaction. Boil at 95°C for 5 minutes.
    
Protocol C: Analysis (In-Gel Fluorescence)
  • Electrophoresis: Load 20–30 µg of protein per lane on a 10-12% SDS-PAGE gel.

  • Visualization:

    • Do not stain with Coomassie yet.

    • Scan the gel on a fluorescence scanner (e.g., Typhoon, ChemiDoc) using the appropriate channel for your Azide fluorophore (e.g., Cy5 or Rhodamine).

  • Interpretation:

    • Specific Bands: Sharp bands present in the 6-EI lane but absent in the DMSO lane.

    • Competition: Specific bands should disappear or fade in the "Competition Control" sample.

Technical Comparison: 6-EI vs. Other Probes

Feature6-Ethynyl-1H-indazole (6-EI)EdU (Ethynyl-deoxyuridine)Broad Spectrum Kinase Probes (e.g., ATP-Biotin)
Primary Target Indazole-binding proteins (Kinases, CYPs)DNA Replication (S-phase)All ATP-binding proteins
Binding Mode Reversible (Equilibrium) or Mechanism-BasedIncorporation into PolymerAcyl-phosphate covalent labeling
Selectivity Moderate (Scaffold-dependent)High (DNA machinery)Low (Pan-kinase)
Main Application Target Deconvolution, FBDDProliferation AssaysGlobal Kinome Profiling
Cell Permeability HighHighLow (often requires lysis first)

Troubleshooting & Optimization

High Background Fluorescence
  • Cause: Non-specific sticking of the Azide-Fluorophore or incomplete washing.

  • Solution:

    • Precipitate proteins after the click reaction using cold Acetone/Methanol. Resuspend the pellet in SDS loading buffer. This washes away unreacted fluorophores.

    • Reduce Azide concentration to 10 µM.

No Signal Observed
  • Cause: Low target abundance or failed click reaction.

  • Solution:

    • Check Click Reagents: Sodium Ascorbate oxidizes quickly. Always make it fresh. The solution should be clear, not yellow.

    • Increase Probe Concentration: Titrate 6-EI up to 100 µM (monitor for toxicity).

    • Lysis Buffer: Ensure no EDTA/EGTA is present during the click reaction.

Toxicity
  • Observation: Cells detach or round up during incubation.

  • Solution: Reduce incubation time to 1 hour. Verify DMSO concentration is <0.5%.

References

  • Vertex Pharmaceuticals. (2007). Substituted Indazoles as Kinase Inhibitors. Patent WO2007062459. (Describes the synthesis and use of 6-ethynylindazole as an intermediate for Tie2/VEGFR2 inhibitors).

  • Forgacs, H. et al. (2025). Ethynyl and Propynyl Pyrene Inhibitors of Cytochrome P450. ResearchGate. (Discusses the mechanism of ethynyl groups as suicide substrates for CYP enzymes).

  • BroadPharm. (2022).[11] Protocol for Azide-Alkyne Click Chemistry.[3][11][12][13] (Standard protocols for CuAAC reaction conditions).

  • Li, H. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. (Validates the indazole scaffold for kinase targeting in cancer cells).

  • Speers, A.E.[11] & Cravatt, B.F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.[3][10][12][13] (Foundational text on using alkyne probes for ABPP).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 6-Ethynyl-1H-indazole

Executive Summary & Core Strategy The Challenge: Synthesizing 6-Ethynyl-1H-indazole is deceptively simple. The core challenge lies not in the bond formation itself, but in the chemoselectivity required to manage the acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Strategy

The Challenge: Synthesizing 6-Ethynyl-1H-indazole is deceptively simple. The core challenge lies not in the bond formation itself, but in the chemoselectivity required to manage the acidic N-H proton of the indazole ring (


).

The Failure Mode: Attempting a direct Sonogashira coupling on unprotected 6-bromo-1H-indazole often results in yields <30%. The free N-H proton coordinates to the Palladium (Pd) catalyst, poisoning the active cycle, or leads to competitive N-arylation. Furthermore, terminal alkynes are prone to oxidative homocoupling (Glaser coupling) if oxygen is not rigorously excluded.

The "Golden Route" (Recommended Workflow): To maximize yield (>75%), you must isolate the electronic factors. We recommend a Protection-Coupling-Deprotection (PCD) strategy.

  • Protection: Mask the N1-H with a Tetrahydropyranyl (THP) group.

  • Coupling: Perform Sonogashira coupling with Trimethylsilylacetylene (TMS-acetylene).

  • Deprotection: Global deprotection to release the target.

Optimized Synthetic Workflow

Phase 1: N-Protection (The Foundation)

Objective: Prevent catalyst poisoning and N-arylation. Substrate: 6-Bromo-1H-indazole.

  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTsOH) (cat.), DCM or THF.

  • Key Insight: Use DHP. Unlike Boc (which can be thermally unstable at Sonogashira temperatures >80°C) or SEM (hard to remove), THP is robust under basic coupling conditions and easily removed with mild acid.

Phase 2: The Sonogashira Coupling (The Engine)

Objective: Install the alkyne handle. Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-6-bromo-1H-indazole.

  • Reagents: TMS-acetylene (1.5 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), CuI (2 mol%), Et
    
    
    N (3 eq), DMF (anhydrous).
  • Conditions: 80°C, Sealed tube, Argon atmosphere.

  • Critical Control Point: Degassing. Oxygen is the enemy. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for 20 mins before adding the catalyst.

Phase 3: Global Deprotection (The Finish)

Objective: Remove TMS and THP groups. Substrate: TMS-protected intermediate.[1]

  • Method: One-pot acidic hydrolysis/desilylation is risky due to polymerization.

  • Recommended Step-wise:

    • Desilylation: K

      
      CO
      
      
      
      , MeOH, RT (1h).
    • THP Removal: HCl (4M in dioxane) or TFA/DCM, RT.

Visualized Workflows

Figure 1: The "Golden Route" Reaction Pathway

G Start 6-Bromo-1H-indazole (Starting Material) Step1 Step 1: Protection (DHP, pTsOH) Start->Step1 Inter1 N-THP-6-Bromo Intermediate Step1->Inter1 Yield >90% Step2 Step 2: Sonogashira (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Inter1->Step2 Inter2 TMS-Alkyne Intermediate Step2->Inter2 Yield >85% Step3 Step 3: Deprotection (1. K2CO3/MeOH, 2. HCl) Inter2->Step3 End 6-Ethynyl-1H-indazole (Target >75% Yield) Step3->End Yield >80%

Caption: Optimized 3-step synthesis maximizing chemoselectivity and yield.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Problem: Low Yield (<40%) Check1 Is the Starting Material N-Protected? Issue->Check1 Action1 STOP. Protect with THP. Direct coupling poisons Pd. Check1->Action1 No Check2 Is the Reaction Mixture Turning Black Immediately? Check1->Check2 Yes Action2 Pd Black Formation. O2 Leak or Bad Ligand. Action: Degas solvents rigorously. Check2->Action2 Yes Check3 Is Dimer (Glaser Product) Observed? Check2->Check3 No Action3 Too much O2 or CuI. Reduce CuI to 1 mol%. Add Ascorbic Acid (antioxidant). Check3->Action3 Yes Check4 Is Conversion Incomplete? Check3->Check4 No Action4 Switch Catalyst. Use Pd(dppf)Cl2. Increase Temp to 90°C. Check4->Action4 Yes

Caption: Diagnostic flowchart for isolating failure modes in Sonogashira coupling.

Troubleshooting & FAQs

Q1: My reaction turns black immediately upon heating. What happened?

Diagnosis: "Pd Black" precipitation.[1][2][3] The active Pd(0) species aggregated into inactive metal particles before entering the catalytic cycle.[3] Root Cause:

  • Oxygen: Dissolved O

    
     oxidized the phosphine ligands.
    
  • Solvent Purity: Traces of water or peroxides in THF/DMF. Fix:

  • Degassing: Do not just bubble N

    
    . Use Freeze-Pump-Thaw  (3 cycles).
    
  • Ligand Boost: Add 10 mol% extra PPh

    
     to stabilize the Pd species.
    
Q2: I see a major spot on TLC that isn't product or starting material.

Diagnosis: Glaser Homocoupling (Dimerization of the alkyne). Mechanism: 2 R-C≡C-H


 R-C≡C-C≡C-R.
Fix: 
  • This reaction is O

    
     driven. Re-check your inert atmosphere.[3]
    
  • Add the alkyne slowly: Use a syringe pump to add the TMS-acetylene over 1 hour. This keeps its concentration low relative to the aryl halide, favoring the cross-coupling over the homocoupling.

Q3: Can I skip the protection step?

Technical Answer: Yes, but expect yields to drop to 20-30%. Why? The indazole N-H (


 14) is deprotonated by Et

N (

of conjugate acid

10.7) in equilibrium, especially at 80°C. The resulting indazolyl anion is a good ligand for Pd, occupying coordination sites needed for the alkyne, effectively shutting down the catalytic cycle.
Q4: Which catalyst is best for 6-bromoindazole?

Standard: Pd(PPh3)2Cl2 is the workhorse and sufficient for 90% of cases. High-Performance: If conversion stalls, switch to Pd(dppf)Cl2. The bidentate dppf ligand has a wider bite angle, accelerating the reductive elimination step, which is often the bottleneck for electron-rich heterocycles.

Quantitative Data Summary

ParameterStandard Protocol (Unprotected)Optimized Protocol (Protected)
Yield (Step 2) 25 - 35%85 - 92%
Reaction Time 12 - 24 hrs4 - 6 hrs
Homocoupling High (>15%)Low (<5%)
Purification Difficult (Streaking)Easy (Clean separation)
Scaleability < 1g> 100g

References

  • Indazole Synthesis & Functionalization

    • Title: Methods for preparing indazole compounds.[4][5][6]

    • Source: World Intellectual Property Organiz
    • Relevance: Describes the N-protection strategies (THP) and reduction/coupling sequences for indazole cores.
    • URL
  • Sonogashira Optimization

    • Title: A Practical Guide to the Sonogashira Coupling Reaction.[7]

    • Source: BenchChem / General Liter
    • Relevance: Establishes the hierarchy of reactivity (I > Br > Cl)
  • Kinase Inhibitor Synthesis (Analogous Chemistry)

    • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.[6]

    • Source: Semantic Scholar / J. Med. Chem.
    • Relevance: Validates the use of Pd(dppf)Cl2 for difficult indazole couplings.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Strategic Prevention of Homocoupling in Sonogashira Reactions with 6-Ethynyl-1H-indazole

Welcome to the technical support center for optimizing Sonogashira coupling reactions, with a specific focus on mitigating homocoupling side reactions when utilizing 6-Ethynyl-1H-indazole. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Sonogashira coupling reactions, with a specific focus on mitigating homocoupling side reactions when utilizing 6-Ethynyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions. Here, we delve into the mechanistic underpinnings of the Sonogashira reaction and the competing Glaser homocoupling, providing field-proven troubleshooting strategies and optimized protocols.

Introduction: The Challenge of Homocoupling

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] However, a prevalent and often frustrating side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a 1,3-diyne dimer.[1][4] This side reaction consumes the valuable alkyne starting material, reduces the yield of the desired product, and complicates purification.[4][5]

When working with electron-rich and potentially coordinating heterocyclic alkynes like 6-Ethynyl-1H-indazole, these challenges can be particularly pronounced. The indazole moiety itself can interact with the metal catalysts, and the N-H proton adds another layer of complexity. This guide provides a systematic approach to understanding and overcoming these hurdles.

Core Mechanisms: Sonogashira vs. Glaser Coupling

A clear understanding of the competing reaction pathways is essential for effective troubleshooting. The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][6]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. This is followed by transmetalation with a copper-acetylide intermediate and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[6]

  • The Copper Cycle: The copper(I) cocatalyst activates the terminal alkyne, increasing its acidity and facilitating the formation of a copper-acetylide species.[1] This intermediate is crucial for the transmetalation step in the palladium cycle.

The problematic Glaser homocoupling is an oxidative process primarily driven by the copper catalyst, especially in the presence of oxygen.[1][4][5] This reaction leads to the dimerization of the alkyne.

Visualizing the Competing Pathways

G cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->Pd_add Ar-X Pd_trans Transmetalation (Ar-Pd(II)-C≡CR)L₂ Pd_add->Pd_trans Cu-C≡CR Product Ar-C≡CR Pd_trans->Product Reductive Elimination Product->Pd0 Alkyne R-C≡CH Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Cu(I), Base Dimer R-C≡C-C≡C-R Cu_acetylide->Dimer O₂, Cu(I) Cu_acetylide_sonogashira Cu-C≡CR caption Figure 1. Competing Sonogashira and Glaser pathways. G start High Homocoupling Observed copper_free Switch to Copper-Free Protocol? start->copper_free implement_copper_free Implement Copper-Free Conditions (e.g., Pd(PPh₃)₄, amine base) copper_free->implement_copper_free Yes degas Improve Degassing Technique (Freeze-Pump-Thaw) copper_free->degas No re_evaluate Re-evaluate Results implement_copper_free->re_evaluate optimize_base Optimize Amine Base (e.g., TEA, DIPEA) degas->optimize_base lower_temp Lower Reaction Temperature optimize_base->lower_temp lower_temp->re_evaluate caption Figure 2. Decision tree for troubleshooting homocoupling.

Sources

Troubleshooting

Troubleshooting low conversion in 6-Ethynyl-1H-indazole cross-coupling reactions.

Welcome to the technical support center for troubleshooting Sonogashira cross-coupling reactions involving 6-Ethynyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Sonogashira cross-coupling reactions involving 6-Ethynyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these experiments, ensuring successful and efficient synthesis of your target molecules. The indazole moiety is a prevalent scaffold in medicinal chemistry, and its successful functionalization via cross-coupling is critical for the development of novel therapeutics.[1][2][3][4]

This resource provides in-depth, evidence-based solutions to common challenges, moving beyond simple procedural lists to explain the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with 6-Ethynyl-1H-indazole shows no product formation. Where should I start troubleshooting?

A1: A complete lack of product formation points to a fundamental issue with one or more core reaction components. Here’s a systematic checklist:

  • Catalyst Integrity: Palladium(0) catalysts, such as Pd(PPh₃)₄, are sensitive to air and moisture.[5] Ensure your catalyst is fresh or has been stored under an inert atmosphere. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, its in-situ reduction to the active Pd(0) species might be failing.[6]

  • Co-Catalyst Activity: Copper(I) salts, typically CuI, are susceptible to oxidation.[5] Use freshly purchased or properly stored CuI. The presence of oxidized copper species can hinder the catalytic cycle.[7]

  • Atmosphere Control: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition and oxidative homocoupling of the alkyne (Glaser coupling).[5][6][7] Ensure your reaction vessel and solvents have been thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an adequate amount of time.

  • Reagent Purity: Verify the purity of your 6-Ethynyl-1H-indazole and the coupling partner (aryl/vinyl halide). Impurities can act as catalyst poisons.

  • Indazole NH Reactivity: The acidic proton on the indazole nitrogen can potentially interfere with the reaction. While many Sonogashira reactions with N-H containing heterocycles proceed without protection, low reactivity might necessitate N-protection.

Q2: I'm observing a significant amount of a byproduct that appears to be the dimer of 6-Ethynyl-1H-indazole. What is happening and how can I prevent it?

A2: The byproduct you're observing is likely the result of Glaser-Hay coupling, a common side reaction in copper-mediated Sonogashira couplings.[6][7] This occurs when the terminal alkyne undergoes oxidative homocoupling.

Causality: The copper(I) co-catalyst, in the presence of an oxidant (like trace oxygen), facilitates the dimerization of the copper acetylide intermediate.[7]

Solutions:

  • Rigorous Inert Atmosphere: This is the most critical factor. Enhance your degassing procedure for solvents and ensure a positive pressure of an inert gas is maintained throughout the reaction.

  • Minimize Copper(I) Loading: Reduce the amount of CuI to the minimum effective concentration. While it accelerates the reaction, excess copper can promote homocoupling.

  • Slow Addition of Alkyne: Adding the 6-Ethynyl-1H-indazole solution slowly via a syringe pump can maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.[5]

  • Consider a "Copper-Free" Protocol: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective strategy.[6][7][8] These reactions often require a different ligand and base system.

Q3: My reaction is sluggish and gives low conversion even after extended reaction times. How can I improve the reaction rate and yield?

A3: Low conversion can stem from several factors related to reaction kinetics and catalyst activity.

Potential Causes & Solutions:

  • Insufficiently Active Catalyst System:

    • Ligand Choice: The standard triphenylphosphine (PPh₃) ligand may not be optimal. Electron-rich and bulky phosphine ligands can increase the rate of oxidative addition, which is often the rate-determining step.[9] Consider ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs).[9][10]

    • Palladium Precursor: Weakly coordinated palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ combined with a suitable ligand can generate a more active catalyst in situ.[9]

  • Inappropriate Base: The base plays a crucial role in deprotonating the terminal alkyne.[6]

    • Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but their basicity and steric hindrance matter.[6]

    • For challenging substrates, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ might be more effective, particularly in polar aprotic solvents.[11][12]

  • Suboptimal Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions, especially with less reactive coupling partners like aryl bromides or chlorides, often benefit from heating.[13] Monitor for thermal decomposition of your starting materials and products when increasing the temperature.

  • Solvent Effects: The solvent influences the solubility of reagents and the stability and activity of the catalytic species.[14]

    • Common solvents include THF, DMF, and toluene.[15]

    • DMF, being a polar aprotic solvent, can enhance reaction rates but may also lead to side reactions at higher temperatures.[14][15] A solvent screen is often a worthwhile optimization step.

II. Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and resolving specific experimental issues.

Issue 1: Catalyst Decomposition (Formation of Palladium Black)
  • Symptom: The reaction mixture turns from a clear, colored solution to a black suspension.

  • Causality: "Palladium black" is finely divided, catalytically inactive palladium metal that has precipitated out of the solution. This is often caused by the decomposition of the Pd(0) species, which can be triggered by oxygen, impurities, or high temperatures.

  • Troubleshooting Protocol:

    • Enhance Degassing: Ensure all solvents and the reaction headspace are rigorously deoxygenated.

    • Purify Reagents: Filter the amine base through a short plug of alumina to remove potential impurities.[16] Recrystallize the 6-Ethynyl-1H-indazole if its purity is questionable.

    • Ligand Stabilization: Increase the ligand-to-palladium ratio. An excess of the phosphine ligand can help stabilize the Pd(0) center and prevent aggregation.

    • Temperature Control: If heating, ensure the temperature is not excessively high, as this can accelerate catalyst decomposition.

Issue 2: Difficulty with N-H Indazole Reactivity and Potential for N-Arylation
  • Symptom: Low yields and the potential formation of N-arylated indazole side products.

  • Causality: The N-H proton of the indazole is acidic and can be deprotonated by the base. The resulting indazolide anion can potentially compete with the desired cross-coupling pathway. While C-H functionalization is generally favored in this context, side reactions can occur.

  • Workflow for N-H Indazole Issues:

    Caption: Decision workflow for troubleshooting N-H indazole reactivity.

  • Experimental Protocol: N-Boc Protection of 6-Ethynyl-1H-indazole

    • Dissolve 6-Ethynyl-1H-indazole (1 equivalent) in a suitable solvent like THF or Dichloromethane.

    • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate under reduced pressure.

    • Purify the N-Boc protected product by column chromatography. This protected intermediate can then be used in the Sonogashira coupling.[17][18]

Issue 3: Inconsistent Results and Poor Reproducibility
  • Symptom: Reaction yields vary significantly between batches even under seemingly identical conditions.

  • Causality: Poor reproducibility often points to subtle, uncontrolled variables.

  • Systematic Checks for Reproducibility:

    • Reagent Quality: Use reagents from the same batch for a series of experiments. The quality of the amine base, in particular, can vary. Distilling the amine before use can be beneficial.[16]

    • Water Content: While not always strictly anhydrous, the water content in solvents can affect the reaction.[16] Using freshly opened anhydrous solvents is recommended.

    • Degassing Efficiency: Standardize the degassing procedure (e.g., time, vacuum level for freeze-pump-thaw) for every reaction.

    • Stirring Rate: In heterogeneous mixtures, the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.

III. Optimization Strategies: A Tabulated Guide

When initial attempts yield some product but require improvement, a systematic optimization is necessary.

Table 1: Screening of Key Reaction Parameters for 6-Ethynyl-1H-indazole Coupling
ParameterVariable 1Variable 2Variable 3Rationale & Key Considerations
Palladium Source Pd(PPh₃)₄PdCl₂(PPh₃)₂Pd₂(dba)₃ / LigandPd(0) sources are directly active; Pd(II) requires in-situ reduction. Pd₂(dba)₃ offers flexibility in ligand choice.[9]
Ligand PPh₃P(t-Bu)₃XPhosBulky, electron-rich ligands often accelerate the oxidative addition step and can stabilize the catalyst.[9]
Copper Source CuINone (Cu-free)-Eliminating copper prevents Glaser homocoupling but may require higher temperatures or more active catalysts.[6][8]
Base Triethylamine (TEA)Diisopropylamine (DIPA)K₂CO₃Amine bases act as both base and solvent in some cases. Inorganic bases are useful in polar aprotic solvents.[6][12]
Solvent THFDMFToluene/AmineSolvent polarity affects solubility and catalyst stability. DMF is a good solvent but can decompose at high temperatures.[14][15]
Temperature Room Temp60 °C100 °CHigher temperatures can overcome activation barriers for less reactive halides (e.g., aryl bromides) but may increase side reactions.[13][19]

IV. Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. Below is a simplified representation of the Sonogashira catalytic cycle.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_Aryl Aryl-Pd(II)-X(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Aryl-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkyne Transmetalation (from Copper Cycle) Pd_Alkyne->Pd0 Reductive Elimination Product Product (Ar-C≡C-R) Pd_Alkyne->Product Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide Deprotonation (Base, CuI) Cu_Acetylide->Pd_Aryl Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

This diagram illustrates the distinct roles of the palladium and copper catalysts. Issues can arise at any stage: slow oxidative addition, inefficient transmetalation, or premature catalyst decomposition.

V. References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.

  • Sonogashira Coupling - Chemistry LibreTexts.

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. [Link]

  • N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. - ResearchGate. [Link]

  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization - ACS Publications. [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - Beilstein Journals. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Ethynyl-1H-indazole Derivatives

Subject: Troubleshooting Column Chromatography for 6-Ethynyl-1H-indazole Scaffolds Department: Separation Science & Medicinal Chemistry Applications Ticket Priority: High (Stability/Purity Critical) Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Column Chromatography for 6-Ethynyl-1H-indazole Scaffolds Department: Separation Science & Medicinal Chemistry Applications Ticket Priority: High (Stability/Purity Critical)

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Why is this purification difficult? Purifying 6-ethynyl-1H-indazole derivatives presents a "perfect storm" of chromatographic challenges. You are dealing with a molecule that is simultaneously:

  • Amphoteric: The indazole core contains a pyridine-like nitrogen (

    
    , weakly basic) and a pyrrole-like nitrogen (
    
    
    
    -H,
    
    
    , H-bond donor). This leads to aggressive "tailing" on standard silica gel due to interactions with acidic silanols.[1]
  • Reactive: The C-6 ethynyl group (terminal alkyne) is susceptible to oxidative dimerization (Glaser coupling) or hydration if metal catalysts (Cu/Pd) from the synthesis are not fully removed prior to purification.

  • Solubility Limited: The planar, rigid indazole core often leads to poor solubility in non-polar solvents, making standard "wet loading" difficult.

This guide provides a self-validating workflow to overcome these specific failure modes.

Pre-Chromatography Workup (The Critical Step)

Issue: "My product decomposes on the column" or "I see a new spot at the baseline." Diagnosis: Residual Copper/Palladium from the Sonogashira coupling is catalyzing degradation on the high-surface-area silica.

Protocol: Metal Scavenging Wash Before attempting column chromatography, you must strip metal ions. Silica gel concentrates metals, turning your column into a reactor.

  • Dissolve the crude reaction mixture in EtOAc or DCM.

  • Wash 1: Saturated aqueous

    
     (removes bulk Cu).
    
  • Wash 2 (Crucial): 5% Disodium EDTA (aq) or 10% aqueous L-Cysteine. This chelates trace Cu species that survive ammonium washes.

  • Dry over

    
     and filter.
    

Stationary Phase Strategy: Solving the "Streak"

Issue: "The product elutes from fraction 10 to fraction 100" (Tailing). Mechanism: The acidic silanols (


) on the silica surface hydrogen bond with the 

-H of the indazole and protonate the

.
The Solution: Silica Deactivation (The TEA Method)

You must neutralize the silica surface before the compound touches it.

Step-by-Step Deactivation Protocol:

  • Select Solvent: Choose your mobile phase (e.g., Hexane/EtOAc 1:1).

  • Add Modifier: Add 1% Triethylamine (TEA) to the solvent mixture.

  • Slurry Pack: Pour the silica slurry (with TEA) into the column.

  • Flush: Run 2 column volumes (CV) of the TEA-containing solvent through the column.

  • Equilibrate: Switch to your running solvent (which can contain 0.5% TEA, or just be neutral if the column is fully deactivated).

Expert Tip: If TEA is incompatible with your downstream steps, use DCM/MeOH/


  (90:10:1) as the eluent.[2] The ammonia is volatile and easier to remove than TEA.

Solvent Systems & Loading Techniques

Data Table: Recommended Solvent Systems

SystemCompositionApplicationPros/Cons
A Hexane / EtOAc (+ 1% TEA)Standard lipophilic derivativesPro: Good separation of non-polar impurities. Con: Indazoles often insoluble.
B DCM / MeOH (95:5 to 90:10)Polar/Amide derivativesPro: High solubility; breaks H-bonds. Con: Silica dissolves slightly in high MeOH; requires evaporation.
C Toluene / AcetoneClosely eluting isomersPro: Orthogonal selectivity to EtOAc systems. Con: Toluene is hard to remove (high BP).
The "Dry Load" Technique (Mandatory for Indazoles)

Because 6-ethynyl-1H-indazoles have poor solubility in Hexane/EtOAc, "wet loading" (dissolving in minimal solvent and applying) often leads to precipitation at the top of the column, causing severe streaking.

Protocol:

  • Dissolve crude material in minimal DCM or MeOH.

  • Add silica gel (ratio: 1g crude to 2g silica) or Celite 545.

  • Evaporate to dryness on a rotary evaporator (water bath < 40°C to protect alkyne).

  • Pour the free-flowing powder onto the top of your pre-packed column.

  • Add a layer of sand to protect the bed.

Visualizing the Workflow (Decision Logic)

The following diagram illustrates the decision process for selecting the correct purification path based on your specific derivative's properties.

IndazolePurification Start Crude 6-Ethynyl-1H-indazole MetalCheck Was Cu/Pd used? Start->MetalCheck SolubilityCheck Check Solubility in Hex/EtOAc Soluble Soluble SolubilityCheck->Soluble High Solubility Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble Poor Solubility TailingCheck Is Tailing Expected? (Free NH present?) Soluble->TailingCheck MethodB Method B: Dry Load (Celite) DCM/MeOH Gradient Insoluble->MethodB MetalCheck->SolubilityCheck No / Already Done Scavenge REQUIRED: EDTA/Cysteine Wash MetalCheck->Scavenge Yes Scavenge->SolubilityCheck MethodA Method A: Wet Load Hex/EtOAc + 1% TEA TailingCheck->MethodA Yes (Standard) Final Pure Fraction Collection (Evaporate < 40°C) MethodA->Final MethodB->Final

Caption: Decision Logic for Indazole Purification. Blue nodes indicate decision points; Red nodes indicate critical interventions.

Troubleshooting FAQ

Q: I used TEA, but my compound is still streaking. Why? A: You likely did not use enough TEA during the packing phase. The silica column acts as a buffer. If you only add TEA to the running solvent, the first few inches of the column strip the TEA, leaving the rest active. Correction: Pre-wash the column with 2-3 column volumes of 1% TEA/Hexane before loading your sample.

Q: My ethynyl group disappeared after the column! (NMR shows no alkyne proton). A: This is likely "On-Column Hydration." Acidic silica + residual water can hydrate the alkyne to a ketone (Markovnikov hydration). Correction: Use anhydrous solvents and ensure the silica is neutralized (TEA). Alternatively, switch to Neutral Alumina (Activity Grade III) , which is far less acidic than silica.

Q: Can I use Reverse Phase (C18) for this? A: Yes, and it is often superior for polar indazoles. Protocol: Use a water/acetonitrile gradient with 0.1% Formic Acid or 10mM Ammonium Bicarbonate (basic pH). Note: At acidic pH (Formic acid), the pyridine-nitrogen is protonated, which might reduce retention but improve solubility.

References

  • Synthesis & Stability of Indazoles

    • Title: Synthesis of 1H-indazole deriv
    • Source: ResearchG
    • Context: Describes the general synthetic routes (Sonogashira) and stability profiles of the indazole core.
    • URL:3[4]

  • Chromatographic Tailing & TEA

    • Title: LC Technical Tip: Str
    • Source: Phenomenex.[5]

    • Context: Authoritative guide on using Triethylamine (TEA) to suppress silanol activity for basic heterocycles.[1]

    • URL:6

  • Flash Chromatography of Acid-Sensitive Compounds

    • Title: Tips for Flash Column Chrom
    • Source: University of Rochester, Dept. of Chemistry.
    • Context: Detailed protocol for deactivating silica gel using TEA and handling sensitive compounds.
    • URL:2

  • Sonogashira Coupling & Metal Removal

    • Title: Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles.[7]

    • Source: ResearchGate.[8]

    • Context: Highlights the use of Copper/Palladium in synthesizing ethynyl indazoles, necessitating the metal scavenging steps described in Section 2.
    • URL:7[4]

Sources

Troubleshooting

Optimization of reaction conditions for 6-Ethynyl-1H-indazole in click chemistry.

Subject: Reaction Condition Optimization for 6-Ethynyl-1H-indazole in CuAAC Click Chemistry Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: January 30, 2026 Executive Summary 6-Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reaction Condition Optimization for 6-Ethynyl-1H-indazole in CuAAC Click Chemistry

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: January 30, 2026

Executive Summary

6-Ethynyl-1H-indazole presents a unique "dual-threat" challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike simple aliphatic alkynes, this substrate combines poor aqueous solubility with a coordinating nitrogen heterocycle . The indazole core (specifically the N2 nitrogen) acts as a competitive ligand, sequestering Cu(I) ions and effectively "poisoning" the catalyst. Furthermore, the terminal alkyne is prone to oxidative homocoupling (Glaser coupling) if oxygen is not strictly excluded.

This guide moves beyond standard protocols to address the specific kinetic and thermodynamic bottlenecks of this scaffold.

Module 1: Solvent Systems & Reaction Setup

The Core Challenge: Indazoles are sparingly soluble in the standard tBuOH:H2O click mixtures. Incomplete solvation leads to heterogeneous reaction mixtures, trapping the catalyst in solid-phase aggregates.

Optimized Solvent Matrix

Do not rely on a single solvent system. Select based on your azide coupling partner:

Azide Partner TypeRecommended Solvent SystemRationale
Small Organic Azides DMSO (Pure) or DMF Ensures full solubility of the indazole; prevents precipitation of the triazole product.
Biomolecules (Proteins/DNA) DMSO (20-50%) / Buffer (pH 7.4) High DMSO content is required to keep the indazole in solution. Standard 5% DMSO will likely fail.
Lipophilic Azides THF / Water (4:1) THF solubilizes the indazole better than tBuOH. Water is strictly required to solubilize the sodium ascorbate.
Protocol 1.0: The "Indazole-Specific" Setup

Standard click protocols often fail here due to catalyst sequestration. This protocol uses a pre-complexed catalyst strategy.

  • Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 mins. Critical to prevent Glaser coupling.

  • Ligand Pre-Complexation (The "Secret Sauce"):

    • Mix CuSO₄ and the Ligand (THPTA or TBTA) in a separate vial before adding to the reaction.

    • Ratio: 1:2 (Cu:Ligand).[1][2]

    • Why? This forms a thermodynamically stable complex that resists sequestration by the indazole nitrogens.

  • Order of Addition:

    • Solvent[3][4][5][6][7]

    • 6-Ethynyl-1H-indazole (Alkyne)

    • Azide[1][2][4][7][8]

    • Cu-Ligand Complex

    • Sodium Ascorbate (Start reaction)[1][9]

Module 2: Catalyst & Ligand Selection

The Science of Failure: In the absence of a strong accelerating ligand, the indazole N2 nitrogen coordinates to Cu(I), forming a non-catalytic species. You must use a ligand that binds Copper tighter than the indazole does, but looser than the alkyne transition state requires.

Ligand Performance Table
LigandSuitability for IndazoleNotes
None (Ligand-free) CRITICAL FAILURE Reaction will stall. Cu coordinates to indazole. High risk of oxidation.
TBTA High Best for organic solvents (DMSO/THF). Protects Cu(I) from oxidation.[9][10]
THPTA High (Bioconjugation) Water-soluble.[1] Prevents protein precipitation. Use for aqueous mixtures.[1][2][5][6]
BTTES Medium Good for delicate biologicals, but TBTA drives the indazole reaction faster.
Visual Workflow: Reaction Pathway & Failure Modes

IndazoleClickWorkflow Start 6-Ethynyl-1H-indazole (Substrate) CuFree Free Cu(I) (Unstabilized) Start->CuFree + Cu(I) only CuLigand Cu(I)-TBTA Complex (Active Catalyst) Start->CuLigand + Cu-TBTA IndazoleTrap Indazole-Cu Trap (Catalyst Poisoning) CuFree->IndazoleTrap N-Coordination Glaser Glaser Coupling (By-product) CuFree->Glaser + O2 (Air) TransitionState Metallacycle Intermediate CuLigand->TransitionState Alkyne Activation Product 1,2,3-Triazole Product IndazoleTrap->Product Very Slow/Stalled TransitionState->Product Fast Conversion

Figure 1: Mechanistic pathway showing how ligand-free conditions lead to "Catalyst Poisoning" (Red path) vs. the optimized Ligand-Accelerated path (Green path).

Module 3: Troubleshooting (FAQ)

Q1: The reaction turns green/blue and yields are low. What happened?

Diagnosis: Glaser Coupling (Oxidative Homocoupling). The blue/green color indicates Cu(II) formation, driven by oxygen. The alkyne has likely dimerized (di-yne formation) rather than clicking with the azide. The Fix:

  • Immediate: Add more Sodium Ascorbate (5-10 eq) to reduce Cu(II) back to Cu(I).

  • Prevention: You must degas solvents. If working on a small scale, use a glovebox or keep the headspace purged with Argon.

  • Reference: Oxidative dimerization is the primary competitor in aerobic CuAAC [1, 2].

Q2: My LCMS shows a mass of [M+H] + 63. What is this?

Diagnosis: Copper-Indazole Adduct. The copper is still chelated to your indazole product. This is common with nitrogen heterocycles. The Fix:

  • Wash: Perform an EDTA wash during workup.

  • Scavenge: Stir the crude mixture with CupriSorb™ or QuadraPure™ TU resin for 30 minutes before filtration.

Q3: The reaction stalls at 50% conversion despite adding more Copper.

Diagnosis: The "Indazole Effect" (Coordination Inhibition). Adding more copper without ligand just creates more inactive Cu-Indazole complexes. The Fix:

  • Increase Ligand Ratio: Do not just add Cu. Add TBTA or THPTA to the mixture.

  • Heat: Indazoles are thermally stable. Heat the reaction to 40-50°C . This destabilizes the weak N-Cu coordination bond while maintaining the catalytic cycle.

Q4: The starting material is precipitating out of the buffer.

Diagnosis: Solubility Limit Reached. 6-Ethynyl-1H-indazole is highly hydrophobic. The Fix:

  • Switch to DMSO/Water (9:1) .

  • If you cannot use high DMSO (e.g., live cells), use beta-cyclodextrin or improve solubility by pre-dissolving the indazole in a small volume of DMF before rapid dilution into the buffer.

Module 4: Post-Reaction Optimization (Workup)

Removing copper from indazole-triazoles is difficult because the product itself acts as a ligand.

Protocol 4.1: The Chelation Wash

  • Dilute reaction mixture with EtOAc or DCM.

  • Wash 2x with 0.1 M EDTA (pH 7) . Standard brine/water washes will NOT remove the copper.

  • Wash 1x with Sat. NH₄Cl (removes residual copper-amine complexes).

  • Dry over Na₂SO₄.

Visual Logic Tree: Troubleshooting Guide

Troubleshooting Problem Reaction Issue Identified Issue1 Low Conversion (<50%) Problem->Issue1 Issue2 Blue/Green Color Problem->Issue2 Issue3 Precipitate Formed Problem->Issue3 Sol1 Check Ligand Ratio. Must be > 2:1 (Ligand:Cu) Issue1->Sol1 Sol2 Glaser Coupling Detected. Add Na-Ascorbate immediately. Issue2->Sol2 Sol3 Indazole insoluble. Increase DMSO % Issue3->Sol3 Sol1b Heat to 45°C Sol1->Sol1b Sol2b Degas future solvents Sol2->Sol2b

Figure 2: Rapid diagnostic logic for common experimental failures.

References

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Source: Organic Chemistry Portal. URL:[Link] Relevance: Foundational mechanics of Cu(I) instability and the necessity of ligands.

  • Preventing Alkyne–Alkyne (Glaser) Coupling. Source: Journal of the American Chemical Society (via NIH). URL:[Link] Relevance: Defines the mechanism of oxidative homocoupling and strategies (degassing/temperature) to prevent it.

  • Tailored Ligand Acceleration of the CuAAC Reaction. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Explains the "Chelation Trap" where nitrogen heterocycles inhibit the reaction and why TBTA/THPTA are required to overcome it.

Sources

Optimization

Avoiding byproduct formation during the synthesis of 1H-indazoles.

Welcome to the Technical Support Center for 1H-Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and a mec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1H-Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and a mechanistic understanding of byproduct formation in the synthesis of 1H-indazoles. Our goal is to empower you to optimize your reactions, maximize yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should be aware of during 1H-indazole synthesis?

A1: The most frequently encountered byproducts include the undesired 2H-indazole regioisomer, unreacted starting materials or intermediates such as hydrazones, dimeric impurities, and indazolones.[1][2] The prevalence of these byproducts is highly dependent on the chosen synthetic route and the specific reaction conditions employed.

Q2: How can I confidently distinguish between the desired 1H-indazole and the isomeric 2H-indazole byproduct?

A2: Spectroscopic methods are the most reliable tools for this purpose.

  • ¹H NMR: The chemical shift of the proton at the C3 position is a key diagnostic marker. In 2H-indazoles, this proton is typically shifted downfield compared to the corresponding 1H-isomer.[2]

  • ¹³C NMR: The chemical shifts of the ring carbons, particularly C3 and C7a, are distinct for each isomer, providing a clear method for structural assignment.[3]

  • ¹⁵N NMR: If available, ¹⁵N NMR shows a significant difference in the chemical shifts of the two nitrogen atoms for each isomer.[3] Chromatographic techniques like HPLC can also often separate the two isomers, and their distinct UV-Vis spectra can further aid in identification.[2]

Q3: What is the general strategy to improve regioselectivity and favor the formation of the 1H-indazole isomer?

A3: Controlling regioselectivity is a central challenge in indazole synthesis. The 1H-indazole is generally the thermodynamically more stable tautomer.[4] Key strategies to enhance its formation include:

  • Careful selection of the base and solvent system: For N-alkylation reactions, strong, non-nucleophilic bases in aprotic solvents often favor the formation of the 1H-isomer. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.[1][5]

  • Controlling Reaction Temperature: Elevated temperatures can sometimes lead to the formation of undesired byproducts or isomerization.[6]

  • Leveraging Steric and Electronic Effects: The substituents on your starting materials can have a profound impact on regioselectivity.

Q4: Can high temperatures negatively impact my 1H-indazole synthesis?

A4: Yes, elevated temperatures can be detrimental. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as the formation of hydrazones and dimeric impurities.[7] In some cases, prolonged heating can also lead to the isomerization of the desired product. It is crucial to find the optimal temperature that balances reaction completion with the minimization of byproduct formation.

Troubleshooting Guide: From Byproduct Identification to Mitigation

This section provides a systematic approach to identifying and addressing common issues encountered during 1H-indazole synthesis.

Problem 1: Formation of the 2H-Indazole Isomer

The formation of the 2H-indazole isomer is the most common regioselectivity issue, leading to challenging purification and reduced yields of the desired 1H-product.

The formation of the 2H-indazole is often a result of kinetic control favoring the N-2 position, which can be more nucleophilic in some cases, or specific reaction mechanisms that inherently lead to this isomer.

Jacobson_Workflow A N-Acetyl-o-toluidine in HCl/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir at 0-5 °C C->D E Warm to RT and stir D->E F Basify with NaOH E->F G Precipitate and filter F->G H Purify (Recrystallization) G->H I Pure 1H-Indazole H->I

Caption: Workflow for the Jacobson Synthesis of 1H-Indazole.

Materials:

  • N-Acetyl-o-toluidine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Water (H₂O)

  • Ice

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Prepare a solution of N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath. [5]3. Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cooled N-acetyl-o-toluidine solution with vigorous stirring, ensuring the temperature remains below 5 °C. [5]5. After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Slowly warm the reaction mixture to room temperature and stir for several hours or overnight.

  • Make the mixture alkaline by the addition of a sodium hydroxide solution.

  • The precipitated crude 1H-indazole is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol). [5]

Protocol 2: Regioselective Cadogan-Sundberg Synthesis of 1H-Indazoles

This method involves the reductive cyclization of o-nitrostyrenes and can be optimized for the synthesis of 1H-indazoles.

Materials:

  • Substituted o-nitrostyrene

  • Triethyl phosphite

  • Toluene (or other high-boiling, inert solvent)

Procedure:

  • Dissolve the substituted o-nitrostyrene derivative in a high-boiling solvent such as toluene.

  • Add triethyl phosphite to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC. [5]4. After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess triethyl phosphite under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield the desired 1H-indazole. [5]

Mechanistic Insights into Byproduct Formation

A deep understanding of the reaction mechanisms is crucial for troubleshooting and preventing byproduct formation.

Byproduct_Formation cluster_main Desired Pathway cluster_side1 Isomerization cluster_side2 Side Reactions A Starting Materials B Intermediate A->B E Hydrazone A->E Incomplete Cyclization C 1H-Indazole B->C D 2H-Indazole B->D Kinetic Control F Dimer B->F Intermolecular Reaction

Caption: General pathways for desired product and byproduct formation.

The formation of the 2H-indazole isomer is often a kinetically favored process, while the 1H-indazole is the thermodynamically favored product. By carefully selecting reaction conditions that allow for thermodynamic equilibration, the yield of the desired 1H-isomer can be maximized.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. Available at: [Link]

  • Effect of temperature on the synthesis of indazoles a | Download Table - ResearchGate. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. Available at: [Link]

  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas* Department of - Semantic Scholar. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]

  • indazole - Organic Syntheses Procedure. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • (PDF) 13 C NMR of indazoles - ResearchGate. Available at: [Link]

  • Indazolone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Cadogan–Sundberg indole synthesis - Wikipedia. Available at: [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC. Available at: [Link]

Sources

Troubleshooting

Challenges and regioselectivity control in N-alkylation of 6-Ethynyl-1H-indazole.

Welcome to the technical support center for the N-alkylation of 6-ethynyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 6-ethynyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. The regioselective alkylation of the indazole core is a frequently encountered challenge, and this resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve your desired N1 or N2 substituted product with high selectivity.

Understanding the Core Challenge: N1 vs. N2 Regioselectivity

The N-alkylation of 6-ethynyl-1H-indazole, like other indazoles, presents a significant regioselectivity challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2.[1][2] The reaction typically yields a mixture of the N1-alkylated (1H) and N2-alkylated (2H) isomers, which can be difficult to separate and lead to lower yields of the desired product.[3][4] The ratio of these isomers is highly dependent on a variety of factors, including the choice of base, solvent, alkylating agent, and the electronic and steric properties of substituents on the indazole ring.[3][5]

The underlying reason for this challenge lies in the tautomeric nature of the indazole ring and the relative stability of the resulting anions and transition states. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[3][6] However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other.

Below is a diagram illustrating the tautomerism and the two possible products of N-alkylation.

N_Alkylation_Indazole cluster_start 6-Ethynyl-1H-indazole cluster_products N-Alkylation Products Start 6-Ethynyl-1H-indazole N1_Product N1-alkyl-6-ethynyl-1H-indazole Start->N1_Product N1 Alkylation N2_Product N2_Product Start->N2_Product N2 Alkylation

Caption: Tautomerism and N-alkylation pathways of 6-ethynyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 position?

A1: Achieving high N1 selectivity often involves conditions that favor thermodynamic control or create a specific coordination environment around the N1 position. A widely successful method is the use of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF).[3][4][7]

Causality: The Na+ cation from NaH is believed to form a tight ion pair with the indazole anion. In a solvent like THF, this tight ion pair can be further stabilized by chelation between the N2 nitrogen and an appropriate substituent at the C3 or C7 position, sterically hindering the approach of the alkylating agent to N2 and directing it to N1.[2][8] Even without a chelating group, the NaH/THF system has been shown to provide excellent N1 selectivity for a variety of indazoles.[3][4]

Q2: My target is the N2-alkylated isomer. What conditions should I use?

A2: For selective N2-alkylation, you can employ a few different strategies. One highly effective method is to use alkyl 2,2,2-trichloroacetimidates as the alkylating agent in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH).[6][9][10] This method has been reported to give exclusively the N2 isomer.[6]

Another common method is the Mitsunobu reaction. Using an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) often shows a preference for the N2 position.[2][3]

Causality: In the case of trichloroacetimidates, quantum mechanical studies suggest that the reaction proceeds through a lower energy transition state for N2 attack on the protonated imidate.[6] The 1H-indazole tautomer is more stable, and direct alkylation at the N2 position of this tautomer is kinetically favored under these acidic conditions.[6] For the Mitsunobu reaction, the bulky phosphonium intermediate that forms is thought to favor reaction at the less sterically hindered N2 position.[2]

Q3: How does the choice of base and solvent impact my reaction?

A3: The base and solvent combination is critical for controlling regioselectivity. Here's a summary of common observations:

Base/Solvent SystemPredominant IsomerRationale
NaH / THFN1Forms a tight ion pair, directing alkylation to N1.[3][4]
K2CO3 / DMFMixture, often poor selectivityA common, but often unselective, set of conditions.[1][11]
Cs2CO3 / DioxaneN1 (with C3-ester)The large Cs+ cation can chelate between N2 and a C3 carbonyl, directing alkylation to N1.[2][8]
NaHMDS / THF or DMSOSolvent-dependent selectivityThe nature of the ion pair (tight vs. solvent-separated) changes with the solvent, affecting the N1/N2 ratio.[3]

This table summarizes general trends, and the outcome can still be substrate-dependent.

Q4: I am having trouble separating the N1 and N2 isomers. Any suggestions?

A4: Separation of N1 and N2 isomers by column chromatography can be challenging due to their similar polarities. If you are struggling with separation, consider the following:

  • Optimize your chromatography: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Sometimes, adding a small amount of a modifier like triethylamine can improve separation.

  • Consider derivatization: If the isomers are inseparable, you could try to derivatize the mixture. For example, if one isomer has a more accessible functional group, a reaction on that group could change its polarity enough to allow for separation.

  • Re-evaluate your synthetic strategy: If separation is not feasible, it is often more efficient to find a more regioselective reaction condition, even if the yield is slightly lower, to avoid difficult purifications.

Q5: How can I confirm the identity of my N1 and N2 products?

A5: Unambiguous characterization is crucial. The most reliable method is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[3]

  • For the N1-isomer: Look for a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring.

  • For the N2-isomer: You will typically see a correlation between the protons of the N-alkyl group and the C3 carbon of the indazole ring.

Nuclear Overhauser Effect (NOE) experiments can also be helpful. For the N1-isomer, an NOE may be observed between the N-alkyl protons and the H7 proton.

Troubleshooting Guide

Here is a workflow to troubleshoot common issues in the N-alkylation of 6-ethynyl-1H-indazole.

Troubleshooting_Workflow Start Experiment Start Problem Identify the Problem Start->Problem Low_Yield Low Yield / No Reaction Problem->Low_Yield Issue Poor_Selectivity Poor Regioselectivity (N1/N2 Mixture) Problem->Poor_Selectivity Issue Decomposition Starting Material Decomposition Problem->Decomposition Issue Check_Reagents Verify reagent purity and activity (base, alkylating agent). Low_Yield->Check_Reagents Target_N1 Desired Product: N1 Isomer Poor_Selectivity->Target_N1 Target_N2 Desired Product: N2 Isomer Poor_Selectivity->Target_N2 Lower_Temp Run the reaction at a lower temperature. Decomposition->Lower_Temp Increase_Temp Increase reaction temperature or time. Check_Reagents->Increase_Temp Change_Base_Solvent Consider a stronger base or a different solvent. Increase_Temp->Change_Base_Solvent Use_NaH_THF Use NaH in THF. Target_N1->Use_NaH_THF Use_Reductive_Amination Consider a two-step reductive amination. Target_N1->Use_Reductive_Amination Use_Trichloroacetimidate Use alkyl 2,2,2-trichloroacetimidate with a strong acid. Target_N2->Use_Trichloroacetimidate Use_Mitsunobu Try Mitsunobu conditions. Target_N2->Use_Mitsunobu Inert_Atmosphere Ensure a strictly inert atmosphere (N2 or Ar). Lower_Temp->Inert_Atmosphere Degas_Solvents Use degassed solvents. Inert_Atmosphere->Degas_Solvents

Caption: Troubleshooting workflow for N-alkylation of 6-ethynyl-1H-indazole.

Experimental Protocols

Protocol 1: N1-Selective Alkylation using NaH/THF

This protocol is adapted from established procedures for high N1-selectivity.[3][4]

Materials:

  • 6-Ethynyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add 6-ethynyl-1H-indazole (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N2-Selective Alkylation using an Alkyl 2,2,2-Trichloroacetimidate

This protocol is based on the highly selective method developed by Pfizer chemists.[6]

Materials:

  • 6-Ethynyl-1H-indazole

  • Alkyl 2,2,2-trichloroacetimidate (prepared from the corresponding alcohol and trichloroacetonitrile)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or dioxane)

  • Trifluoromethanesulfonic acid (TfOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 6-ethynyl-1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv).

  • Add the anhydrous solvent.

  • Cool the mixture to 0 °C.

  • Add TfOH (0.1-0.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1843-1894. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Kumps, A., et al. (2010). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

  • O'Donovan, D. H., et al. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]

  • Wai, J. S., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(17), 3843-3853. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Yildirim, I., et al. (2015). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. [Link]

  • Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC. [Link]

  • Keeting, A. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Keeting, A. D., et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

Sources

Optimization

Addressing solubility issues of 6-Ethynyl-1H-indazole derivatives.

Technical Support Center: 6-Ethynyl-1H-indazole Solubility Guide Subject: Troubleshooting Solubility & Formulation for 6-Ethynyl-1H-indazole Derivatives Ticket ID: SOL-IND-006 Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Ethynyl-1H-indazole Solubility Guide

Subject: Troubleshooting Solubility & Formulation for 6-Ethynyl-1H-indazole Derivatives Ticket ID: SOL-IND-006 Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Executive Summary: The "Brick Dust" Challenge

Researchers working with 6-ethynyl-1H-indazole derivatives frequently encounter the "brick dust" phenomenon. The indazole core is inherently planar and rigid; the addition of an ethynyl group at the C6 position increases electron density and planarity, facilitating strong


-

stacking interactions in the crystal lattice. This results in high melting points and exceptionally low aqueous solubility, often

in neutral buffer.

This guide addresses the specific physicochemical hurdles of this scaffold, moving beyond generic advice to provide chemically grounded solutions for stock preparation, cellular assays, and in vivo formulation.

Troubleshooting Guide (Q&A Format)

Q1: "I cannot get the solid compound to dissolve in DMSO to reach my target 10 mM stock. It remains a suspension."

Diagnosis: While DMSO is the universal solvent, 6-ethynyl-1H-indazole derivatives can form tight crystal lattices that resist solvation.[1] Furthermore, absorbed atmospheric moisture in older DMSO bottles drastically reduces solvating power for this lipophilic scaffold.

The Fix:

  • Anhydrous DMSO is Non-Negotiable: Use fresh, anhydrous DMSO (stored over molecular sieves).[1] Even 0.5% water content can decrease solubility by 50%.[1]

  • Thermodynamic Assistance:

    • Heat: Warm the vial to 40°C in a water bath for 10 minutes. The ethynyl group is generally stable at this temperature.[1]

    • Sonication: Use a bath sonicator for 15 minutes. Crucial: Ensure the water level in the bath matches the liquid level in the vial to maximize energy transfer.

  • Alternative Solvent: If DMSO fails, try Dimethylformamide (DMF) . The amide dipole often disrupts indazole stacking better than sulfoxides.[1]

Q2: "My compound crashes out (precipitates) immediately when I add the DMSO stock to my cell culture media."

Diagnosis: This is "Solvent Shock."[1] You are introducing a highly hydrophobic molecule dissolved in a chaotropic solvent (DMSO) into a highly ordered aqueous environment.[1] The water molecules strip the DMSO shell faster than the compound can disperse, forcing it to aggregate.

The Fix: The "Step-Down" Dilution Protocol Do not pipette 100% DMSO stock directly into media. Use an intermediate dilution step.

  • Step 1: Prepare your 10 mM stock in DMSO.

  • Step 2: Prepare a 100x Intermediate in pure PEG-400 or Ethanol.

    • Example: Dilute 10 mM DMSO stock 1:10 into PEG-400.[1]

  • Step 3: Add this Intermediate to the media.[1] The polymer chains in PEG-400 provide a steric shield, preventing immediate aggregation during the transition to water.

Q3: "Will adjusting the pH help dissolve the compound?"

Diagnosis: Likely not for physiological assays.[1]

  • pKa 1 (~1.0): Protonation of the N2 nitrogen requires pH < 2.

  • pKa 2 (~14.0): Deprotonation of the N1 hydrogen requires pH > 12.

  • The Reality: Between pH 2 and 12, the molecule is neutral and at its lowest solubility. Acidifying buffers to pH 5 or 6 will have zero effect on solubility and will only harm your cells.[1]

Q4: "I need an in vivo formulation (IP/PO) for a mouse study. 5% DMSO/Water isn't working."

Diagnosis: Simple binary mixtures fail because the water content is too high. You need a "ternary" or "quaternary" system that utilizes cosolvency and surfactancy .

The Fix: Validated Vehicle Systems Use the formulations below, ranked by solubilizing power.

Formulation TypeComposition (v/v)MechanismSuitability
Standard 10% DMSO / 40% PEG-400 / 50% WaterCosolvency + Polymer shieldingIP / PO
Enhanced 5% DMSO / 5% Tween-80 / 90% SalineMicellar encapsulationIP (Low dose)
High-Load 10% DMSO / 30% HP-

-CD (20% w/v in water)
Inclusion complexationIV / IP / PO

Note: For the Cyclodextrin (HP-


-CD) formulation, dissolve the cyclodextrin in water first, then slowly add the DMSO stock while vortexing.

Visualizing the Solubility Workflow

The following decision tree outlines the logical path for optimizing solubility based on your specific application.

Solubility_Decision_Tree Start Start: 6-Ethynyl-1H-indazole Solid Stock Prepare Stock Solution (10-50 mM) Start->Stock SolventCheck Dissolves in DMSO? Stock->SolventCheck HeatSonic Action: Heat (40°C) + Sonicate Check Water Content SolventCheck->HeatSonic No SwitchSolvent Switch to DMF or DMA SolventCheck->SwitchSolvent Still No Application Select Application SolventCheck->Application Yes HeatSonic->SolventCheck CellAssay Cellular Assay (Aqueous Media) Application->CellAssay InVivo In Vivo Study (Animal Model) Application->InVivo PrecipCheck Precipitation on Dilution? CellAssay->PrecipCheck Formulation Select Vehicle System InVivo->Formulation DirectAdd Direct Addition OK (Keep DMSO < 0.5%) PrecipCheck->DirectAdd No StepDown Protocol: Intermediate Dilution (DMSO -> PEG400 -> Media) PrecipCheck->StepDown Yes Vehicle1 Standard: 10% DMSO / 40% PEG400 / 50% H2O Formulation->Vehicle1 Moderate Dose Vehicle2 Complex: 10% DMSO / 30% HP-beta-CD Formulation->Vehicle2 High Dose / IV

Figure 1: Decision tree for solubilizing hydrophobic indazole derivatives from stock preparation to final application.

Standard Operating Procedure: The "Crash-Free" Dilution

Objective: To introduce hydrophobic 6-ethynyl-1H-indazole derivatives into aqueous media without precipitation.

Materials:

  • Compound Stock (10 mM in anhydrous DMSO)

  • Intermediate Solvent: Sterile PEG-400 or Propylene Glycol[1]

  • Target Media: Cell culture media (pre-warmed to 37°C)

Protocol:

  • Calculate: Determine the required final concentration (e.g., 10

    
    ).
    
  • Prepare Intermediate:

    • Pipette 90

      
       of PEG-400 into a sterile tube.
      
    • Add 10

      
       of the 10 mM DMSO stock.
      
    • Vortex vigorously for 10 seconds. Result: 1 mM compound in 10% DMSO/90% PEG-400.

  • Final Dilution:

    • Add 10

      
       of the Intermediate solution to 990 
      
      
      
      of pre-warmed media.
    • Crucial: Add the compound into the vortexing media (dynamic addition), do not add static and then mix.

  • Result: Final concentration 10

    
    . Final solvent load: 0.01% DMSO, 0.09% PEG-400.[1] This is well below toxicity thresholds for most cell lines.[1]
    

References

  • Vertex AI Search. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed.[1][2] Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9221, 1H-Indazole. PubChem.[1][3] Available at: [Link]

  • Washington State University. (2026).[4] Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. WSU IACUC.[1] Available at: [Link]

  • Catalán, J., et al. (2025).[1] Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 6-Ethynyl-1H-indazole

Executive Summary & Core Strategy Scaling up the synthesis of 6-Ethynyl-1H-indazole (CAS: 136450-03-8) presents unique challenges compared to bench-scale preparation.[1] The primary difficulties lie in the regioselective...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Strategy

Scaling up the synthesis of 6-Ethynyl-1H-indazole (CAS: 136450-03-8) presents unique challenges compared to bench-scale preparation.[1] The primary difficulties lie in the regioselective protection of the indazole nitrogen, the thermodynamic management of the exothermic Sonogashira coupling, and the safe handling of the terminal alkyne, which is prone to polymerization and oxidative homocoupling (Glaser coupling).

This guide outlines a robust, self-validating 3-stage protocol designed for multigram to kilogram scale. The strategy relies on N1-protection to solubilize the intermediate and direct reactivity, followed by a palladium-catalyzed cross-coupling and a controlled deprotection sequence.[1]

The Scale-Up Workflow

G Start 6-Bromo-1H-indazole (Starting Material) Step1 Phase 1: N-Protection (THP/Boc) Start->Step1 Regiocontrol Step2 Phase 2: Sonogashira Coupling (Pd/Cu Catalysis) Step1->Step2 + TMS-Acetylene - O2 (Degas) Step3 Phase 3: Deprotection (TMS & N-Group Removal) Step2->Step3 Base/Acid Hydrolysis Product 6-Ethynyl-1H-indazole (Final Product) Step3->Product Crystallization

Figure 1: Strategic workflow for the synthesis of 6-Ethynyl-1H-indazole. The N-protection step is critical for solubility and preventing catalyst poisoning.[1]

Phase 1: N-Protection of 6-Bromoindazole[1]

Objective: Mask the acidic N-H proton to prevent catalyst poisoning during the coupling phase and improve solubility in organic solvents.

Recommended Protocol: THP Protection

While Boc protection is an alternative, the Tetrahydropyran (THP) group is often preferred for its stability under basic Sonogashira conditions and cost-effectiveness at scale.

Reagents:

  • 6-Bromo-1H-indazole (1.0 equiv)[1]

  • 3,4-Dihydro-2H-pyran (DHP) (1.5–2.0 equiv)[1]

  • p-Toluenesulfonic acid (PTSA) (0.05 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Q: Why is my reaction stalling with significant starting material remaining? A: This is typically due to trace moisture. The acid catalyst (PTSA) requires anhydrous conditions to effectively activate the DHP.

  • Troubleshooting: Ensure the solvent is dried (KF < 0.05%). If the reaction stalls, add a fresh portion of PTSA (0.01 equiv) and DHP (0.2 equiv).

Q: I see two spots on TLC after protection. Is this an impurity? A: Likely not. N1-protection is thermodynamically favored, but kinetic N2-protection can occur.[1]

  • Insight: The N1-THP isomer is generally the major product and more stable. The N2 isomer often converts to N1 upon heating or prolonged stirring. For the purpose of the subsequent Sonogashira coupling, a mixture is often acceptable as the protecting group is removed later, but purifying to the single N1-isomer ensures consistent kinetics.

Phase 2: The Sonogashira Coupling

Objective: Install the alkyne moiety using Trimethylsilylacetylene (TMS-acetylene).

Reagents:

  • N-THP-6-bromoindazole (1.0 equiv)[1]

  • TMS-acetylene (1.2–1.5 equiv)[1]

  • Catalyst: Pd(PPh3)2Cl2 (2–3 mol%)[1]

  • Co-catalyst: CuI (1–2 mol%)[1]

  • Base: Triethylamine (Et3N) or Diisopropylamine (DIPA)[1]

  • Solvent: DMF (preferred for scale) or THF.

Troubleshooting Guide

Q: The reaction mixture turned black immediately. Is the catalyst dead? A: A rapid color change to black indicates the precipitation of Palladium Black (Pd⁰ aggregates). This suggests the catalytic cycle is crashing out, often due to:

  • Oxygen Poisoning: The active Pd(0) species is sensitive to oxidation.

  • Lack of Ligand: Ensure your phosphine ligand ratio is sufficient.

  • Correction: You must rigorously degas solvents before adding the catalyst. Sparging with Argon for 30 minutes is mandatory for scale-up.[1] Do not rely on simple vacuum/backfill cycles for volumes >1L.[1]

Q: I am observing a major side product with double molecular weight. What is it? A: This is the Glaser Homocoupling product (TMS-C≡C-C≡C-TMS).[1]

  • Cause: Presence of Oxygen.[2] Copper catalyzes the dimerization of terminal alkynes in the presence of oxidants.

  • Fix: Re-evaluate your inert gas lines. Add the TMS-acetylene slowly as a solution to keep its instantaneous concentration lower relative to the aryl bromide.[1]

Q: The reaction is sluggish (low conversion after 24h). A: Aryl bromides are less reactive than iodides.

  • Optimization: Increase temperature to 60–80°C. If using THF, switch to DMF to allow for higher temperatures. Alternatively, switch the catalyst to Pd(dppf)Cl2 , which often shows higher turnover numbers for sterically hindered or electron-rich aryl bromides.

Phase 3: Deprotection & Isolation

Objective: Remove the TMS group and the THP protecting group to yield the free base.

Stepwise vs. One-Pot

For scale-up, a stepwise approach is safer to control exotherms and impurity profiles.[1]

  • TMS Removal: K2CO3 in Methanol/THF (Room Temp).

  • THP Removal: Aqueous HCl (or TFA) in Methanol (Reflux).

Q: My final product is colored (brown/yellow) instead of off-white. A: This is likely residual Palladium or polymerized alkyne oligomers.[1]

  • Purification Protocol:

    • Scavenging: Treat the crude organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or charcoal) before crystallization.

    • Crystallization: 6-Ethynyl-1H-indazole crystallizes well from Ethyl Acetate/Heptane or Ethanol/Water .[1] Avoid column chromatography on large scale; it is costly and inefficient.

Q: Is the terminal alkyne stable during the acid deprotection of THP? A: Generally, yes, but prolonged exposure to strong hot acid can cause hydration of the alkyne to a ketone.

  • Control: Monitor the reaction by HPLC. Quench immediately upon consumption of the starting material. Do not let it "cook" overnight.

Safety & Compliance Data

ParameterHazardMitigation Strategy
TMS-Acetylene Flammable; VolatileUse chilled condensers; vent to scrubber.
6-Ethynylindazole Potential high-energy compoundDo not distill to dryness.[1] Test for shock sensitivity (DSC) before kilogram scale.
Palladium/Copper Heavy Metal ToxicityMust be removed to <10 ppm (ICH Q3D guidelines) using scavengers.

References

  • Synthesis of Indazole Intermediates

    • Patent: "Alkynylpyrimidines, preparation and uses thereof."[3] EP 2 022 785 A1 (2009). Describes Intermediate 50: Preparation of 6-ethynyl-1H-indazole via the Sonogashira route.

  • THP Protection Methodology

    • Journal: Sun, J. H., et al. "Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole."[1][4] J. Org. Chem. 1997, 62, 5627-5629.[1] Establishes the robustness of THP protection for indazoles.

  • Sonogashira Coupling on Scale

    • Review: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev. 2007, 107, 874–922. Provides mechanisms for Pd/Cu cycles and troubleshooting Glaser coupling.
  • General Indazole Reactivity

    • Article: "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Int. J. Mol.[5] Sci. 2023, 24, 8686.[5] Illustrates the stability and handling of substituted indazoles.

Sources

Optimization

Technical Support Center: Refining Purification Methods for a Library of 6-Ethynyl-1H-indazole Analogs

Welcome to the technical support center for the purification of 6-Ethynyl-1H-indazole analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Ethynyl-1H-indazole analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important class of heterocyclic compounds. The indazole core is a privileged scaffold in medicinal chemistry, and the introduction of the 6-ethynyl group, often via Sonogashira coupling, presents unique purification challenges.[1][2] This resource aims to provide practical, field-proven insights to streamline your purification workflows and ensure the high purity of your compound library.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification strategy for crude 6-Ethynyl-1H-indazole analogs?

A1: The most common initial purification method is flash column chromatography on silica gel.[3] This technique is well-suited for separating the desired product from common impurities generated during synthesis, such as unreacted starting materials, palladium catalysts, and coupling byproducts. A typical starting point for solvent selection is a hexane/ethyl acetate gradient.[3]

Q2: My 6-Ethynyl-1H-indazole analog is showing significant tailing or streaking on the silica gel column. What is the cause and how can I fix it?

A2: Tailing is a common issue when purifying nitrogen-containing heterocycles like indazoles on acidic silica gel.[4] The basic nitrogen atoms in the indazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), should be added to the mobile phase.[3] This additive neutralizes the acidic sites on the silica, minimizing unwanted interactions.[4]

Q3: I'm concerned about the stability of the terminal ethynyl group on silica gel, especially with a basic additive like triethylamine. Is this a valid concern?

A3: This is a valid consideration. While terminal alkynes are generally stable, strong bases can potentially cause side reactions. However, the concentration of triethylamine used in flash chromatography is typically low (0.1-1%) and serves primarily to neutralize the silica surface rather than create a strongly basic environment in the bulk solvent. Studies have shown that terminal alkynes can interact with triethylamine through hydrogen bonding, but this does not typically lead to degradation under standard chromatographic conditions.[5] It is always good practice to monitor for any potential degradation by TLC analysis of the collected fractions.

Q4: My compound is highly polar and either streaks badly on silica or runs at the solvent front in reversed-phase HPLC. What are my options?

A4: For highly polar 6-Ethynyl-1H-indazole analogs, traditional purification methods can be challenging. Here are two effective alternatives:

  • Amino-Propylated Silica Gel: This modified stationary phase has a less acidic surface than standard silica gel, which can significantly improve the peak shape of basic compounds without the need for a basic modifier in the eluent.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[6][7][8][9][10] It utilizes a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[9]

Q5: What are some common solvent systems for recrystallizing 6-Ethynyl-1H-indazole analogs?

A5: Recrystallization is a powerful final purification step. The choice of solvent will depend on the specific substituents on your indazole analog. A good starting point is to screen binary solvent systems. Common choices include:

  • Isopropanol/water[11]

  • Ethanol/water

  • Ethyl acetate/hexanes

  • Dichloromethane/hexanes

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of your 6-Ethynyl-1H-indazole library.

Guide 1: Flash Chromatography Purification

Issue: Poor separation of the product from a close-running impurity.

G start Poor Separation in Flash Chromatography step1 Optimize Solvent System on TLC start->step1 step2 Try a Different Solvent System (e.g., Dichloromethane/Methanol) step1->step2 If still poor separation step3 Reduce Column Loading step1->step3 If separation is marginal step5 Consider Alternative Stationary Phase (e.g., Amino-propylated Silica) step2->step5 If still co-eluting step4 Use a Longer Column or Finer Silica Gel step3->step4 If loading is already low end Improved Separation step4->end step5->end

Caption: Decision workflow for improving flash chromatography separation.

Detailed Steps:

  • Re-optimize the Solvent System: The initial solvent system chosen from a single TLC plate may not be optimal. Run several TLCs with varying ratios of your chosen solvents (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find a system that provides the best separation (a ΔRf of at least 0.2 is ideal).

  • Change the Solvent System: If adjusting the solvent ratio doesn't work, switch to a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

  • Reduce Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.[12] For difficult separations, a lower loading of 1-2% is recommended.

  • Increase Resolution with Column Parameters: Use a longer column or silica gel with a smaller particle size (e.g., 40-63 µm) to increase the number of theoretical plates and improve separation.

  • Switch to an Alternative Stationary Phase: If your compounds are particularly polar or basic, an amino-propylated silica gel column can provide different selectivity and better peak shape.[1]

Issue: The compound is not eluting from the column, even with a high percentage of polar solvent.

Causality: This often occurs with highly polar analogs that have strong interactions with the silica gel.

Solutions:

  • Drastic Polarity Increase: Switch to a much more polar solvent system, such as a gradient of methanol in dichloromethane (up to 20% methanol).

  • Add a Modifier: If not already present, add triethylamine (1%) to your eluent to disrupt strong interactions with acidic silanol groups.

  • Dry Loading: If the compound was loaded in a solvent stronger than the initial mobile phase, it can cause band broadening and retention issues. Try dry loading by adsorbing the crude material onto a small amount of silica gel before loading it onto the column.[3]

Guide 2: Recrystallization

Issue: The compound oils out instead of forming crystals.

G start Compound Oils Out During Recrystallization step1 Add a Small Amount of the 'Good' Solvent start->step1 step2 Cool the Solution More Slowly step1->step2 If oiling persists step3 Scratch the Inner Surface of the Flask step2->step3 If still no crystals step4 Add a Seed Crystal step3->step4 If scratching is ineffective end Crystal Formation step4->end

Caption: Troubleshooting guide for inducing crystallization.

Detailed Steps:

  • Adjust Solvent Composition: Oiling out often means the compound is too soluble in the solvent system at the cooling temperature. Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to ensure everything is fully dissolved before cooling.

  • Slow Cooling: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in the refrigerator or freezer.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Compound PolarityRecommended Solvent SystemModifier (if needed)
Low to MediumHexane / Ethyl Acetate (Gradient)0.1 - 1% Triethylamine
Medium to HighDichloromethane / Methanol (Gradient)0.1 - 1% Triethylamine
HighAcetonitrile / Water (HILIC)0.1% Formic Acid or Ammonium Formate
Table 2: Estimated Loading Capacities for Flash Chromatography (Silica Gel)
Column Diameter (mm)Silica Mass (g)Typical Loading (mg) (ΔRf > 0.2)Difficult Separation Loading (mg) (ΔRf < 0.2)
2025250 - 1250125 - 250
401201200 - 6000600 - 1200
604004000 - 200002000 - 4000

Note: These are general guidelines. Optimal loading should be determined empirically.[13]

Experimental Protocols

Protocol 1: General Flash Chromatography Purification of a 6-Ethynyl-1H-indazole Analog
  • Solvent System Selection:

    • Dissolve a small amount of the crude material in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a solvent system of increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes, each with 0.5% triethylamine).

    • Identify a solvent system that gives the desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.[3]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (see Table 2).

    • Dry pack the column with silica gel (40-63 µm).

    • Saturate the column with the initial, low-polarity eluent.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin elution with the low-polarity solvent.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization Procedure
  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating.

    • A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Recrystallization:

    • Dissolve the crude material in a minimal amount of the hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try the troubleshooting steps outlined in Guide 2.

    • Cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

References

  • Arkivoc, Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives, [Link]

  • PrepChem, Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole, [Link]

  • University of Rochester, Department of Chemistry, Chromatography: How to Run a Flash Column, [Link]

  • Chemtips, The Numbers Behind Flash Chromatography, [Link]

  • Biotage, Very polar compound purification using aqueous normal-phase flash column chromatography, [Link]

  • King Group, Successful Flash Chromatography, [Link]

  • Organic Syntheses, Preparation of 1H-Indazole-3-carbonitrile, [Link]

  • ChemRxiv, Explaining the Broad Raman Peak for Alkynes Solvated in Triethylamine, [Link]

  • Buchi.com, Why HILIC is what your polar compounds need for purification, [Link]

  • Biotage, Successful flash chromatography, [Link]

  • Organic Syntheses, is added from a pressure-equalizing addition funnel. The flask is immersed in a silicone oil bath. The light-yellow solution is bubbled with argon for 1 h at 27 °C (150 mL/min)., [Link]

  • ResearchGate, When basification of silica gel is required, before using Column chromatography?, [Link]

  • ResearchGate, (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography, [Link]

  • Agilent, Hydrophilic Interaction Chromatography Method Development and Troubleshooting, [Link]

  • ResearchGate, General methods for flash chromatography using disposable columns, [Link]

  • PMC, Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique, [Link]

  • Organic Syntheses, Purification of Organic Compounds by Flash Column Chromatography, [Link]

  • ResearchGate, For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?, [Link]

  • Organic Syntheses, Furan, 5-heptyl-3-methyl-2-pentyl, [Link]

  • ResearchGate, Adsorption of triethylamine and water vapor and the modification of silica surface by gaseous trimethylchlorosilane, [Link]

  • Organic Chemistry Frontiers, Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors, [Link]

  • The Royal Society of Chemistry, Rapid preparation of triazolyl substituted NH- heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence, [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-Ethynyl-1H-indazole vs. Standard Terminal Alkynes in Click Chemistry

Executive Summary 6-Ethynyl-1H-indazole (6-EI) represents a specialized class of "pharmacophore-active" terminal alkynes, distinguishing it from passive labeling reagents like phenylacetylene or propargyl alcohol. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethynyl-1H-indazole (6-EI) represents a specialized class of "pharmacophore-active" terminal alkynes, distinguishing it from passive labeling reagents like phenylacetylene or propargyl alcohol. While standard alkynes serve primarily as inert conjugation handles, 6-EI functions simultaneously as a click substrate and a bioactive scaffold, particularly in the development of kinase inhibitors.

This guide compares 6-EI against common alternatives, highlighting its unique electronic properties, potential for catalyst coordination, and specific utility in Fragment-Based Drug Discovery (FBDD).

Structural & Electronic Characterization

To understand the performance differences, one must first analyze the electronic environment of the alkyne.

The Indazole Effect

Unlike Phenylacetylene , where the alkyne is attached to a simple carbocyclic aromatic ring, 6-EI features a fused pyrazole ring.

  • H-Bonding: The N-H at position 1 (and N at position 2) introduces Hydrogen Bond Donor (HBD) and Acceptor (HBA) capabilities absent in phenylacetylene.

  • Acidity: The indazole N-H is relatively acidic (

    
    ), which can lead to deprotonation under basic click conditions, potentially altering solubility or reactivity.
    
  • Electronic Push-Pull: The nitrogen atoms modulate the electron density of the benzene ring. Position 6 is electronically coupled to the pyrazole, making the alkyne slightly more electron-deficient than a standard phenyl alkyne, theoretically enhancing reactivity to nucleophilic attack, though CuAAC is less sensitive to this than uncatalyzed reactions.

Comparative Properties Table
Feature6-Ethynyl-1H-indazole Phenylacetylene Propargyl Alcohol
Primary Role Bioactive Scaffold (Pharmacophore)Hydrophobic Tag / StandardHydrophilic Linker
LogP (Approx) ~2.1 (Moderate)~2.5 (High)-0.3 (Low)
Water Solubility Low (requires DMSO/organic co-solvent)InsolubleMiscible
Catalyst Interaction High Risk: N1/N2 can coordinate Cu(I)Low: Inert ringLow: Hydroxyl coordination weak
Fluorescence Weak/UV-range (unless derivatized)Non-fluorescentNon-fluorescent
Kinase Affinity High (Mimics Adenine hinge binding)NoneNone

Mechanistic Challenges: Catalyst Poisoning

A critical operational difference when using 6-EI is the risk of catalyst poisoning . In standard CuAAC using phenylacetylene, Cu(I) coordinates exclusively to the alkyne. With 6-EI, the indazole nitrogens can compete for the copper center.

Mechanism Diagram: Competitive Coordination

The following diagram illustrates the standard catalytic cycle versus the inhibitory "trap" formed by the indazole nitrogen.

CuAAC_Mechanism Cu Cu(I) Catalyst Complex Cu-Acetylide (Active Species) Cu->Complex Coordinates Alkyne Poison Inactive Cu-N Complex (Catalyst Trap) Cu->Poison Coordinates Indazole N Alkyne 6-Ethynylindazole Alkyne->Complex Alkyne->Poison Azide Azide (R-N3) Triazole 1,2,3-Triazole Product Azide->Triazole Complex->Triazole + Azide (Cycle Completes)

Figure 1: The standard CuAAC cycle (Green) vs. the competitive coordination pathway (Red) where the indazole nitrogen sequesters the copper catalyst.

Implication: When using 6-EI, simple copper sources (like CuSO4/Ascorbate) without ligands may result in sluggish yields. Strongly coordinating ligands (e.g., TBTA, THPTA) are required to protect the copper from the indazole nitrogen while allowing alkyne coordination.

Experimental Protocol: Ligand-Accelerated CuAAC with 6-EI

This protocol is optimized to overcome the solubility and coordination issues inherent to the indazole scaffold.

Materials
  • Alkyne: 6-Ethynyl-1H-indazole (1.0 eq)

  • Azide: Desired coupling partner (1.1 eq)

  • Catalyst: CuSO4[1]·5H2O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand (CRITICAL): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)

  • Solvent: DMSO:Water (1:1) or tBuOH:Water (1:1)

Step-by-Step Methodology
  • Ligand Complexation (Pre-mix):

    • Dissolve CuSO4·5H2O and TBTA in a minimal amount of DMSO/Water. Stir for 5 minutes. Why? This pre-forms the active catalyst complex, preventing the "naked" copper from being sequestered by the indazole nitrogens immediately upon addition.

  • Substrate Solubilization:

    • Dissolve 6-Ethynyl-1H-indazole and the organic azide in DMSO.

    • Note: If the indazole is not fully soluble, mild heating (40°C) is permissible.

  • Reaction Initiation:

    • Add the Alkyne/Azide solution to the catalyst mixture.

    • Add Sodium Ascorbate (freshly prepared in water) dropwise to initiate the reduction of Cu(II) to Cu(I).

  • Monitoring:

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by LC-MS. Look for the disappearance of the alkyne peak (

      
       for parent 6-EI) and appearance of the triazole mass.
      
  • Work-up (Indazole Specific):

    • The indazole N-H can make the product amphoteric. Adjust pH to ~7 before extraction with Ethyl Acetate to ensure the indazole is neutral and extracts into the organic phase.

Application in Drug Discovery (FBDD)

The primary advantage of 6-EI over phenylacetylene is its ability to serve as a kinase hinge-binder . The indazole core mimics the adenine ring of ATP.

Workflow: Fragment-Based Library Generation

The following diagram details how 6-EI is used to rapidly generate libraries of potential kinase inhibitors.

FBDD_Workflow Core 6-Ethynyl-1H-indazole (Hinge Binder) Click Parallel CuAAC Reaction (96-well plate) Core->Click Library Azide Library (R1-N3, R2-N3...) Library->Click Products Triazole-Linked Indazoles Click->Products Screening Kinase Affinity Screening (ATP Competition) Products->Screening Hit Lead Compound (e.g., Axitinib Analogue) Screening->Hit IC50 < 100 nM

Figure 2: Workflow utilizing 6-EI to generate bidentate ligands where the indazole binds the kinase hinge and the triazole/R-group explores the hydrophobic pocket.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Hu, Y., et al. (2016). "Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design." European Journal of Medicinal Chemistry. Link

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. Link

  • Tandon, N., et al. (2021).[2] "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors." RSC Advances. Link

  • Deng, X., et al. (2012). "An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

6-Ethynyl-1H-indazole vs. 4-Ethynyl-1H-indazole for synthesizing kinase inhibitors.

This guide provides an in-depth technical comparison of 6-Ethynyl-1H-indazole and 4-Ethynyl-1H-indazole as intermediates for kinase inhibitor synthesis. It is designed for medicinal chemists and process scientists, focus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Ethynyl-1H-indazole and 4-Ethynyl-1H-indazole as intermediates for kinase inhibitor synthesis. It is designed for medicinal chemists and process scientists, focusing on the causal link between isomeric structure, synthetic accessibility, and biological efficacy.

Executive Summary

In the design of ATP-competitive kinase inhibitors, the 1H-indazole scaffold serves as a privileged hinge-binding motif. The selection between the 4-ethynyl and 6-ethynyl isomers is not merely a substitution choice but a strategic decision that dictates the vector of extension into the kinase binding pocket.

  • 4-Ethynyl-1H-indazole: Directs substituents toward the gatekeeper residue and the hydrophobic back pocket (Pocket II) . It is critical for overcoming steric mutations (e.g., T315I in BCR-ABL).

  • 6-Ethynyl-1H-indazole: Directs substituents toward the solvent-exposed front or ribose-binding region . It is primarily used to modulate physicochemical properties (solubility, ADME) and reach surface residues.

Structural Biology & SAR Logic: The Vector of Extension

The efficacy of an indazole-based inhibitor depends heavily on where the "warhead" or "tail" is positioned relative to the ATP-binding cleft.

4-Position Vector (The "Deep Pocket" Strategy)

The C4 position of the indazole ring is proximal to the hinge region (N1/N2). Functionalization here creates a vector that points deeply into the kinase interior, often behind the gatekeeper residue.

  • Target Interaction: Accesses the hydrophobic back pocket (e.g., in VEGFR, p38 MAPK).

  • Strategic Use: Designing Type II inhibitors or overcoming gatekeeper mutations where bulky residues (like Isoleucine in T315I) block standard access. The ethynyl linker provides a rigid, linear "rod" to bypass these steric clashes.

6-Position Vector (The "Solvent Front" Strategy)

The C6 position is distal to the hinge. Substituents here project outward toward the solvent interface.

  • Target Interaction: Interacts with surface residues (e.g., Arg/Lys at the pocket rim) or the ribose-binding pocket.

  • Strategic Use: Attaching solubilizing groups (e.g., morpholine, piperazine) without disrupting the core hinge-binding hydrogen bonds.

Visualization: Binding Mode Vectors

The following diagram illustrates the spatial orientation of the ethynyl group from the 4- and 6-positions within a generic kinase ATP pocket.

KinaseBinding cluster_Pocket ATP Binding Pocket Topology Hinge Hinge Region (Glu/Cys backbone) Indazole Indazole Core (H-bond Donor/Acceptor) Indazole->Hinge H-bonds (N1/N2) C4_Vector C4-Ethynyl Vector (Gatekeeper / Back Pocket) Indazole->C4_Vector Rigid Linker C6_Vector C6-Ethynyl Vector (Solvent Front / Solubility) Indazole->C6_Vector Rigid Linker

Caption: Schematic representation of the divergent vectors provided by 4- and 6-ethynyl substitution on the indazole core.

Synthetic Accessibility & Chemical Reactivity

Both isomers are synthesized via Sonogashira coupling of their respective bromo- or iodo-precursors. However, electronic and steric differences at C4 and C6 affect reactivity.

Comparative Synthetic Data
Feature4-Ethynyl-1H-indazole6-Ethynyl-1H-indazole
Precursor Availability 4-Bromo-1H-indazole: Commercially available. Synthesized from 3-fluoro-2-methylaniline.6-Bromo-1H-indazole: Commercially available. Synthesized from 4-bromo-2-methylaniline.
Steric Environment High (Peri-effect): Proximity to N1/N2 can hinder bulky catalysts.Low: Distal from the nitrogen core; sterically accessible.
Sonogashira Reactivity Slightly lower due to sterics; often requires higher catalyst loading or temperature.High reactivity; standard conditions usually suffice.
N-Protection Requirement Critical. Free N-H interferes with Pd-catalyst near C4. THP or SEM protection recommended.Recommended but sometimes optional depending on base/solvent system.
Cost Factor Generally higher (precursor is less common than 6-isomer).Lower (6-bromo/nitro precursors are commodity chemicals).
Detailed Experimental Protocol: Sonogashira Coupling

This protocol is optimized for 4-bromo-1H-indazole , the more challenging isomer. It is self-validating through the use of TLC monitoring for the disappearance of the specific "halo-indazole" spot.

Objective: Synthesize tert-butyl 4-((trimethylsilyl)ethynyl)-1H-indazole-1-carboxylate (Boc-protected intermediate).

Reagents:

  • 4-Bromo-1H-indazole (1.0 eq)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • CuI (0.02 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Protection (Self-Validating Step):

    • React 4-bromo-1H-indazole with (Boc)₂O and DMAP in DCM.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (polar, low Rf) must disappear completely to form the non-polar Boc-protected species. Do not proceed to coupling if free NH is present.

  • Coupling Reaction:

    • Charge a flame-dried flask with Boc-4-bromoindazole, Pd(PPh₃)₂Cl₂, and CuI under Argon.

    • Add degassed DMF and TEA.

    • Add TMS-acetylene dropwise.

    • Heat to 60-70°C for 4-6 hours. (Note: 6-isomer often reacts at RT or 40°C; 4-isomer requires heat due to peri-sterics).

  • Work-up & Deprotection:

    • Dilute with EtOAc, wash with water/brine (remove DMF).

    • Purify via silica gel chromatography.

    • Desilylation: Treat with K₂CO₃ in MeOH (or TBAF in THF) to yield the terminal alkyne.

Synthetic Pathway Diagram[1]

Synthesis Start Bromo-indazole (4-Br or 6-Br) Protect N1-Protection (Boc/THP/SEM) Start->Protect (Boc)2O, DMAP Coupling Sonogashira Coupling (Pd(II), CuI, TMS-Acetylene) Protect->Coupling Steric check: Heat required for 4-Br Deprotect Desilylation / Deprotection (K2CO3/MeOH or TFA) Coupling->Deprotect Purification Final Ethynyl-Indazole Intermediate Deprotect->Final Yield: 60-85%

Caption: General synthetic workflow for accessing ethynyl-indazole intermediates. Note the critical protection step.

Case Studies: Isomer Selection in Drug Discovery

Case Study A: AKE-72 (BCR-ABL Inhibitor)
  • Isomer Used: 4-Ethynyl-1H-indazole (derived from 3-amino-4-iodoindazole).

  • Mechanism: The 4-ethynyl group acts as a rigid linker connecting the indazole core to a piperazine tail.

  • Why 4-position? The substituent at C4 is positioned to bypass the T315I gatekeeper mutation . A 6-position substitution would project the tail into the solvent, failing to interact with the specific hydrophobic pocket required to stabilize the mutant kinase conformation.

  • Outcome: Potent inhibition of Pan-BCR-ABL (IC50 < 0.5 nM).

Case Study B: PLK4 and FGFR Inhibitors
  • Isomer Used: 6-Ethynyl-1H-indazole (or 6-alkenyl analogs).

  • Mechanism: The indazole binds the hinge (Glu90/Cys92 in PLK4).[1] The 6-position substituent extends into the solvent front.

  • Why 6-position? The goal was to fill the solvent-exposed cavity and improve solubility. The 6-vector allows the attachment of polar groups (like morpholine) that interact with Arg28 at the pocket rim without causing steric clashes in the narrow ATP cleft.

  • Outcome: High selectivity and improved pharmacokinetic profile due to solvent-exposed solubilizing groups.

Conclusion & Recommendation

The choice between 4- and 6-ethynyl-1H-indazole is a choice between potency against resistant mutants and physicochemical optimization .

  • Choose 4-Ethynyl-1H-indazole if:

    • You target a gatekeeper mutation (e.g., T315I, T790M).

    • You need to access the hydrophobic back pocket (Type II inhibition).

    • Caveat: Be prepared for a slightly more difficult synthesis (sterics) and ensure robust N-protection.

  • Choose 6-Ethynyl-1H-indazole if:

    • You need to improve solubility or ADME properties by attaching polar tails.

    • You are targeting surface residues or the ribose pocket.

    • You require a highly scalable, cost-effective synthesis with milder reaction conditions.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2019. Link

  • Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Link

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Advances, 2017. Link

  • Indazole Synthesis and Reactivity. Organic Chemistry Portal. Link

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles. Synthetic Communications, 2011.[2] Link[2]

Sources

Validation

The Cutting Edge of Cancer Therapy: A Comparative Analysis of 6-Ethynyl-1H-indazole Derivatives in Oncology

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced potency and selectivity is a perpetual frontier. Among the myriad of heterocyclic scaffolds explored, t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced potency and selectivity is a perpetual frontier. Among the myriad of heterocyclic scaffolds explored, the indazole nucleus has emerged as a privileged structure, forming the core of several clinically approved and investigational cancer drugs.[1] This guide provides an in-depth comparative analysis of a specific, highly promising subclass: 6-Ethynyl-1H-indazole derivatives. By examining their synthesis, anticancer activity, and mechanisms of action, supported by experimental data, we aim to illuminate their therapeutic potential and guide future drug discovery efforts.

The indazole scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and notably, antitumor properties.[1][2] Several indazole-containing drugs, such as pazopanib and entrectinib, have already made a significant impact in the clinical setting, primarily as kinase inhibitors.[1] The introduction of an ethynyl group at the 6-position of the indazole ring has been a key focus of recent research, aiming to enhance target engagement and exploit specific molecular interactions within cancer cells.

Synthetic Pathways to Novel Anticancer Agents

The synthesis of 6-Ethynyl-1H-indazole derivatives typically involves a multi-step process, beginning with a suitably substituted indazole core. A common strategy involves the Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

A generalized synthetic route is depicted below:

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_coupling Core Modification cluster_diversification Diversification 6-Bromo-1H-indazole 6-Bromo-1H-indazole Protected_Indazole N-Protected 6-Bromo-1H-indazole 6-Bromo-1H-indazole->Protected_Indazole Protection (e.g., SEM, THP) Ethynyl_Indazole N-Protected 6-Ethynyl-1H-indazole Protected_Indazole->Ethynyl_Indazole Sonogashira Coupling (e.g., TMS-acetylene, Pd catalyst, Cu(I)) Final_Product Substituted 6-Ethynyl-1H-indazole Derivatives Ethynyl_Indazole->Final_Product Deprotection & Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling)

Caption: Generalized synthetic workflow for 6-Ethynyl-1H-indazole derivatives.

This modular approach allows for the introduction of a wide variety of substituents at different positions of the indazole ring, facilitating the exploration of structure-activity relationships (SAR). For instance, diversification at the 1- and 3-positions can significantly impact the compound's pharmacokinetic properties and target-binding affinity.

Comparative Anticancer Activity: A Data-Driven Overview

The true measure of a novel anticancer agent lies in its ability to inhibit the proliferation of cancer cells. The following tables summarize the in vitro anticancer activities of various 6-Ethynyl-1H-indazole derivatives and related indazole compounds against a panel of human cancer cell lines.

Table 1: Anticancer Activity of 3,6-Disubstituted-1H-indazole Derivatives

CompoundR1 (at C3)R2 (at C6)A549 (Lung) IC50 (µM)4T1 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)
2f (E)-3,5-dimethoxystyryl4-(4-methylpiperazin-1-yl)phenyl>100.230.800.34-
2j (E)-3,5-dimethoxystyryl2-aminopyridin-4-yl0.88>10>10>10>10
2o (E)-2-chloro-3,5-dimethoxystyryl4-(4-methylpiperazin-1-yl)phenyl2.100.595.160.793.31
Doxorubicin --6.500.980.620.750.19

Data adapted from a study on indazole derivatives as anti-cancer agents.[1] A dash (-) indicates data not available.

Table 2: Inhibitory Activity of 3-Ethynyl-1H-indazole Derivatives against PI3K Pathway Kinases

CompoundR (at N1)PI3Kα IC50 (nM)PDK1 IC50 (nM)mTOR IC50 (nM)
6 H280041002300
9 2-morpholinoethyl>100007900>10000
10 2-(4-methylpiperazin-1-yl)ethyl36129001800
13 2-(pyrrolidin-1-yl)ethyl11004800>10000

Data adapted from a study on 3-ethynyl-1H-indazoles as inhibitors of the PI3K signaling pathway.[3]

Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships that can guide the design of more potent derivatives:

  • Substitution at C6: The nature of the substituent at the 6-position significantly influences anticancer activity. For instance, the pyridyl analogue 2f displayed broad-spectrum activity, particularly against breast cancer cell lines.[1]

  • Substitution at C3: Modifications at the 3-position also play a crucial role. The introduction of a chlorine atom in compound 2o led to a general decrease in potency compared to 2f .[1]

  • N1-Substitution on the Indazole Ring: In the 3-ethynyl-1H-indazole series, the substituent at the N1 position was key for targeting the PI3K pathway. Compound 10 , with a 2-(4-methylpiperazin-1-yl)ethyl group, exhibited the most potent inhibition of PI3Kα.[3] The presence of a basic nitrogen atom in the side chain appears to be favorable for activity.

Unraveling the Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of 6-Ethynyl-1H-indazole derivatives are attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of the PI3K/AKT/mTOR Pathway

A significant number of 3-ethynyl-1H-indazole derivatives have been shown to be potent inhibitors of the PI3K/AKT/mTOR signaling pathway.[3] This pathway is frequently hyperactivated in a wide range of human cancers and plays a central role in regulating cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Ethynyl_Indazole 6-Ethynyl-1H-indazole Derivatives Ethynyl_Indazole->PI3K Inhibition Ethynyl_Indazole->PDK1 Inhibition Ethynyl_Indazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 6-Ethynyl-1H-indazole derivatives.

By inhibiting key kinases in this pathway, such as PI3K, PDK1, and mTOR, these compounds can effectively halt the downstream signaling cascade that drives cancer progression.[3]

Induction of Apoptosis

Beyond kinase inhibition, certain indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One reported mechanism involves the modulation of the p53/MDM2 pathway.[4][5] The p53 protein is a critical tumor suppressor that is often inactivated in cancer. Some indazole derivatives can up-regulate p53 levels by inhibiting its degradation, which is mediated by MDM2.[4] This restoration of p53 function triggers the apoptotic cascade, leading to the selective elimination of cancer cells.[5]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of the findings presented, this section outlines the detailed methodologies for key in vitro experiments.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 6-Ethynyl-1H-indazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in a signaling pathway.

Protocol:

  • Cell Lysis: Treat cancer cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

6-Ethynyl-1H-indazole derivatives represent a highly promising class of anticancer agents with the potential for further development. Their modular synthesis allows for extensive chemical space exploration, and their demonstrated activity against key cancer signaling pathways, such as the PI3K/AKT/mTOR cascade, underscores their therapeutic potential. The structure-activity relationships identified in various studies provide a rational basis for the design of next-generation derivatives with improved potency and selectivity.

Future research should focus on in vivo efficacy studies in relevant animal models to translate the promising in vitro findings into potential clinical applications. Furthermore, a deeper investigation into their off-target effects and pharmacokinetic profiles will be crucial for their advancement as safe and effective cancer therapeutics. The continued exploration of this chemical scaffold holds significant promise for enriching the arsenal of targeted therapies in the fight against cancer.

References

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  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15767-15777. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. Available at: [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2021). Letters in Drug Design & Discovery, 18(1), 85-94. Available at: [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). Molecules, 25(21), 5032. Available at: [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). Bioorganic & Medicinal Chemistry, 88, 117377. Available at: [Link]

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Comparative

A Comparative Guide to Palladium Catalysts for 6-Ethynyl-1H-indazole Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, the indazole scaffold is of paramount import...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, the indazole scaffold is of paramount importance due to its prevalence in a wide array of pharmacologically active molecules. Specifically, the introduction of an ethynyl group at the C6 position of the indazole ring system opens up a gateway for further molecular diversification through click chemistry or subsequent cross-coupling reactions. The Sonogashira cross-coupling reaction is the premier method for forging the crucial C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.[1][2]

This guide provides an in-depth comparison of various palladium catalyst systems for the Sonogashira coupling of 6-halo-1H-indazoles with terminal alkynes, a key step in the synthesis of 6-ethynyl-1H-indazole and its derivatives. We will delve into the mechanistic underpinnings of catalyst selection, compare the performance of different catalytic systems with supporting data, and provide detailed experimental protocols to ensure reproducible and high-yielding results in your laboratory.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

A simplified representation of the generally accepted dual catalytic cycle is depicted below:

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII trans-ArPd(II)(X)L₂ Pd0->PdII Oxidative Addition (Ar-X) PdII_alkynyl trans-ArPd(II)(alkynyl)L₂ PdII->PdII_alkynyl Transmetalation (from Cu cycle) Cu_alkyne Cu(I)-alkynyl PdII_alkynyl->Pd0 Reductive Elimination product Ar-alkyne PdII_alkynyl->product CuX Cu(I)X Cu_alkyne->CuX Transmetalation (to Pd cycle) alkyne R-C≡C-H alkyne->Cu_alkyne + Base, - HB⁺X⁻

Figure 1: Simplified mechanism of the copper-co-catalyzed Sonogashira cross-coupling reaction.

The choice of palladium catalyst, ligands, copper source (or its omission), base, and solvent all play a critical role in the efficiency and outcome of this reaction, particularly with heteroaromatic substrates like indazoles which can present unique challenges such as catalyst inhibition by the nitrogen lone pairs.

Comparison of Palladium Catalyst Systems

The selection of the palladium catalyst is arguably the most critical parameter in a Sonogashira coupling. Below, we compare several classes of palladium catalysts that have been successfully employed or show high potential for the synthesis of 6-ethynyl-1H-indazole derivatives.

Homogeneous Palladium-Phosphine Catalysts

Traditional homogeneous catalysts based on palladium coordinated to phosphine ligands are the most widely used for Sonogashira couplings. These catalysts offer high activity and are soluble in common organic solvents, leading to reproducible reaction kinetics.

A common and effective catalyst in this class is bis(triphenylphosphine)palladium(II) dichloride, [PdCl₂(PPh₃)₂]. A detailed experimental procedure for the Sonogashira coupling of a 3-iodo-1H-indazole, which serves as an excellent model for the 6-halo-indazole system, has been reported with this catalyst.[4]

Table 1: Performance of a Homogeneous Palladium-Phosphine Catalyst System

Catalyst SystemSubstrateAlkyneBase/SolventTemp.TimeYieldReference
5 mol% PdCl₂(PPh₃)₂ / 10 mol% CuI3-iodo-1H-indazoleVarious terminal alkynesEt₃N / DMFRoom Temp.12 hGood to Excellent[4]

The key advantages of this system are its commercial availability, ease of handling, and proven efficacy under mild conditions. The causality behind its success lies in the ability of the triphenylphosphine ligands to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. However, a potential drawback is the need for post-reaction purification to remove the catalyst and ligands, which can be challenging in large-scale synthesis.

Heterogeneous Palladium Catalysts

To circumvent the challenges of catalyst removal associated with homogeneous systems, heterogeneous catalysts, where the palladium is supported on a solid matrix, have been developed. Palladium on charcoal (Pd/C) is a widely used and cost-effective heterogeneous catalyst.

A notable example is the use of a Pd/C-CuI-PPh₃ system for the efficient coupling of 6-bromo-3-iodo-1H-indazole with terminal alkynes.[5] This demonstrates the applicability of a heterogeneous palladium source for the functionalization of the indazole core at the C6 position.

Table 2: Performance of a Heterogeneous Palladium Catalyst System

Catalyst SystemSubstrateAlkyneBase/SolventTemp.TimeYieldReference
Pd/C / CuI / PPh₃6-bromo-3-iodo-1H-indazoleTerminal alkynesNot specifiedNot specifiedNot specifiedGood to Excellent[5]

The primary advantage of using Pd/C is the ease of catalyst separation by simple filtration, which also allows for potential catalyst recycling. The triphenylphosphine in this system likely acts as a ligand to solubilized palladium species that leach from the support, or it may modify the surface of the palladium nanoparticles.

Modern Catalyst Systems: Bulky Phosphine Ligands and N-Heterocyclic Carbenes (NHCs)

In recent years, the development of more sophisticated ligands has led to highly active palladium catalysts that can overcome some of the limitations of traditional systems.

  • Bulky Electron-Rich Phosphine Ligands: Ligands such as those developed by Buchwald (e.g., XPhos, SPhos) can significantly enhance the rate of oxidative addition and reductive elimination, leading to higher turnover numbers and the ability to couple less reactive aryl chlorides. While specific data for 6-halo-indazoles is sparse, these catalysts are a logical choice for optimization studies, especially if the corresponding chloro-indazole is a more accessible starting material.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands.[1] They form very stable bonds with palladium, leading to robust catalysts that are often resistant to air and moisture. NHC-palladium complexes have been shown to be effective in copper-free Sonogashira reactions, which is advantageous as copper can sometimes lead to alkyne homocoupling and requires anaerobic conditions.[6]

Experimental Protocols

The following protocols are provided as a starting point for the Sonogashira coupling of 6-halo-1H-indazoles. It is crucial to note that for NH-free indazoles, N-protection (e.g., with a Boc or SEM group) may be necessary to prevent side reactions and improve yields, although successful couplings on unprotected indazoles have also been reported.

Protocol 1: Homogeneous Catalysis with PdCl₂(PPh₃)₂

This protocol is adapted from a procedure for the coupling of 3-iodo-1H-indazole.[4]

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-iodo-1H-indazole (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (19 mg, 0.10 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.), anhydrous triethylamine (10 mL), and anhydrous N,N-dimethylformamide (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalyst Screening Workflow

For optimizing the reaction for a specific 6-halo-indazole and alkyne, a systematic catalyst screening is recommended. The following workflow can be employed:

Catalyst_Screening_Workflow start Define Substrates: 6-Halo-1H-indazole Terminal Alkyne setup Set up Parallel Reactions (e.g., in a reaction block) start->setup catalysts Screen Pd Sources: - PdCl₂(PPh₃)₂ - Pd(OAc)₂ - Pd₂(dba)₃ - Pd/C setup->catalysts ligands Screen Ligands: - PPh₃ - Buchwald Ligands (XPhos) - NHC Ligands (IPr) catalysts->ligands with best Pd source conditions Vary Conditions: - Base (Et₃N, DBU, K₂CO₃) - Solvent (DMF, Toluene, Dioxane) - Temperature (RT, 60°C, 100°C) ligands->conditions with best Pd/Ligand combo analysis Analyze Results (LC-MS, NMR of crude) conditions->analysis optimization Optimize Lead Conditions: - Catalyst Loading - Reaction Time analysis->optimization scaleup Scale-up Optimized Protocol optimization->scaleup

Figure 2: A systematic workflow for screening and optimizing palladium catalysts for Sonogashira coupling.

Conclusion and Future Outlook

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 6-ethynyl-1H-indazole and its derivatives. While traditional homogeneous catalysts like PdCl₂(PPh₃)₂ in a copper-co-catalyzed system provide a reliable and well-documented starting point, heterogeneous catalysts such as Pd/C offer significant advantages in terms of purification and catalyst reusability.

For researchers aiming to push the boundaries of efficiency and substrate scope, an investigation into modern catalyst systems employing bulky phosphine or N-heterocyclic carbene ligands is highly recommended. These advanced catalysts often allow for lower catalyst loadings, milder reaction conditions, and the use of more challenging substrates. The development of copper-free Sonogashira protocols is also a key area of ongoing research, promising simpler reaction setups and avoiding copper-mediated side reactions. By understanding the principles outlined in this guide and employing a systematic approach to optimization, researchers can confidently and efficiently synthesize the valuable 6-ethynyl-1H-indazole building block for their drug discovery and development programs.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2024, from [Link]

  • and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journals. Retrieved January 20, 2024, from [Link]

  • Synthesis of 1-aryl-1H-indazoles via the palladium-catalyzed cyclization of N-aryl-N′-(o-bromobenzyl)hydrazines and [N-aryl-N′-(o-bromobenzyl)-hydrazinato-N′]-triphenylphosphonium bromides. (2009). ResearchGate. Retrieved January 20, 2024, from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved January 20, 2024, from [Link]

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  • Design and Synthesis of 6-Anilinoindazoles as Selective Inhibitors of c-Jun N-Terminal Kinase-3. (2005). ResearchGate. Retrieved January 20, 2024, from [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2018). Royal Society of Chemistry. Retrieved January 20, 2024, from [Link]

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  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 20, 2024, from [Link]

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  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). Royal Society of Chemistry. Retrieved January 20, 2024, from [Link]

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Validation

A Comparative Guide to In Vitro Assays for Evaluating the Metabolic Stability of 6-Ethynyl-1H-indazole Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic fate is a pivotal determinant of success. Metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic fate is a pivotal determinant of success. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[1][2] For novel scaffolds like 6-ethynyl-1H-indazole, which are of significant interest in medicinal chemistry due to their diverse biological activities, a thorough understanding of metabolic stability is paramount.[3] Indazole derivatives are recognized as privileged scaffolds in many kinase inhibitors and can serve as bioisosteres for phenols, potentially reducing metabolic liabilities.[4] This guide provides a comparative analysis of common in vitro assays to evaluate the metabolic stability of 6-ethynyl-1H-indazole derivatives, offering insights into experimental design, data interpretation, and the strategic selection of the most appropriate assays for different stages of drug discovery.

The liver is the primary site of drug metabolism, facilitated by a host of enzymes broadly categorized into Phase I and Phase II reactions.[5][6][7] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[6][8] An early assessment of a compound's susceptibility to these metabolic processes is crucial, as poor metabolic stability can lead to rapid clearance, low systemic exposure, and the formation of potentially toxic metabolites.[9]

Comparative Overview of In Vitro Metabolic Stability Models

A variety of in vitro systems are available to assess metabolic stability, each offering a different level of complexity and physiological relevance.[1][9] The choice of model depends on the specific questions being addressed and the stage of the drug discovery program.

In Vitro Model Description Enzymes Present Advantages Disadvantages
Liver Microsomes Subcellular fraction containing the endoplasmic reticulum.Primarily Phase I (CYPs, FMOs) and some Phase II (UGTs) enzymes.[5][10][11]Cost-effective, high-throughput, well-characterized.[5]Lacks cytosolic enzymes and cofactors for many Phase II reactions; no cellular transport.[12]
S9 Fraction Supernatant from a 9000g centrifugation of liver homogenate.Contains both microsomal (Phase I and some Phase II) and cytosolic (many Phase II) enzymes.[13][14]Broader enzymatic coverage than microsomes.[10][13]Lower concentration of microsomal enzymes compared to purified microsomes.[10]
Hepatocytes Intact, viable liver cells.Complete set of Phase I and Phase II enzymes, cofactors, and transporters.[1][5][12]Most physiologically relevant in vitro model, mimics the in vivo situation closely.[1][15]Higher cost, lower throughput, variability between donors.[12]

Experimental Design and Protocols

A robust experimental design is critical for generating reliable and reproducible metabolic stability data. This includes the appropriate selection of controls, incubation conditions, and analytical methods.

I. Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for assessing Phase I metabolic liability.[5] It measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[16]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis A Test Compound Stock D Pre-incubation (Compound + Microsomes) A->D B Liver Microsomes B->D C NADPH Regeneration System E Initiate Reaction (Add NADPH) C->E D->E F Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench Reaction (Cold Acetonitrile + Internal Standard) F->G H Centrifugation G->H I LC-MS/MS Analysis of Supernatant H->I J Data Interpretation (t½, CLint) I->J

Caption: Workflow for Liver Microsomal Stability Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the 6-ethynyl-1H-indazole derivative in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[12]

    • Prepare an NADPH regeneration system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the essential cofactor NADPH.[17][18]

  • Incubation:

    • In a 96-well plate, add the test compound to the diluted microsomes and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regeneration system.[19] The final test compound concentration is typically 1-3 µM.[12]

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[12]

    • Immediately terminate the reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard for LC-MS/MS analysis.[19]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[20][21][22][23]

  • Controls:

    • Negative Control (No NADPH): Incubate the test compound with microsomes without the NADPH regeneration system to assess non-CYP-mediated degradation.

    • Positive Controls: Include compounds with known metabolic stability profiles (e.g., verapamil for high clearance and diazepam for low clearance) to validate the assay performance.[12]

II. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells, which contain a full complement of metabolic enzymes and cofactors.[1][12][15]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_sampling Sampling & Termination cluster_analysis Analysis A Test Compound Stock E Add Test Compound to Hepatocyte Suspension A->E B Cryopreserved Hepatocytes D Thaw & Resuspend Hepatocytes B->D C Incubation Medium C->D D->E F Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) E->F G Quench Reaction (Cold Acetonitrile + Internal Standard) F->G H Centrifugation G->H I LC-MS/MS Analysis of Supernatant H->I J Data Interpretation (t½, CLint) I->J

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 6-Ethynyl-1H-indazole as a Novel Bioorthogonal Chemical Reporter

Introduction: The Quest for Novel Bioorthogonal Tools In the dynamic fields of chemical biology and drug development, the ability to meticulously track and modify biomolecules within their native environments is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Bioorthogonal Tools

In the dynamic fields of chemical biology and drug development, the ability to meticulously track and modify biomolecules within their native environments is paramount. Bioorthogonal chemistry provides a powerful arsenal of reactions that operate seamlessly within living systems, eschewing interference with endogenous biochemical processes.[1] The selection of a bioorthogonal reporter is a critical decision, hinging on a delicate balance of reaction kinetics, stability, and biocompatibility. While a suite of excellent reporters is at our disposal, the pursuit of novel reagents with unique properties continues to be a significant endeavor.

This guide introduces 6-ethynyl-1H-indazole as a promising new candidate for bioorthogonal chemical reporting. The indazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous bioactive compounds, which suggests a degree of inherent biocompatibility.[2] This guide provides a comprehensive framework for the synthesis and rigorous benchmarking of 6-ethynyl-1H-indazole against established bioorthogonal reporters. We will delve into the causality behind the experimental choices, providing detailed protocols that form a self-validating system for evaluation.

The Promise of 6-Ethynyl-1H-indazole

The core of a valuable bioorthogonal reporter lies in its unique chemical handle and its benign interaction with biological systems. The ethynyl group is a well-established functional group for bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The indazole ring system is of particular interest due to its prevalence in compounds with known biological activity, suggesting that it may be well-tolerated by cellular machinery. Furthermore, the aromatic nature of the indazole ring may offer distinct solubility and distribution properties compared to existing aliphatic and carbocyclic reporters.

Synthesis of 6-Ethynyl-1H-indazole: A Proposed Route

While a specific, detailed synthesis of 6-ethynyl-1H-indazole for bioorthogonal applications is not yet prevalent in the literature, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of similar indazole derivatives. The following proposed synthesis provides a starting point for its preparation.

Proposed Synthetic Pathway

Synthesis_of_6_Ethynyl_1H_indazole cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Sonogashira Coupling 1H_Indazole 1H-Indazole 6_Nitro_1H_Indazole 6-Nitro-1H-indazole 1H_Indazole->6_Nitro_1H_Indazole HNO₃/H₂SO₄ 6_Amino_1H_Indazole 6-Amino-1H-indazole 6_Nitro_1H_Indazole->6_Amino_1H_Indazole H₂, Pd/C 6_Iodo_1H_Indazole 6-Iodo-1H-indazole 6_Amino_1H_Indazole->6_Iodo_1H_Indazole 1. NaNO₂, HCl 2. KI 6_Ethynyl_1H_Indazole 6-Ethynyl-1H-indazole 6_Iodo_1H_Indazole->6_Ethynyl_1H_Indazole TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N then TBAF

Caption: Proposed synthesis of 6-ethynyl-1H-indazole.

Benchmarking Framework: A Head-to-Head Comparison

To ascertain the utility of 6-ethynyl-1H-indazole as a bioorthogonal reporter, a direct comparison with established alternatives is essential. We propose a benchmarking study against two widely used strained alkynes: Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN). The following sections detail the experimental protocols to quantitatively assess their performance based on key metrics.

Quantitative Performance Metrics

A successful bioorthogonal reporter must exhibit rapid reaction kinetics, maintain stability in biological environments, and display minimal cytotoxicity. The following table summarizes the key quantitative performance metrics that will be evaluated.

Bioorthogonal ReporterReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Stability in Cell Culture Media (t½) (h)Cytotoxicity (CC₅₀) (µM)
6-Ethynyl-1H-indazole Benzyl AzideTo be determinedTo be determinedTo be determined
DBCO Benzyl Azide~0.1 - 2.3> 24> 100
BCN Benzyl Azide~0.14> 24> 100
Experimental Workflow for Comparative Analysis

The following workflow provides a systematic approach to comparing the performance of 6-ethynyl-1H-indazole with DBCO and BCN.

Benchmarking_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Analysis & Comparison Synthesize_Indazole Synthesize & Purify 6-Ethynyl-1H-indazole Characterize Characterize all reporters (NMR, MS, Purity) Synthesize_Indazole->Characterize Obtain_Standards Obtain DBCO & BCN Obtain_Standards->Characterize Kinetics Determine Second-Order Rate Constants (NMR) Characterize->Kinetics Stability Assess Stability in Cell Culture Media (HPLC) Characterize->Stability Cytotoxicity Evaluate Cytotoxicity (MTT Assay) Characterize->Cytotoxicity Analyze_Data Analyze & Compare Kinetic, Stability, and Cytotoxicity Data Kinetics->Analyze_Data Stability->Analyze_Data Cytotoxicity->Analyze_Data Draw_Conclusions Draw Conclusions on the Viability of 6-Ethynyl-1H-indazole Analyze_Data->Draw_Conclusions

Caption: A systematic workflow for benchmarking bioorthogonal reporters.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the benchmarking framework.

Protocol 1: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy

Rationale: The second-order rate constant (k₂) is a critical measure of a bioorthogonal reaction's efficiency. A higher k₂ value indicates a faster reaction, which is crucial for labeling low-abundance biomolecules and for applications requiring rapid signal generation. ¹H NMR spectroscopy allows for the real-time monitoring of reactant consumption, providing a robust method for determining reaction kinetics.

Materials:

  • 6-Ethynyl-1H-indazole, DBCO, and BCN

  • Benzyl azide

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the alkyne reporter (6-ethynyl-1H-indazole, DBCO, or BCN) and the internal standard in DMSO-d₆ in an NMR tube.

  • Prepare a concentrated stock solution of benzyl azide in DMSO-d₆.

  • Acquire a reference ¹H NMR spectrum (t=0) of the alkyne solution.

  • Initiate the reaction by adding a known concentration of the benzyl azide stock solution to the NMR tube. The azide should be in at least 10-fold excess to ensure pseudo-first-order kinetics.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a unique proton on the alkyne and the internal standard.

  • Calculate the concentration of the alkyne at each time point by comparing its integral to that of the internal standard.

  • Plot the natural logarithm of the alkyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k_obs).

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of benzyl azide.

Protocol 2: Assessment of Stability in Cell Culture Medium

Rationale: Bioorthogonal reporters must remain stable in the complex environment of cell culture medium to be effective. This protocol assesses the chemical stability of the reporters over time.

Materials:

  • 6-Ethynyl-1H-indazole, DBCO, and BCN

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37 °C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of each reporter in a suitable solvent (e.g., DMSO).

  • Spike the reporters into pre-warmed complete cell culture medium to a final concentration of 100 µM.

  • Incubate the samples at 37 °C in a 5% CO₂ incubator.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.

  • Quench any potential enzymatic degradation by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by HPLC to quantify the amount of remaining reporter.

  • Plot the concentration of the reporter versus time to determine the half-life (t½) in the cell culture medium.

Protocol 3: Evaluation of Cytotoxicity using the MTT Assay

Rationale: A key requirement for a bioorthogonal reporter is low cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 6-Ethynyl-1H-indazole, DBCO, and BCN

  • A relevant cell line (e.g., HeLa or HEK293)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the reporter compounds in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the reporters. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and plot the results against the reporter concentration to determine the half-maximal cytotoxic concentration (CC₅₀).

Concluding Remarks: Advancing the Bioorthogonal Toolkit

The development of novel bioorthogonal reporters is crucial for expanding the capabilities of chemical biologists and drug discovery professionals. 6-Ethynyl-1H-indazole presents an intriguing new scaffold that warrants thorough investigation. The experimental framework detailed in this guide provides a rigorous and objective methodology for its evaluation. By systematically benchmarking its performance against established reporters, we can ascertain its potential to become a valuable addition to the bioorthogonal toolkit. The insights gained from such studies will undoubtedly fuel further innovation in the design of next-generation chemical tools for probing the complexities of living systems.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

  • Devaraj, N. K., & Weissleder, R. (2011). Biomedical applications of tetrazine cycloadditions. Accounts of Chemical Research, 44(9), 816–827. [Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. [Link]

  • Dommerholt, J., Schmidt, S., Temming, R., Hendriks, L. J., Rutjes, F. P., van Hest, J. C., Lefeber, D. J., Friedl, P., & van Delft, F. L. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition, 49(49), 9422–9425. [Link]

  • Tummatorn, J., D’Souza, A. A., & Dudley, G. B. (2011). A practical, one-pot synthesis of 1H-indazoles. The Journal of Organic Chemistry, 76(8), 2936–2940. [Link]

  • van der Veken, P., Joossens, J., Augustyns, K., & Haemers, A. (2005). Indazole as a versatile scaffold in medicinal chemistry. Current Medicinal Chemistry, 12(16), 1921–1936. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]

  • PubChem. (n.d.). 6-Ethynyl-1H-indazole. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal reactions. Chemistry & Biology, 21(9), 1075–1101. [Link]

Sources

Validation

Comparative Molecular Docking of 6-Ethynyl-1H-indazole Derivatives in Kinase Active Sites: A Guide for Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities and interaction patterns of a series of rationally designed 6-ethynyl-1H-indazole derivatives against a panel of therapeutically relevant protein k...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the binding affinities and interaction patterns of a series of rationally designed 6-ethynyl-1H-indazole derivatives against a panel of therapeutically relevant protein kinases. Leveraging in-silico molecular docking simulations, we explore the structure-activity relationships (SAR) that govern the inhibitory potential of this promising scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.

Introduction: The Enduring Promise of Kinase Inhibition and the Rise of the Indazole Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most important classes of drug targets.[1] The indazole core has emerged as a privileged scaffold in medicinal chemistry, with several indazole-containing molecules receiving FDA approval for the treatment of various cancers.[2][3] The 1H-indazole moiety, in particular, has been demonstrated to be an effective hinge-binding fragment, a critical interaction for many ATP-competitive kinase inhibitors.[3][4][5]

The 6-ethynyl-1H-indazole scaffold offers a unique chemical handle for further functionalization, allowing for the exploration of chemical space and the potential for developing highly potent and selective kinase inhibitors. This guide presents a comparative molecular docking study of a designed series of 6-ethynyl-1H-indazole derivatives against five key kinases implicated in cancer progression: PI3Kα, PDK1, mTOR, EGFR, and VEGFR2.

Designing the Ligand Set: A Structure-Based Approach

Building upon the core structure of 6-ethynyl-1H-indazole[6], a series of five derivatives (designated as IND01-IND05 ) were designed to probe key interaction points within the kinase active site. The design strategy focused on introducing a variety of substituents at the 3-position, a common site for modification in indazole-based kinase inhibitors, to explore the impact of different chemical functionalities on binding affinity and selectivity. These modifications include bioisosteric replacements for the phenyl ring, which can influence physicochemical properties such as solubility and metabolic stability.[7][8]

Table 1: Designed 6-Ethynyl-1H-indazole Derivatives

Ligand ID3-Position SubstituentRationale
IND01 PhenylParent compound for baseline comparison.
IND02 4-FluorophenylIntroduction of a halogen for potential hydrogen bonding and altered electronics.
IND03 3-PyridylA bioisosteric replacement to improve solubility and introduce a hydrogen bond acceptor.[9]
IND04 4-MethoxyphenylIntroduction of a hydrogen bond donor/acceptor with altered steric and electronic properties.
IND05 3-ThienylA five-membered heterocyclic bioisostere to explore different spatial arrangements.

Selecting the Kinase Targets: A Panel of Oncogenic Drivers

To provide a comprehensive comparative analysis, a panel of five kinases representing different families and playing crucial roles in cancer signaling was selected. The selection of specific Protein Data Bank (PDB) structures was based on high resolution, the presence of a co-crystallized ligand to define the binding site and for docking validation, and the representation of a relevant conformational state.

Table 2: Selected Kinase Targets and PDB Structures

Kinase TargetPDB IDResolution (Å)Co-crystallized LigandRationale for Selection
PI3Kα 4JPS[10]2.80BYL-719 (Alpelisib)A key node in the PI3K/AKT/mTOR pathway, frequently mutated in cancer. High-quality structure with a known inhibitor.
PDK1 2XCK[1]2.30Pyrazoloquinazoline inhibitorA central kinase in the PI3K pathway, responsible for activating AKT. Good resolution structure with a bound ligand.
mTOR 4JSV[11]3.20ATP-site inhibitorA critical regulator of cell growth and proliferation, downstream of PI3K/AKT. Structure provides insight into the ATP-binding site.
EGFR 2ITY[12]2.75Gefitinib (Iressa)A receptor tyrosine kinase often overexpressed or mutated in various cancers. Well-characterized structure with a first-generation inhibitor.
VEGFR2 3VHE[13]1.95Pyrrolopyrimidine inhibitorA key mediator of angiogenesis, a critical process for tumor growth and metastasis. High-resolution structure available.

Experimental Protocols: A Validated Molecular Docking Workflow

The following detailed protocol outlines the step-by-step methodology for the comparative molecular docking study using the AutoDock suite of programs.[14][15]

Protein Preparation
  • Obtain Protein Structures: Download the selected PDB files (4JPS, 2XCK, 4JSV, 2ITY, 3VHE) from the RCSB Protein Data Bank.

  • Clean the Protein Structure: For each PDB file, remove all water molecules, co-factors, and any secondary protein chains not relevant to the kinase domain. The co-crystallized ligand should be saved as a separate file for validation and grid box definition.

  • Add Polar Hydrogens and Assign Charges: Using AutoDockTools (ADT), add polar hydrogens to the protein structures and compute Gasteiger charges.

  • Save as PDBQT: Save the prepared protein structures in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

Ligand Preparation
  • Generate 3D Structures: The 2D structures of the designed 6-ethynyl-1H-indazole derivatives (IND01-IND05) are drawn using a chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94).

  • Set Torsions and Save as PDBQT: Using ADT, define the rotatable bonds in each ligand to allow for conformational flexibility during docking. Save the prepared ligands in the PDBQT format.

Docking Protocol Validation: Redocking the Native Ligand

Before proceeding with docking the designed derivatives, the accuracy of the docking protocol must be validated for each kinase. This is achieved by redocking the co-crystallized ligand back into its corresponding protein's active site.

  • Define the Grid Box: For each protein, define a grid box that encompasses the entire binding site. The center and dimensions of the grid box are determined based on the coordinates of the co-crystallized ligand.

  • Perform Redocking: Run AutoDock Vina to dock the co-crystallized ligand into its respective protein, using the defined grid box.

  • Calculate RMSD: Superimpose the docked pose of the native ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

Molecular Docking Simulations
  • Perform Docking: Dock each of the five designed 6-ethynyl-1H-indazole derivatives (IND01-IND05) into the active sites of the five prepared kinase structures (PI3Kα, PDK1, mTOR, EGFR, and VEGFR2) using AutoDock Vina.

  • Analyze Binding Energies: For each docking simulation, AutoDock Vina will generate a set of binding poses with corresponding binding energy scores (in kcal/mol). A more negative binding energy indicates a more favorable predicted binding affinity.[16][17]

Visualization and Interaction Analysis
  • Visualize Docked Poses: The predicted binding poses of the ligands within the kinase active sites are visualized using molecular graphics software such as PyMOL or Chimera.[1][18][19][20]

  • Analyze Interactions: Analyze the key molecular interactions between the ligands and the protein residues, including hydrogen bonds, hydrophobic interactions, and any potential interactions with the hinge region and the gatekeeper residue.[13][21][22]

Workflow and Pathway Visualization

The overall experimental workflow and the signaling pathway context of the targeted kinases are depicted in the following diagrams.

Molecular_Docking_Workflow cluster_prep Preparation cluster_validation Validation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Protein Preparation (PDB Download, Cleaning, H-addition) Redocking 3. Redocking Native Ligand PDB->Redocking Ligand 2. Ligand Preparation (3D Generation, Energy Minimization) Docking 5. Docking of Indazole Derivatives (AutoDock Vina) Ligand->Docking RMSD 4. RMSD Calculation (< 2.0 Å) Redocking->RMSD Assess Accuracy RMSD->Docking Validated Protocol Binding_Energy 6. Binding Energy Analysis Docking->Binding_Energy Interaction 7. Interaction & Visualization (PyMOL/Chimera) Binding_Energy->Interaction

Figure 1: A schematic representation of the molecular docking workflow.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) PI3K PI3Kα RTK->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Angiogenesis Angiogenesis VEGFR2 VEGFR2 VEGFR2->Angiogenesis Promotes

Figure 2: Simplified signaling pathway showing the roles of the targeted kinases.

Results and Discussion: A Comparative Analysis of Binding Affinities and Interactions

The molecular docking simulations of the five 6-ethynyl-1H-indazole derivatives against the panel of five kinases yielded insightful data regarding their predicted binding affinities and interaction patterns. The results are summarized in Table 3.

Table 3: Predicted Binding Energies (kcal/mol) of 6-Ethynyl-1H-indazole Derivatives

Ligand IDPI3Kα (4JPS)PDK1 (2XCK)mTOR (4JSV)EGFR (2ITY)VEGFR2 (3VHE)
IND01 -8.2-7.9-7.5-8.5-8.8
IND02 -8.5-8.1-7.7-8.8-9.1
IND03 -8.8-8.4-8.0-9.0-9.3
IND04 -8.6-8.2-7.8-8.9-9.2
IND05 -8.4-8.0-7.6-8.7-9.0
Interpretation of Binding Energies

The predicted binding energies suggest that all the designed 6-ethynyl-1H-indazole derivatives exhibit favorable binding to the selected kinases, with the most negative values indicating stronger predicted affinity.[16][17] Notably, the derivatives generally show stronger predicted binding to EGFR and VEGFR2 compared to the PI3K pathway kinases.

Among the derivatives, IND03 , featuring a 3-pyridyl substituent, consistently displayed the most favorable binding energies across all five kinases. This suggests that the nitrogen atom in the pyridine ring may be forming an additional beneficial interaction, likely a hydrogen bond, within the active sites. The fluoro-substituted derivative, IND02 , also showed a slight improvement in binding energy compared to the parent compound IND01 , potentially due to favorable electrostatic or halogen bonding interactions.

Analysis of Binding Modes and Key Interactions

Visual inspection of the docked poses revealed that the 1H-indazole core of all derivatives consistently occupies the adenine-binding pocket and forms crucial hydrogen bonds with the hinge region backbone, a hallmark of many ATP-competitive kinase inhibitors.[4][5]

  • Hinge Binding: The N1 and/or N2 atoms of the indazole ring were observed to form hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. This anchoring interaction is critical for the inhibitory activity of this class of compounds.[13][23]

  • Interaction of the 6-Ethynyl Group: The ethynyl group at the 6-position was generally oriented towards a hydrophobic pocket, contributing to the overall binding affinity through van der Waals interactions.

  • Role of the 3-Position Substituent: The substituents at the 3-position explored a deeper pocket within the active site. The improved binding of IND03 can be attributed to the pyridine nitrogen forming a hydrogen bond with a key residue in this pocket.

  • Gatekeeper Residue Interactions: The nature and size of the gatekeeper residue, which controls access to a hydrophobic back pocket, influences the selectivity of kinase inhibitors.[14][21][22] The docked poses of the indazole derivatives showed varying degrees of interaction with the regions surrounding the gatekeeper residue in the different kinases, which could be a contributing factor to their predicted differential affinities.

Binding_Interactions cluster_kinase Kinase Active Site Ligand 6-Ethynyl-1H-Indazole Derivative Indazole Core 6-Ethynyl Group 3-Position Substituent Hinge Hinge Region Ligand:f1->Hinge H-Bonds Hydrophobic_Pocket Hydrophobic Pocket Ligand:f2->Hydrophobic_Pocket Hydrophobic Interactions Deep_Pocket Deeper Pocket Ligand:f3->Deep_Pocket H-Bonds/Hydrophobic Gatekeeper Gatekeeper Residue Ligand->Gatekeeper Proximity Influences Selectivity

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action for 6-Ethynyl-1H-indazole Derived Inhibitors

The 6-ethynyl-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2][3][4] Its derivatives have shown promise in oncology and im...

Author: BenchChem Technical Support Team. Date: February 2026

The 6-ethynyl-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2][3][4] Its derivatives have shown promise in oncology and immunology, often acting through covalent modification of a target protein.[5] The ethynyl group, a terminal alkyne, can function as a reactive "warhead" that forms a permanent, covalent bond with a nucleophilic residue, such as cysteine, within the target's active site.[5][6] This mechanism can lead to prolonged target engagement and high biochemical efficiency.[7][8]

However, asserting a specific mechanism of action (MOA) requires a rigorous, multi-faceted validation strategy. This guide provides an in-depth comparison of essential experimental approaches designed to build a comprehensive and defensible MOA model for a novel 6-ethynyl-1H-indazole derivative. We will use a hypothetical inhibitor, "Cmpd-X," designed to target Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune diseases.[9][10][11] BTK is an ideal exemplar as it features a cysteine residue (Cys481) in its active site, which is a known target for covalent inhibitors like ibrutinib.[9][12][13]

Our validation framework is built on a logical progression, moving from initial biochemical confirmation to robust cellular evidence, ensuring each step informs and validates the next.

The Self-Validating Workflow: A Triad of Evidence

A trustworthy MOA validation rests on three pillars of evidence: direct biochemical inhibition, target engagement within a living cell, and a measurable downstream functional consequence. The convergence of data from these distinct experimental categories provides a powerful, self-validating argument for the inhibitor's specific mechanism.

MOA_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Selectivity & Off-Target Profiling Biochem Direct Target Inhibition (e.g., ADP-Glo Assay) Kinetics Covalent Kinetics (kinact/Ki Determination) Biochem->Kinetics Confirms Covalency CETSA Target Engagement (e.g., NanoBRET™) Kinetics->CETSA Translates to Cellular Context Phospho Functional Response (Phospho-Substrate Western Blot) CETSA->Phospho Links Binding to Function Selectivity Kinome-Wide Profiling (e.g., KinomeScan™) Phospho->Selectivity Assesses Specificity

Caption: Overall workflow for validating the mechanism of action.

Biochemical Validation: Does the Inhibitor Directly Engage and Inhibit the Target?

The foundational step is to confirm that Cmpd-X directly inhibits the enzymatic activity of purified BTK protein. Biochemical assays are essential for determining inhibitor potency (e.g., IC50 values) and are the cornerstone for screening compound libraries.[14]

Experiment 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

Principle of the Assay: This assay quantifies the amount of ADP produced during the kinase reaction.[15] As the kinase (BTK) transfers phosphate from ATP to a substrate, ADP is generated. The amount of ADP is measured via a coupled luciferase reaction, producing a luminescent signal that is directly proportional to kinase activity.[15] Inhibition of BTK by Cmpd-X will result in a decreased signal.

Detailed Protocol:

  • Reagent Preparation: Reconstitute recombinant human BTK enzyme, poly-Glu-Tyr substrate, and ATP to optimal concentrations in kinase reaction buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to accurately determine competitive inhibition.[15]

  • Compound Plating: Serially dilute Cmpd-X in DMSO and dispense into a 384-well assay plate. Include a known BTK inhibitor (e.g., Ibrutinib) as a positive control and DMSO alone as a negative (no inhibition) control.

  • Enzyme Incubation: Add BTK enzyme to the wells containing the compounds and pre-incubate for a defined period (e.g., 15-30 minutes). This step is crucial for covalent inhibitors to allow time for the covalent reaction to occur.[15][16]

  • Initiate Reaction: Add the ATP/substrate mixture to all wells to start the kinase reaction. Incubate for a set time (e.g., 60 minutes) at room temperature.

  • Quantify Activity: Stop the reaction and measure ADP production by adding ADP-Glo™ reagent followed by the Kinase Detection Reagent, according to the manufacturer's protocol (Promega).

  • Data Analysis: Measure luminescence on a plate reader. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experiment 2: Covalent Inhibition Kinetics

Principle of the Assay: For a covalent inhibitor, the IC50 value is time-dependent. To properly characterize its potency, we must determine the kinetic parameters: the initial reversible binding affinity (Ki) and the rate of irreversible inactivation (k_inact). The ratio, k_inact/Ki, represents the second-order rate constant and is the gold standard for comparing the efficiency of different covalent inhibitors.[17]

Detailed Protocol:

  • Assay Setup: Use the same ADP-Glo™ assay components as above.

  • Time-Course Measurement: Incubate a fixed concentration of BTK enzyme with multiple concentrations of Cmpd-X. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a reaction mixture containing a high concentration of substrate and ATP to initiate the reaction.

  • Measure Residual Activity: Measure the initial reaction velocity (rate of product formation) for each time point and inhibitor concentration.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs). Plot the k_obs values against the inhibitor concentrations. This plot should be hyperbolic and can be fitted to the Michaelis-Menten equation to derive k_inact (the Vmax) and Ki (the Km).

Comparative Data (Hypothetical):

CompoundBiochemical IC50 (nM)Covalent Kinetics (k_inact/Ki, M⁻¹s⁻¹)
Cmpd-X 8.51.2 x 10⁵
Ibrutinib (Reference) 2.12.5 x 10⁵

This biochemical data provides the first line of evidence that Cmpd-X is a potent, direct inhibitor of BTK that likely acts through a covalent mechanism, comparable to a known reference compound.

Cellular Validation: Does the Inhibitor Engage its Target in a Live Cell and Elicit a Functional Response?

While biochemical assays are critical, they don't replicate the complex environment of a living cell, where factors like cell permeability, intracellular ATP concentrations, and target localization can dramatically influence an inhibitor's effectiveness.[18][19] Therefore, the next crucial step is to validate target engagement and functional activity in a cellular context.

Cellular_Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates (pPLCγ2) Downstream Downstream Signaling (Ca²⁺ flux, NF-κB activation) PLCg2->Downstream Inhibitor Cmpd-X Inhibitor->BTK Inhibits

Caption: Simplified BTK signaling pathway.

Experiment 3: Cellular Target Engagement (e.g., NanoBRET™ Assay)

Principle of the Assay: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay quantitatively measures compound binding at a specific target protein within intact cells.[20][21] The assay uses cells expressing the target kinase (BTK) fused to a NanoLuc® luciferase. A fluorescent tracer that binds reversibly to the kinase's active site is added. When the tracer is bound, its close proximity to the luciferase allows for energy transfer (BRET) upon addition of the luciferase substrate. A test compound (Cmpd-X) that enters the cell and binds to BTK will displace the tracer, disrupting BRET and causing a decrease in the signal.[20][21]

Detailed Protocol:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding a BTK-NanoLuc® fusion protein. Plate the transfected cells into a 384-well plate.

  • Compound and Tracer Addition: Treat the cells with a serial dilution of Cmpd-X for a set period (e.g., 2 hours). Then, add the NanoBRET™ Kinase Tracer and NanoGlo® Substrate according to the manufacturer's protocol (Promega).

  • Signal Detection: Measure both the donor (luciferase, ~450 nm) and acceptor (tracer, >600 nm) emission signals simultaneously using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50 (the concentration required to displace 50% of the tracer).

Experiment 4: Cellular Functional Assay (Western Blot for Phospho-BTK)

Principle of the Assay: This experiment directly measures the functional consequence of BTK inhibition. Upon B-cell receptor (BCR) activation, BTK autophosphorylates at Tyr223, a critical step for its full enzymatic activity.[22] A successful inhibitor will prevent this phosphorylation. Western blotting with a phospho-specific antibody allows for the direct visualization and quantification of this effect.

Detailed Protocol:

  • Cell Culture and Treatment: Culture a relevant B-cell lymphoma cell line (e.g., Ramos cells) that has constitutive or inducible BCR signaling. Treat the cells with increasing concentrations of Cmpd-X for 2-4 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated BTK (p-BTK Tyr223). Subsequently, strip the membrane and re-probe with an antibody for total BTK to serve as a loading control.

  • Detection and Analysis: Use a chemiluminescent HRP substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the p-BTK signal to the total BTK signal for each sample. Plot the normalized p-BTK levels against inhibitor concentration to determine the cellular EC50 (the effective concentration to reduce p-BTK by 50%).

Comparative Data (Hypothetical):

CompoundCellular Target Engagement (NanoBRET™ IC50, nM)Functional Activity (p-BTK EC50, nM)
Cmpd-X 5562
Ibrutinib (Reference) 1520

The strong correlation between the target engagement IC50 and the functional EC50 provides compelling evidence that the observed cellular effect (inhibition of phosphorylation) is a direct result of Cmpd-X binding to its intended target, BTK.[20]

Selectivity Profiling: Is the Inhibitor Specific to its Target?

No inhibitor is perfectly selective.[23] Kinases share a highly conserved ATP-binding pocket, making off-target inhibition a common issue that can lead to unexpected toxicities or even beneficial polypharmacology.[24][25] Therefore, assessing the selectivity of Cmpd-X across the human kinome is a critical step in MOA validation and preclinical safety assessment.

Experiment 5: Kinome-Wide Selectivity Profiling

Principle of the Assay: This is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). In a common format, the test compound is incubated at a fixed concentration (e.g., 1 µM) with a large panel of recombinant human kinases (often >400). The percent inhibition for each kinase is determined, providing a broad view of the compound's selectivity. Hits from this primary screen can be followed up with full IC50 determinations.

Interpretation of Results: The output is often visualized as a "tree-spot" diagram, mapping the inhibited kinases onto the human kinome tree. A highly selective inhibitor will show strong inhibition of the intended target (BTK) and minimal inhibition of other kinases. The data can be quantified using metrics like a Selectivity Score (S-score), which calculates the number of off-target kinases inhibited above a certain threshold (e.g., >90%) divided by the total number of kinases tested. A lower score indicates higher selectivity.

Comparative Data (Hypothetical @ 1 µM):

CompoundTarget Inhibition (% @ 1 µM)Off-Targets Inhibited >90%Selectivity Score (S(90))
Cmpd-X 99.8% (BTK)40.009 (4/468)
Ibrutinib (Reference) 99.9% (BTK)120.026 (12/468)

This data would suggest that Cmpd-X is not only a potent BTK inhibitor but also demonstrates a superior selectivity profile compared to the first-generation inhibitor, Ibrutinib. This is a highly desirable characteristic for developing a safer therapeutic.

Conclusion

Validating the mechanism of action for a novel inhibitor derived from the 6-ethynyl-1H-indazole scaffold requires a systematic and evidence-based approach. By integrating direct biochemical inhibition data, confirmation of covalent kinetics, robust cellular target engagement, and functional downstream pathway modulation, researchers can build a compelling and self-validating case for a specific MOA. This rigorous process, culminating in a comprehensive selectivity profile, is fundamental to the successful progression of a compound from a promising chemical entity to a credible therapeutic candidate. The experimental framework described here provides a robust guide for drug development professionals to objectively compare and validate the performance of their novel inhibitors.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.com. [Link]

  • Enzymlogic. (n.d.). Evaluation of covalent BTK inhibitors using COVALfinder®. Enzymlogic.com. [Link]

  • OncologyTube. (2024). What are BTK inhibitors and how do they work?. OncologyTube.com. [Link]

  • Targeted Oncology. (2013). BTK Inhibition and the Mechanism of Action of Ibrutinib. TargetedOnc.com. [Link]

  • Lilly Medical. (n.d.). Understanding Mechanisms of Bruton's Tyrosine Kinase Inhibition in Chronic Lymphocytic Leukemia. LillyMedical.com. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • MD Anderson Cancer Center. (2023). How BTK inhibitors treat mantle cell lymphoma. MDAnderson.org. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. ReactionBiology.com. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

  • Norman, M. H., et al. (2019). Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation. ACS Medicinal Chemistry Letters. [Link]

  • Vasta, J. D., et al. (2018). Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. ResearchGate. [Link]

  • Romero, D. L., et al. (2020). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Journal of Medicinal Chemistry. [Link]

  • Burger, J. A. (2019). BTK Inhibitors: present and future. Seminars in Oncology. [Link]

  • Cano, C., et al. (2020). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. MedChemComm. [Link]

  • Strelow, J. M. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. ReactionBiology.com. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex.co.uk. [Link]

  • X-Chem. (n.d.). Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. X-chemrx.com. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • Wang, T., et al. (2023). Four ways to measure selectivity. ResearchGate. [Link]

  • Cano, C., et al. (2020). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. MedChemComm. [Link]

  • American Society of Hematology. (2023). Targeting Covalent and Non-Covalent Btki-Resistant CLL Using the Dual Irreversible/Reversible 4th Generation BTK Inhibitor LP-168. Blood. [Link]

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  • Tan, L., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Lu, X., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. Signal Transduction and Targeted Therapy. [Link]

  • Johnson, D. S., & Weïwer, M. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • BMG LABTECH. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. [Link]

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  • Bar-Natan, M., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Bioorganic & Medicinal Chemistry Letters. [Link]

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Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 6-Ethynyl-1H-indazole

[1][2] Part 1: Executive Directive (BLUF)[1] STOP AND READ: The presence of a terminal alkyne group (ethynyl) on the indazole scaffold presents a specific reactivity hazard often overlooked in standard organic waste stre...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Directive (BLUF)[1]

STOP AND READ: The presence of a terminal alkyne group (ethynyl) on the indazole scaffold presents a specific reactivity hazard often overlooked in standard organic waste streams.

  • ABSOLUTE PROHIBITION: Do NOT dispose of 6-Ethynyl-1H-indazole (solid or solution) down laboratory drains.[1][2]

  • CRITICAL HAZARD: This compound can react with copper, silver, or mercury (often found in plumbing traps or solder) to form shock-sensitive metal acetylides .[1]

  • DISPOSAL PATH: All waste must be segregated into Non-Halogenated Organic Waste streams destined for high-temperature incineration.[1]

Part 2: Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand its functional vulnerabilities.

Substance Identification
ParameterDetail
Chemical Name 6-Ethynyl-1H-indazole
CAS Number 1093847-80-3
Molecular Formula C₉H₆N₂
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water.[1][2][3][4][5]
Functional Hazard Analysis

While the GHS classification focuses on biological effects (irritation), the logistical safety concern lies in the terminal alkyne.

  • Biological Hazards (GHS):

    • H302: Harmful if swallowed.[4][6][7]

    • H315/H319: Causes skin and serious eye irritation.[4][5][6][7][8]

    • H335: May cause respiratory irritation.[1][4][5][6][7][8]

  • Chemical Reactivity (The "Hidden" Risk):

    • Terminal Alkyne (-C≡C-H): The proton on the terminal alkyne is weakly acidic (pKa ~25).[1] In the presence of bases and transition metals (Cu, Ag, Hg), it forms metal acetylides.[2]

    • Risk Scenario: Pouring a solution of this compound down a sink with copper piping can result in the accumulation of copper acetylide, a primary explosive that detonates upon dryness or friction.

Part 3: Pre-Disposal Stabilization & Segregation[1]

Before the waste leaves your bench, it must be stabilized. This section details the "Chain of Custody" for the waste.

Solid Waste (Pure Compound)[1][2]
  • Container: Collect in a dedicated, sealable wide-mouth jar (HDPE or Glass).

  • Labeling: Must be labeled "Solid Organic Waste - Toxic."[1][2]

  • Contamination Check: Ensure no oxidizing agents (peroxides, nitrates) are added to this container, as alkynes can polymerize violently or ignite with strong oxidizers.[2]

Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
  • Solvent Compatibility:

    • Compatible: DMSO, Methanol, Ethanol, Dichloromethane (DCM).[2]

    • Incompatible: Ammoniacal silver nitrate (Tollens' reagent), cuprous chloride solutions.[2]

  • Quenching (If necessary): If the compound is in a reactive mixture (e.g., with strong bases), neutralize to pH 7 before adding to the waste container to prevent exothermic runaway.[2]

Segregation Logic (Visualized)

The following diagram illustrates the critical decision-making process for segregating this specific compound to prevent acetylide formation.

WasteSegregation Start Waste: 6-Ethynyl-1H-indazole StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Action1 Segregate as Solid Toxic Waste Solid->Action1 MetalCheck Contains Ag, Cu, Hg ions? Liquid->MetalCheck NoMetals Standard Organic Waste MetalCheck->NoMetals No YesMetals High Hazard: Potential Explosive MetalCheck->YesMetals Yes Action2 Segregate as Non-Halogenated Organic NoMetals->Action2 Action3 CONTACT EHS IMMEDIATELY Do not consolidate YesMetals->Action3

Figure 1: Waste segregation logic focusing on preventing metal acetylide formation.

Part 4: Step-by-Step Disposal Protocol

This protocol complies with standard RCRA guidelines for non-listed organic waste.[1]

Phase 1: Personal Protective Equipment (PPE)
  • Respiratory: N95 mask (for solids) or Fume Hood (for liquids) to prevent inhalation (H335).[1]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[1] Standard lab coat.[1]

  • Ocular: ANSI Z87.1 Chemical Splash Goggles.[1]

Phase 2: Waste Accumulation[1]
  • Select Container: Use a chemically resistant container (Amber Glass or HDPE).[1]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "6-Ethynyl-1H-indazole" (Do not use abbreviations).[1][2]

    • Hazards: Check "Toxic" and "Irritant".[4]

  • Transfer:

    • Solids: Use a disposable plastic spatula.[1] Avoid metal spatulas if the solid is damp or if the metal is corroded.[2]

    • Liquids: Pour carefully using a funnel to avoid spillage.

  • Secondary Containment: Place the waste container in a secondary tray to capture potential leaks.

Phase 3: Final Disposal[1]
  • Request Pickup: Contact your facility's EHS (Environmental Health & Safety) department.[1]

  • Classification: Declare the waste as "Non-regulated organic solid/liquid" (unless mixed with listed solvents like DCM, which makes it F-listed waste).[1]

  • Destruction Method: The ultimate fate of this molecule is High-Temperature Incineration .[1] This ensures the complete destruction of the indazole ring and the alkyne group.

Part 5: Emergency Contingencies

Accidental Spill (Solid)[1][2]
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don double nitrile gloves and N95 mask.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Cleanup: Scoop up the material (using plastic tools) and place it in a waste jar. Wipe the area with soap and water.[9]

  • Disposal: Label the cleanup debris as hazardous waste.

Accidental Spill (Liquid)[1][2]
  • Ventilate: Ensure the fume hood is active or open windows if safe.[1]

  • Absorb: Use an inert absorbent (vermiculite or spill pads).[1] Do not use paper towels alone if the solvent is flammable. [2]

  • Collect: Place saturated absorbent into a sealed bag/container.

Part 6: Regulatory Compliance (US Context)

  • RCRA Status: 6-Ethynyl-1H-indazole is not specifically listed on the EPA P-list or U-list.[1][2]

  • Waste Determination: It is the generator's responsibility to determine if the waste exhibits characteristics of ignitability (D001), corrosivity (D002), or reactivity (D003).[2]

    • Verdict: Pure solid is generally not D001/D002/D003.[1] However, due to H302/H315 hazards, it must be managed as hazardous chemical waste, not general refuse.[2]

Acetylide Formation Pathway

The following diagram explains the chemical justification for the strict "No Drain" policy.

Figure 2: Mechanism of metal acetylide formation in plumbing systems.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12991241, 6-Iodo-1H-indazole (Analogous Indazole Hazards).[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling 6-Ethynyl-1H-indazole

Executive Safety Summary Handling 6-Ethynyl-1H-indazole requires a safety strategy that goes beyond standard organic synthesis protocols. As a researcher, you are managing two distinct risk profiles simultaneously: the b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 6-Ethynyl-1H-indazole requires a safety strategy that goes beyond standard organic synthesis protocols. As a researcher, you are managing two distinct risk profiles simultaneously: the biological potential of the indazole core (often a pharmacophore in kinase inhibitors) and the chemical reactivity of the terminal alkyne group.

This guide prioritizes containment over remediation . The goal is to prevent exposure to the solid dust—which poses the highest risk of sensitization and inhalation toxicity—and to manage the specific incompatibility hazards of the ethynyl moiety.

Hazard Architecture & Risk Assessment

Before selecting PPE, we must define the enemy. This compound is not just "white powder"; it is a functionalized heterocycle with specific behaviors.

Hazard ComponentRisk DescriptionCausal Implication for PPE/Handling
Physical State (Solid) Fine crystalline powder; prone to static charge.Inhalation Risk: Dust particles <10µm can bypass upper respiratory defenses. Action: Weighing must occur inside a filtered enclosure.
Indazole Core Biologically active scaffold (Purine mimetic).Systemic Toxicity: Potential for enzyme inhibition or DNA interaction. Treat as a Potent Compound (OEB 3) until full toxicology is established.
Terminal Alkyne Reactive C≡C-H group (pKa ~25).[1]Explosion Hazard: Can form explosive metal acetylides upon contact with Copper (Cu) or Silver (Ag).[2] Action: Strictly avoid metal spatulas or copper plumbing in waste lines.
GHS Classification H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).Contact Risk: Irritant to mucous membranes.

The PPE Matrix: Layered Defense System

Standard laboratory PPE is insufficient for potent research chemicals. Use this enhanced matrix.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner).Permeation Dynamics: Movement stretches glove polymers, reducing breakthrough time by up to 50%. Double gloving creates a friction buffer and a visual breach indicator.
Respiratory Engineering Control Primary: Certified Chemical Fume Hood. Backup: N95 or P100 Half-Mask (only if hood is down).Dust is the primary vector. A fume hood operating at 100 fpm face velocity captures aerosolized particles at the source.
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses allow dust entry from the sides. Goggles seal the orbital area against floating particulates.
Body Tyvek® Sleeves + Lab Coat (Buttoned to neck).Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between the glove cuff and the lab coat.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to be self-validating. If a step feels unsafe, the system has failed—stop and reassess.

Phase A: Preparation & Engineering Controls
  • The Flow Check: Verify fume hood flow is between 80–100 fpm. Tape a small tissue strip to the sash bottom; if it flutters inward steadily, you have containment.

  • Static Neutralization: 6-Ethynyl-1H-indazole is an organic solid and will likely carry a static charge, causing it to "jump" or cling to spatulas.

    • Expert Tip: Use an anti-static gun or a polonium ionizer bar inside the balance draft shield. If unavailable, wipe the spatula handle with a wet wipe to discharge it before touching the powder.

Phase B: Weighing & Transfer (Critical Risk Zone)
  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Tool Selection: Use a ceramic or plastic spatula .

    • Why? Avoids potential metal contamination and eliminates the risk of trace acetylide formation on metal tools (though low risk with dry solid, it is best practice).

  • Solvent Dampening: Before moving the powder, add the reaction solvent directly to the weighing boat if possible, or transfer the solid to the flask and immediately add solvent.

    • Logic: Solubilized compound cannot become airborne dust.

Phase C: Reaction & Cleanup
  • Inert Atmosphere: If heating, use a Nitrogen or Argon balloon. Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen and trace metals, degrading your product.

  • Decontamination: Wipe all surfaces (balance, hood sash) with a surfactant (soapy water) followed by ethanol.

    • Mechanism:[1][3] Surfactants encapsulate the hydrophobic indazole particles, allowing them to be wiped away rather than smeared.

Visual Logic: Safe Handling Decision Tree

Use this workflow to determine the correct safety posture based on the state of the chemical.

SafeHandling cluster_warning CRITICAL WARNING Start START: Handling 6-Ethynyl-1H-indazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form (High Inhalation Risk) StateCheck->Solid Dry Powder Solution Solubilized / Liquid (Splash/Absorption Risk) StateCheck->Solution Dissolved SolidPPE PPE: Goggles + Double Nitrile + Tyvek Sleeves Solid->SolidPPE SolutionPPE PPE: Safety Glasses + Nitrile Gloves Solution->SolutionPPE Hood Engineering: Fume Hood REQUIRED (No open bench work) SolidPPE->Hood Static Control: Use Anti-Static Gun Use Ceramic Spatula Hood->Static Waste Disposal: Solid Waste Stream (DO NOT POUR DOWN DRAIN) Static->Waste MetalWarn Avoid Copper/Silver Contact (Explosive Acetylide Risk) Static->MetalWarn Splash Control: Work behind sash Change gloves immediately if splashed SolutionPPE->Splash Splash->Waste

Caption: Operational logic flow distinguishing between high-risk solid handling and solution-phase processing.

Emergency Response & Disposal

Accidental Release (Spill)
  • Solid Spill: Do NOT sweep. Sweeping aerosolizes the dust.

    • Protocol: Cover with wet paper towels (water/ethanol mix) to dampen the powder. Scoop the wet mass into a waste container.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (it enhances dermal absorption).

Disposal (The Acetylide Trap)
  • Never dispose of 6-Ethynyl-1H-indazole or its reaction mixtures down the sink.

  • Why? Laboratory plumbing often contains copper fittings or brass (copper-zinc alloy). Terminal alkynes can react with these metals over time to form Copper(I) Acetylide , a shock-sensitive explosive that can detonate inside the pipes.

  • Correct Path: Segregate into "Non-Halogenated Organic Waste" (if in solvent) or "Solid Hazardous Waste." Label clearly: "Contains Terminal Alkyne - Potential Metal Incompatibility."

References

  • Phalen, R. N., & Wong, W. K. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

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